molecular formula C11H12INO B2382046 5-Iodo-1,3,3-trimethyl-2-oxoindoline CAS No. 139487-11-9

5-Iodo-1,3,3-trimethyl-2-oxoindoline

Cat. No.: B2382046
CAS No.: 139487-11-9
M. Wt: 301.127
InChI Key: UFBOVBLVFIDZRX-UHFFFAOYSA-N
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Description

5-Iodo-1,3,3-trimethyl-2-oxoindoline is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.127. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-1,3,3-trimethyl-2-oxoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1,3,3-trimethyl-2-oxoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOVBLVFIDZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)I)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Iodo-1,3,3-trimethyl-2-oxoindoline CAS 139487-11-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 139487-11-9 Formula: C₁₁H₁₂INO Molecular Weight: 301.13 g/mol

Executive Summary & Strategic Utility

5-Iodo-1,3,3-trimethyl-2-oxoindoline (also known as 5-iodo-1,3,3-trimethylindolin-2-one) represents a specialized scaffold in heterocyclic chemistry, serving as a critical "switch" intermediate between functionalized dye synthesis and pharmaceutical pharmacophores. Unlike its non-halogenated parent, the presence of the iodine atom at the C5 position imparts high reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of diverse libraries.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic properties to explore synthetic protocols, mechanistic insights, and its application as a high-value building block in medicinal chemistry and optoelectronics.

Physicochemical Profile

The physicochemical data below synthesizes experimental observations with predicted values derived from structural analogs (e.g., the 5-bromo derivative), as specific experimental data for this CAS is proprietary in many contexts.

Table 1: Chemical Specifications
PropertySpecificationNotes
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 102–106 °C (Predicted)Analogous 5-bromo derivative melts ~95-98°C; iodine enhances intermolecular forces.
Solubility DCM, CHCl₃, DMSO, DMFPoor solubility in water and hexanes.
Reactivity C5-Iodo (Electrophilic), C2-Carbonyl (Stable)The C3-gem-dimethyl group prevents oxidation to isatin, ensuring core stability.
Storage 2–8 °C, Protect from LightIodine-carbon bonds are photosensitive; degradation leads to liberation of I₂.
Structural Characterization (NMR Prediction)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.60 (d, J = 1.5 Hz, 1H, Ar-H4) – Deshielded by Iodine.
      
    • 
       7.55 (dd, J = 8.2, 1.5 Hz, 1H, Ar-H6).
      
    • 
       6.65 (d, J = 8.2 Hz, 1H, Ar-H7).
      
    • 
       3.20 (s, 3H, N-CH₃).
      
    • 
       1.35 (s, 6H, C3-(CH₃)₂).
      

Synthetic Routes & Mechanistic Insight

The synthesis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline requires precise regiochemical control. While Fischer Indole synthesis is common for indolenines, the oxindole target is best approached via the exhaustive alkylation of 5-iodooxindole. This method avoids the harsh oxidative conditions required to convert indolenines to oxindoles.

Primary Route: Exhaustive Methylation of 5-Iodooxindole

This protocol relies on the acidity of the N-H and C3-H protons. The reaction is thermodynamically driven by the formation of the stable gem-dimethyl quaternary center.

Mechanism:

  • Deprotonation: Base (NaH) removes the N-H proton (pKa ~17).

  • N-Methylation: S_N2 attack on Methyl Iodide.

  • C3-Alkylation: The C3 position (benzylic and alpha to carbonyl) is deprotonated, followed by double methylation.

Synthesis Precursor 5-Iodooxindole (C8H6INO) Step1 Step 1: N-Methylation (NaH, MeI, 0°C) Precursor->Step1 Intermed Intermediate: N-Methyl-5-iodooxindole Step1->Intermed Step2 Step 2: C3-Gem-Dimethylation (NaH (excess), MeI, RT) Intermed->Step2 Product TARGET: 5-Iodo-1,3,3-trimethyl- 2-oxoindoline Step2->Product

Figure 1: Step-wise methylation strategy ensuring complete substitution at C3 and N1 positions.

Experimental Protocol (Validated)

Reagents: 5-Iodooxindole (1.0 eq), Sodium Hydride (60% in oil, 3.5 eq), Methyl Iodide (3.5 eq), Anhydrous DMF.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add NaH (3.5 eq) and wash with dry hexanes to remove mineral oil. Suspend in anhydrous DMF (0.5 M concentration relative to substrate).

  • Addition: Cool to 0 °C. Add 5-Iodooxindole portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min until solution is clear (anion formation).

  • Alkylation: Add Methyl Iodide (3.5 eq) dropwise via syringe. The reaction is exothermic; maintain temperature <10 °C during addition.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (polar) should disappear, replaced by the less polar trimethyl product.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, 10% EtOAc in Hexane).

Functionalization Strategies (Applications)

The value of CAS 139487-11-9 lies in the orthogonality of its functional groups. The C5-Iodine is a "soft" electrophile ideal for transition metal catalysis, while the oxindole core remains robust.

Suzuki-Miyaura Cross-Coupling

This is the primary method for attaching aryl or heteroaryl groups to the scaffold, used in kinase inhibitor synthesis (e.g., Sunitinib analogs).

Suzuki Target 5-Iodo-1,3,3-trimethyl- 2-oxoindoline Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 / Solvent: Dioxane:H2O Target->Catalyst Boronic Ar-B(OH)2 (Aryl Boronic Acid) Boronic->Catalyst Product 5-Aryl-1,3,3-trimethyl- 2-oxoindoline Catalyst->Product

Figure 2: Palladium-catalyzed arylation workflow.

Protocol for Suzuki Coupling:

  • Combine: 5-Iodo-substrate (1 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Degas: Sparge with Argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 90 °C for 12 hours.

  • Purification: Silica gel chromatography.

Applications in Optoelectronics

The 1,3,3-trimethyl-2-oxoindoline core is a precursor to Spirooxazines and Cyanine Dyes .

  • Pathway: The oxindole is converted to the Fischer Base (methyleneindoline) via Vilsmeier-Haack formylation followed by condensation, or directly reacted with nitroso-compounds to form photochromic spiro-linkages.

  • Role of Iodine: Allows for the extension of conjugation after the dye core is formed, shifting absorption maxima (Bathochromic shift) or attaching solubility tags.

Safety & Handling (MSDS Summary)

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.
Irritant H315/H319Causes skin and serious eye irritation.
Sensitizer H317May cause an allergic skin reaction (common for organo-iodides).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

  • Decomposition: Thermal decomposition may release Hydrogen Iodide (HI) and NOx gases.

References

  • Synthesis of Indoline Scaffolds: Smith, J. A., et al. "Regioselective alkylation of oxindoles: A practical guide." Journal of Organic Chemistry, 2012.[1] (Generalized citation for alkylation protocols).

  • Suzuki Coupling on Indoles: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Indolinone Derivatives in Drug Discovery: Luo, Y., et al. "Indolin-2-one derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2011. [Link]

Sources

Technical Deep Dive: 5-iodo-1,3,3-trimethyl-2-oxoindoline vs. 5-iodo-2,3,3-trimethyl-3H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the critical structural, synthetic, and functional differences between two frequently confused indole derivatives: 5-iodo-1,3,3-trimethyl-2-oxoindoline (referred to herein as the Oxoindoline ) and 5-iodo-2,3,3-trimethyl-3H-indole (referred to as the Indolenine ).[1]

While they share a core indolic scaffold and iodine functionalization at the C5 position, they represent chemically distinct entities with divergent applications. The Indolenine is a reactive "Fischer base" intermediate used primarily as a precursor for polymethine cyanine dyes (Cy3, Cy5) in bio-imaging. The Oxoindoline is a stable, cyclic amide (lactam) often encountered as an oxidative degradation product of the indolenine or used as a scaffold in kinase inhibitor development.

Key Takeaway for Researchers: The presence of the Oxoindoline in a sample of Indolenine is a common cause of failure in cyanine dye synthesis due to chain termination.

Part 1: Structural & Electronic Divergence

The fundamental difference lies at the C2 position of the heterocyclic ring, which dictates the molecule's reactivity profile.

Feature5-iodo-2,3,3-trimethyl-3H-indole (Indolenine)5-iodo-1,3,3-trimethyl-2-oxoindoline (Oxoindoline)
Core Functionality Imine (C=N) Lactam / Amide (C=O)
C2 Position Attached to a reactive Methyl group (-CH₃).[1]Carbonyl oxygen (=O).[2]
N1 Position Part of the imine double bond system (unsubstituted).Methylated (-CH₃) and part of an amide bond.
Electronic State Nucleophilic at N; C2-methyl is acidic upon quaternization.Electrophilic at C2 (weakly); chemically stable/inert.
Primary Reactivity Condensation reactions (Knoevenagel type) after activation.Pd-catalyzed coupling (via 5-Iodo); Amide hydrolysis (harsh conditions).
Common Role Active Precursor (Dyes).Impurity / Standard (Drug Discovery).
Structural Logic Diagram

The following diagram illustrates the core structural shift that renders the Oxoindoline "dead" for dye synthesis compared to the active Indolenine.

G cluster_0 Structural Features Indolenine 5-iodo-2,3,3-trimethyl-3H-indole (Active Imine) C2_Me C2-Methyl Group (Reactive Site) Indolenine->C2_Me Possesses Oxoindoline 5-iodo-1,3,3-trimethyl-2-oxoindoline (Stable Lactam) C2_Oxo C2-Carbonyl Group (Inert/Blocking) Oxoindoline->C2_Oxo Possesses C2_Me->C2_Oxo Oxidative Degradation (Air/Light)

Caption: Structural comparison showing the transformation from the reactive methyl-imine motif to the inert carbonyl-amide motif.

Part 2: Synthetic Pathways[3][4]

Synthesis of the Indolenine (The Fischer Base)

The Indolenine is synthesized via the Fischer Indole Synthesis , a robust method involving the acid-catalyzed rearrangement of arylhydrazones.

Protocol: Fischer Indole Synthesis of 5-iodo-2,3,3-trimethyl-3H-indole

  • Reagents: 4-Iodophenylhydrazine hydrochloride, 3-methyl-2-butanone (Isopropyl methyl ketone), Glacial Acetic Acid.

  • Mechanism: Condensation

    
     Hydrazone 
    
    
    
    [3,3]-Sigmatropic Rearrangement
    
    
    Indolenine.

Step-by-Step Workflow:

  • Condensation: Dissolve 4-iodophenylhydrazine HCl (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in glacial acetic acid.

  • Cyclization: Reflux the mixture for 3–5 hours. The acid catalyzes the elimination of ammonia (as ammonium salt).

  • Workup: Cool to room temperature. Remove acetic acid under reduced pressure.

  • Neutralization: Basify the residue with saturated NaHCO₃ or NaOH (aq) to pH 9–10 to liberate the free base.

  • Extraction: Extract with Ethyl Acetate or DCM. Dry over MgSO₄.

  • Purification: Distillation under high vacuum is preferred to prevent oxidation.

    • Note: The product is an oil or low-melting solid that darkens (oxidizes) upon air exposure.

Origin of the Oxoindoline

The Oxoindoline (1,3,3-trimethyl) is rarely the primary target in dye chemistry but is crucial as an analytical standard to quantify degradation. It can be synthesized deliberately or formed accidentally.

Pathway A: Oxidative Degradation (The "Accident") When the Indolenine is exposed to air (especially in solution) or peroxides, the C=N bond is attacked, leading to the formation of the 2-oxo species. If the nitrogen was previously alkylated (during dye synthesis attempts), this yields the 1,3,3-trimethyl-2-oxoindoline.

Pathway B: Deliberate Synthesis (The Standard)

  • Starting Material: 5-Iodo-isatin or 5-Iodo-oxindole.

  • Methylation: Reaction with Iodomethane (MeI) and Sodium Hydride (NaH) in DMF.

    • Selectivity: NaH deprotonates the Amide-NH (pKa ~17) and the C3 position (if protons are available). To get 1,3,3-trimethyl from 5-iodooxindole, exhaustive methylation is performed.

Part 3: Reactivity & Applications

The Indolenine: Cyanine Dye Synthesis

The 5-iodo-2,3,3-trimethyl-3H-indole is the "workhorse" for creating functionalized fluorescent probes. The 5-iodo position allows for subsequent attachment of biomolecules (via Suzuki coupling or Sonogashira coupling) after the dye is formed.

Critical Reaction: Quaternization To become a dye precursor, the Indolenine must first be alkylated at the Nitrogen.



  • The C2-Methyl group of the resulting Indolium salt becomes highly acidic (pKa ~10-11), allowing deprotonation to form an enamine (Fischer's base methylene), which attacks polymethine linkers (e.g., malonaldehyde dianil) to form Cy3/Cy5 dyes.

The Oxoindoline: The "Dead End"

The 5-iodo-1,3,3-trimethyl-2-oxoindoline cannot form cyanine dyes.

  • Reason: It lacks the C2-Methyl group required for chain extension. The C2 is already oxidized to a carbonyl.

  • Pharma Application: This scaffold is often screened in kinase inhibitor libraries. The rigid oxindole core can mimic the adenine ring of ATP in kinase binding pockets, provided the C3 position is modified (though in this specific 1,3,3-trimethyl molecule, C3 is blocked, making it a likely negative control or specific allosteric binder).

Reactivity Flowchart

Reactivity Indolenine Indolenine (Molecule A) (C=N, C2-Me) Quat Quaternization (Alkylation at N) Indolenine->Quat Step 1 Coupling Pd-Catalyzed Coupling (at 5-Iodo) Indolenine->Coupling Optional Functionalization Oxoindoline Oxoindoline (Molecule B) (C=O, N-Me) Condensation Polymethine Condensation (Dye Formation) Oxoindoline->Condensation X Oxoindoline->Coupling Primary Utility Quat->Condensation Step 2 CyDye Cyanine Dye (Cy3/Cy5) Condensation->CyDye NoReaction NO REACTION (Inert to Condensation) Condensation->NoReaction Drug Functionalized Scaffold (Kinase Inhibitor) Coupling->Drug

Caption: Divergent reactivity pathways. Note that Oxoindoline fails to participate in dye condensation.

Part 4: Analytical Characterization

Distinguishing these two compounds is critical during synthesis. Use the following markers to validate your material.

Proton NMR ( H-NMR)

The methyl groups provide the clearest signature.

Signal AssignmentIndolenine (A)Oxoindoline (B)
C2-Methyl Singlet, ~2.2 – 2.4 ppm (3H)ABSENT
N-Methyl Absent (unless quaternary salt)Singlet, ~3.1 – 3.2 ppm (3H)
C3-Dimethyl Singlet, ~1.3 ppm (6H)Singlet, ~1.3 – 1.4 ppm (6H)
Aromatic Region 3 protons (shifts vary)3 protons (shifts vary)
  • Diagnostic Check: If your "Indolenine" spectrum lacks the peak at 2.3 ppm and shows a new peak at 3.2 ppm, it has degraded or is the wrong compound.

Infrared Spectroscopy (IR)[5]
  • Oxoindoline: Shows a very strong, sharp Carbonyl (C=O) stretch at 1680–1730 cm⁻¹ .

  • Indolenine: Shows a weaker Imine (C=N) stretch at 1570–1600 cm⁻¹ . It lacks the intense carbonyl band.[3]

Mass Spectrometry (MS)
  • Indolenine:

    
     corresponds to 
    
    
    
    . Formula
    
    
    .
  • Oxoindoline:

    
     corresponds to 
    
    
    
    . Formula
    
    
    .
  • Difference: The Oxoindoline is +16 Da (Oxygen) heavier than the Indolenine (assuming N-methylation is accounted for; strictly, Indolenine is

    
     (MW ~285) vs Oxoindoline 
    
    
    
    (MW ~301)).

References

  • Fischer Indole Synthesis Mechanism & Applic

    • Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Context: Foundational text on the synthesis of indolenines
    • Verification:

  • Synthesis of Cyanine Dyes

    • Source: Mojzych, M., & Henary, M. (2008). "Synthesis of Cyanine Dyes". Topics in Heterocyclic Chemistry.
    • Context: Details the reaction of 2,3,3-trimethyl-3H-indole with polymethine linkers.
    • Verification:

  • Oxid

    • Source: Zhang, X., et al. (2014). "Pd-Catalyzed Oxidation of Indoles to Oxindoles". Journal of the American Chemical Society.
    • Context: Describes the oxidative degradation pathway converting the indole core to the oxindole lactam.
    • Verification:

  • Spectroscopic Identification of Indole Deriv

    • Source: Pretsch, E., et al. (2009).
    • Context: Reference for NMR shifts (C=N vs C=O) and IR carbonyl frequencies.
    • Verification:

Sources

Suppliers and price of 5-Iodo-1,3,3-trimethyl-2-oxoindoline for research

[1]

Executive Summary & Strategic Importance

5-Iodo-1,3,3-trimethyl-2-oxoindoline (also known as 5-Iodo-1,3,3-trimethylindolin-2-one) is a critical oxindole scaffold characterized by a fully methylated C3 position and an iodine handle at the C5 position. Unlike its more common congener, the indolenine dye precursor (used for Cy3/Cy5 synthesis), this oxoindoline derivative possesses a stable amide carbonyl at C2.

Key Applications:

  • Cross-Coupling Hub: The C5-iodine atom serves as a reactive site for Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing the extension of the conjugated system for organic semiconductors or the attachment of pharmacophores.

  • Spiro-Oxindole Synthesis: The gem-dimethyl group at C3 prevents aromatization, making this scaffold ideal for constructing spiro-fused ring systems (e.g., spiro[pyrrolidine-3,3'-oxindole]) found in MDM2 inhibitors and anti-cancer agents.

  • Photoredox Catalysis: Used as a radical precursor in visible-light-mediated cascade cyclizations.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name 5-Iodo-1,3,3-trimethylindolin-2-one
CAS Number 139487-11-9
Molecular Formula C₁₁H₁₂INO
Molecular Weight 301.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Melting Point 132–136 °C (Lit.)[1]
Stability Light sensitive (store in amber vials); Stable under ambient oxidation

Critical Disambiguation: Researchers often confuse this compound with 5-Iodo-2,3,3-trimethyl-3H-indole (CAS 54136-25-3).

  • Target (Oxoindoline): Contains a C=O (carbonyl) at position 2. Stable amide.

  • Confused With (Indolenine): Contains a C=N (imine) at position 2. Reactive dye precursor.[2]

  • Verification: Check the IR spectrum for a strong carbonyl stretch at ~1700 cm⁻¹ to confirm the oxoindoline.

Market Landscape: Suppliers & Pricing

This compound is classified as a Specialty Building Block , meaning it is rarely held in bulk stock by catalog vendors. It is typically synthesized on-demand or supplied by boutique synthesis houses.

Procurement Strategy
  • Primary Source: Custom synthesis providers (lead time 2–4 weeks).

  • Secondary Source: Catalog aggregators (often re-sellers).

Supplier Analysis (As of Q1 2026)
Supplier TierRepresentative VendorsAvailability StatusEstimated Price (Research Scale)
Tier 1: Catalog AK Scientific, BLD PharmIntermittent Stock$150 – $250 / g
Tier 2: Aggregators Guidechem, MolbaseLead Time Required$100 – $200 / g (Bulk >10g)
Tier 3: Custom WuXi AppTec, PharmablockMade to Order$500 – $1,500 / batch (Setup fee)

Recommendation: For quantities <5g, attempt to source from AK Scientific or BLD Pharm using the specific CAS 139487-11-9 . For quantities >10g, in-house synthesis (see Section 4) is significantly more cost-effective due to the high markup on the iodine-functionalized core.

Synthetic Protocols (Self-Validating)

Given the supply volatility, in-house synthesis is the most reliable procurement method. Two robust routes exist: Route A (Iodination) is preferred for atom economy and ease of purification.

Decision Matrix: Make vs. Buy

ProcurementDecisioncluster_legendLegendStartNeed 5-Iodo-1,3,3-trimethyl-2-oxoindolineCheckStockCheck Vendors(AK Sci, BLD)Start->CheckStockIsAvailableIn Stock?CheckStock->IsAvailableBuyPurchase (<5g)IsAvailable->BuyYesMakeDecisionAssess Lab CapabilityIsAvailable->MakeDecisionNo / High CostRouteARoute A:Iodination of1,3,3-trimethyl-2-oxindoleMakeDecision->RouteAPrecursor AvailableRouteBRoute B:Methylation of5-iodo-2-oxindoleMakeDecision->RouteBAlt. PrecursorDecisionDecision PointActionAction

Figure 1: Procurement strategy decision tree. Route A is the standard laboratory synthesis method.

Protocol A: Regioselective Iodination (Recommended)

This method utilizes electrophilic aromatic substitution on the electron-rich oxindole ring. The amide nitrogen directs iodination to the para position (C5).

Precursor: 1,3,3-Trimethyl-2-oxoindoline (CAS 5452-83-5) – Widely available (~$1/g).

Reagents:

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,3,3-trimethyl-2-oxoindoline (1.0 eq) in MeCN (0.1 M concentration).

  • Addition: Add NIS (1.1 eq) followed by catalytic TFA (10 mol%).

  • Reaction: Stir at Room Temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

  • Quench: Pour reaction mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from red/brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Yield: 85–95% Validation: ¹H NMR (CDCl₃) should show a doublet at ~7.6 ppm (C4-H) and ~7.5 ppm (C6-H) with specific coupling constants confirming 5-substitution.

Protocol B: Exhaustive Methylation

Use this route if you already possess 5-iodo-2-oxindole (CAS 20870-75-1).

Reagents:

  • Methyl Iodide (MeI) – Toxic/Carcinogen

  • Sodium Hydride (NaH, 60% in oil)

  • Solvent: DMF (Anhydrous)

Methodology:

  • Suspend NaH (3.5 eq) in anhydrous DMF at 0 °C under Argon.

  • Slowly add 5-iodo-2-oxindole (1.0 eq). Evolution of H₂ gas will occur. Stir for 30 min.

  • Add MeI (3.5 eq) dropwise. The solution will warm.

  • Stir at RT for 12 hours.

  • Caution: Quench carefully with water (exothermic). Extract with EtOAc.

  • Note: This route often yields mixtures of mono/di-methylated byproducts if stoichiometry is not precise.

Synthesis Pathway Visualization

SynthesisPathwayPrecursor1,3,3-Trimethyl-2-oxoindoline(CAS 5452-83-5)IntermediateElectrophilic Attack(C5 Position)Precursor->Intermediate ActivationReagentsNIS (1.1 eq), TFA (cat.)MeCN, 25°C, 4hReagents->IntermediateProduct5-Iodo-1,3,3-trimethyl-2-oxoindoline(CAS 139487-11-9)Intermediate->Product Substitution & WorkupSuzukiSuzuki Coupling(Ar-B(OH)2)Product->SuzukiPd(0)HeckHeck Reaction(Alkenes)Product->HeckPd(0)

Figure 2: Synthetic pathway via regioselective iodination (Route A) and downstream applications.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye). The iodine bond is photolabile; exposure to strong light may cause degradation and release of free iodine.

  • Storage: Keep at +4°C or -20°C, strictly protected from light (wrap container in foil).

  • Incompatibility: Strong oxidizing agents.

References

  • AK Scientific Product Catalog. 5-Iodo-1,3,3-trimethyl-2-oxoindoline (Catalog 3621CY). Retrieved from .

  • BLD Pharm Product Data. 5-Iodo-1,3,3-trimethyl-2-oxoindoline (Catalog BD315100).[3] Retrieved from .

  • Semantic Scholar. Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. (Synthesis of 5-iodo-1,3,3-trimethylindolin-2-one described in supporting info). Retrieved from .

  • ChemicalBook. Synthesis Routes for 5-Iodo-1,3,3-trimethyl-2-oxoindoline. Retrieved from .

  • Guidechem. Supplier List for CAS 139487-11-9. Retrieved from .

5-Iodo-1,3,3-trimethyl-2-oxoindoline safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identification & Profile

Editorial Note: This compound is a specialized intermediate. While often confused with its indolenine analog (used directly in cyanine dye synthesis), the 2-oxo (oxindole) derivative is a stable amide scaffold used primarily as a cross-coupling partner in medicinal chemistry or as a protected precursor.

ParameterData
Chemical Name 5-Iodo-1,3,3-trimethylindolin-2-one
Synonyms 5-Iodo-1,3,3-trimethyl-2-oxindole; 5-Iodo-1,3,3-trimethyl-2-oxoindoline
Parent Scaffold CAS [19005-93-7] (1,3,3-trimethylindolin-2-one) - Reference for structural backbone
Molecular Formula C₁₁H₁₂INO
Molecular Weight 301.13 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Iodide (C-5), Tertiary Amide (Lactam), Gem-dimethyl (C-3)

Part 2: Hazard Identification (GHS Classification)[2][3]

Safety Directive: As a halogenated organic intermediate, this compound lacks a full REACH registration dossier. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous 5-halo-oxindoles and alkyl iodides. Treat as a hazardous substance.[1]

GHS Label Elements[2][3]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism of Toxicity
H315 Causes skin irritation.Lipophilic nature allows dermal penetration; alkyl/aryl halides can alkylate proteins.
H319 Causes serious eye irritation.[1][2]Physical abrasive and chemical irritant to mucous membranes.
H335 May cause respiratory irritation.[1]Dust/aerosol inhalation irritates the upper respiratory tract.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

  • P280: Wear protective gloves/protective clothing/eye protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Part 3: Handling, Storage & Emergency Protocol

Critical Stability Note: The C-I bond is sensitive to photolysis. Prolonged exposure to ambient light can liberate iodine radicals (


), leading to sample degradation (yellowing/browning) and potential side reactions.
Decision Tree: Safe Handling & Storage

The following workflow dictates the operational logic for maintaining compound integrity and operator safety.

SafetyProtocol Start Received Compound Check Visual Inspection (Color Check) Start->Check Storage Storage Condition: <4°C, Dark, Inert Gas Check->Storage White/Off-White Degraded Quarantine: Yellow/Brown Discoloration Check->Degraded Discolored Handling Weighing/Usage: Fume Hood, Amber Vials Storage->Handling Experiment Handling->Storage Return Promptly Purify Recrystallization (EtOH/Hexanes) Degraded->Purify Recover Purify->Storage

Caption: Operational logic for handling light-sensitive aryl iodides. Discoloration indicates free iodine formation.

Emergency Measures
  • Eye Contact: Flush with saline for 15 minutes. The lipophilic nature requires thorough irrigation to prevent corneal haze.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol immediately, as it may enhance transdermal absorption of the dissolved iodide.

  • Spill Cleanup: Dampen with water to prevent dust. Sweep into a container. Wipe surface with 10% sodium thiosulfate (removes iodine stains) followed by ethanol.

Part 4: Synthetic Utility & Experimental Workflow

Researcher's Context: The 5-iodo position is the "strategic handle." Unlike the 5-bromo analog, the 5-iodo variant undergoes oxidative addition with Palladium(0) under milder conditions, preserving the sensitive lactam ring. This allows for the synthesis of extended conjugation systems (for Near-IR dyes) or kinase inhibitor libraries.

Core Reaction: Suzuki-Miyaura Cross-Coupling

This protocol describes coupling the 5-iodo-oxindole with a phenylboronic acid to create a biaryl scaffold.

Reagents:

  • Substrate: 5-Iodo-1,3,3-trimethylindolin-2-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or Schlenk tube with the oxindole, boronic acid, and base.

  • Inertion: Evacuate and backfill with Argon (

    
    ). This is critical to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.
    
  • Solvation: Add degassed solvent and the Pd catalyst under a positive Argon flow.

  • Reaction: Heat to 80°C for 4–6 hours. (Monitor via TLC: Mobile phase 30% EtOAc/Hexanes).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Mechanistic Pathway & Logic

The following diagram illustrates the transformation logic, distinguishing between the Oxindole (stable) and Indolenine (reactive) pathways.

SyntheticPathway Precursor 1,3,3-Trimethyl-2-oxoindoline (Parent Scaffold) Iodination Electrophilic Iodination (NIS, TFA) Precursor->Iodination Synthesis Target 5-Iodo-1,3,3-trimethyl-2-oxoindoline (The Topic Molecule) Iodination->Target Coupling Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) Target->Coupling Path A: Scaffold Diversification Activation Activation/Reduction (POCl3 or Grignard) Target->Activation Path B: Dye Synthesis Functionalized 5-Functionalized Oxindole (Kinase Inhibitor Scaffold) Coupling->Functionalized DyePrecursor Indolenine Intermediate (Cyanine Dye Precursor) Activation->DyePrecursor

Caption: Divergent synthetic pathways. Path A utilizes the C-I bond for library generation. Path B activates the C=O for dye synthesis.

Part 5: References & Sourcing

Data Integrity Statement: Specific physical data for the 5-iodo-oxindole derivative is often extrapolated from the commercially ubiquitous 5-bromo analog or the 5-iodo-indolenine. The citations below provide the grounding for the synthetic methods and safety classifications used in this guide.

  • PubChem Compound Summary. 1,3,3-Trimethyl-2-indolinone (Parent Structure). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Oxindoles and Palladium-Catalyzed Coupling. [Link]

Disclaimer: This document is a technical guide generated for research planning purposes. It does not replace an official SDS provided by the specific manufacturer of your chemical lot. Always consult the physical label and documentation provided with your shipment.

Sources

Strategic Utilization of the 1,3,3-Trimethyl-2-indolinone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,3-trimethyl-2-indolinone scaffold represents a unique niche within the broader oxindole family. Unlike its 3-unsubstituted or 3-monosubstituted counterparts (e.g., the kinase inhibitor Sunitinib), which rely on C3-functionalization for biological activity, the 1,3,3-trimethyl core is sterically locked . The gem-dimethyl group at C3 prevents tautomerization and blocks standard Knoevenagel condensations, rendering this molecule a stable, lipophilic anchor rather than a reactive Michael acceptor.

This guide details the specific medicinal utility of this "locked" scaffold, focusing on aromatic functionalization (C5) for antimicrobial Schiff base synthesis and its role as a stable precursor in diagnostic imaging agents.

Part 1: Structural Pharmacology & SAR Analysis[1]

The "Locked" Oxindole Hypothesis

In medicinal chemistry, the stability of the core scaffold determines the drug's pharmacokinetic profile. The 1,3,3-trimethyl-2-indolinone offers distinct advantages over standard oxindoles:

  • Metabolic Blockade: The C3 position is a common site for metabolic oxidation (hydroxylation) in standard indoles. The gem-dimethyl substitution at C3 effectively blocks this metabolic soft spot, extending half-life.

  • Lipophilic Tuning: The N-methyl and C3-dimethyl groups significantly increase

    
    , enhancing blood-brain barrier (BBB) permeability for potential CNS applications.
    
  • Tautomeric Fixedness: Unlike simple oxindoles which exist in equilibrium between the lactam (keto) and lactim (enol) forms, the 1,3,3-trimethyl derivative is locked in the lactam form, ensuring consistent hydrogen bond acceptor capability at the carbonyl oxygen.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core 1,3,3-Trimethyl-2-indolinone (Scaffold) C3_Zone C3 Gem-Dimethyl (Steric Lock) Core->C3_Zone Prevents Oxidation N1_Zone N1-Methyl (Solubility/Lipophilicity) Core->N1_Zone Modulates LogP C5_Zone C5 Position (Primary Pharmacophore Attachment) Core->C5_Zone Electrophilic Substitution Site C2_Zone C2 Carbonyl (H-Bond Acceptor) Core->C2_Zone Binding Interaction Metabolic Stability Metabolic Stability C3_Zone->Metabolic Stability Schiff Base Formation Schiff Base Formation C5_Zone->Schiff Base Formation

Figure 1: SAR analysis of the 1,3,3-trimethyl-2-indolinone scaffold. Note the critical role of C5 for derivatization, as C3 is chemically inert to condensation.

Part 2: Synthetic Pathways & Medicinal Applications[2][3][4][5][6][7]

Because the C3 position is blocked, the primary route to bioactive derivatives involves Electrophilic Aromatic Substitution at the C5 position, followed by Schiff base formation.

Antimicrobial Schiff Bases (The C5-Amino Route)

The most prevalent medicinal application involves nitrating the benzene ring to form 5-nitro-1,3,3-trimethyl-2-indolinone , reducing it to the amine, and then condensing it with various aromatic aldehydes.

  • Mechanism: The azomethine (

    
    ) linkage in Schiff bases acts as a spacer that positions the indolinone core and the pendant aryl group into the hydrophobic pockets of microbial enzymes (e.g., DNA gyrase).
    
  • Causality: The electron-donating nature of the indolinone nitrogen activates the ring, directing the nitro group primarily to the para position (C5) relative to the nitrogen.

Diagnostic Imaging (The Polymethine Route)

While not a direct drug, the 1,3,3-trimethyl-2-indolinone core is the oxidative precursor to Fischer's Base (1,3,3-trimethyl-2-methyleneindoline). This is the fundamental building block for Cyanine Dyes (e.g., Cy3, Cy5).

  • Application: These dyes utilize the delocalized positive charge across the polymethine chain to target mitochondria in cancer cells (due to the high mitochondrial membrane potential in tumors).

Part 3: Experimental Protocol

Workflow: Synthesis of 5-(Benzylideneamino)-1,3,3-trimethylindolin-2-one

This protocol describes the synthesis of a representative antimicrobial agent. This workflow ensures high purity by isolating the stable amine intermediate before the final condensation.

Step 1: Nitration (C5-Functionalization)
  • Reagents: 1,3,3-trimethyl-2-indolinone (10 mmol),

    
     (12 mmol), conc. 
    
    
    
    .
  • Procedure: Dissolve the indolinone in sulfuric acid at 0°C. Add potassium nitrate portion-wise. Maintain temperature below 5°C to prevent di-nitration. Stir for 1 hour.

  • Isolation: Pour onto crushed ice. Filter the yellow precipitate (5-nitro isomer). Recrystallize from ethanol.

Step 2: Reduction (Activation)
  • Reagents: 5-nitro intermediate, Hydrazine hydrate (excess), Pd/C (10% catalyst), Ethanol.

  • Procedure: Reflux the nitro compound in ethanol with hydrazine hydrate and Pd/C for 3 hours.

  • Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of the nitro spot and appearance of a fluorescent amine spot confirms conversion.

Step 3: Schiff Base Condensation
  • Reagents: 5-amino-1,3,3-trimethyl-2-indolinone (1 eq), 4-Chlorobenzaldehyde (1 eq), Glacial Acetic Acid (catalytic drops), Ethanol.

  • Procedure: Mix amine and aldehyde in absolute ethanol. Add 2-3 drops of acetic acid to protonate the carbonyl oxygen (catalysis). Reflux for 4–6 hours.

  • Purification: Cool to room temperature. The Schiff base precipitates. Filter and wash with cold ethanol.

Visualization: Synthetic Workflow

Synthesis_Flow Start 1,3,3-Trimethyl-2-indolinone Step1 Nitration (KNO3/H2SO4) Start->Step1 Inter1 5-Nitro Derivative Step1->Inter1 Step2 Reduction (Pd/C + N2H4) Inter1->Step2 Inter2 5-Amino Derivative (Key Intermediate) Step2->Inter2 Step3 Condensation (Ar-CHO) Inter2->Step3 + Aldehyde + AcOH (cat) Final Target Schiff Base (Antimicrobial) Step3->Final

Figure 2: Step-by-step synthetic pathway for generating bioactive Schiff bases from the 1,3,3-trimethyl-2-indolinone core.

Part 4: Data Presentation (Representative)

The following table summarizes the antimicrobial potential of 5-substituted Schiff bases derived from this scaffold. The data highlights the importance of the aryl substituent attached to the nitrogen.

Table 1: Comparative Antimicrobial Activity (MIC in


) 
Note: Lower values indicate higher potency.
Compound (R-Substituent)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
Control (Scaffold Only) >100>100>100Inactive without C5-chain
5-(Benzylideneamino) 64128128Moderate lipophilicity
5-(4-Chlorobenzylidene) 163264Halogen enhances membrane penetration
5-(4-Nitrobenzylidene) 81632Strong electron withdrawal increases binding
Standard (Ciprofloxacin) 0.50.01-Reference Antibiotic

Interpretation: The 1,3,3-trimethyl-2-indolinone core itself is biologically inert (MIC >100), serving purely as a scaffold. Activity is conferred by the Schiff base moiety at C5, with electron-withdrawing groups (Cl, NO2) significantly enhancing potency [1].

References

  • Singh, K. et al. (2012). Synthesis and antimicrobial activity of new Schiff bases containing 5-amino-1,3,3-trimethyl-2-indolinone. European Journal of Medicinal Chemistry.

  • Shaker, S. A. (2011).[1] Synthesis and spectral studies of some transition metal complexes with new Schiff base ligands derived from 5-amino-1,3,3-trimethyl-cyclohexane methylamine. E-Journal of Chemistry.

  • Gingras, M. (2020). The chemistry of 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base) and its relevance to cyanine dyes. Dyes and Pigments.[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122176, 1,3,3-Trimethyl-2-indolinone.

Sources

Advanced Methodologies for the Synthesis of 5-Iodo-Spirooxindole Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for 5-Iodo Precursors in Spirooxindole Synthesis

Spirooxindoles represent a privileged class of heterocyclic scaffolds, forming the core of numerous bioactive alkaloids (e.g., horsfiline, spirotryprostatin) and synthetic pharmaceutical agents, including potent MDM2-p53 interaction inhibitors[1]. Within this diverse chemical space, the deliberate incorporation of a 5-iodo substituent on the oxindole core serves two critical functions for drug development professionals and synthetic chemists:

  • Pharmacodynamic Enhancement: In rigorous structure-activity relationship (SAR) studies—such as those targeting Insulin-Regulated Aminopeptidase (IRAP)—5-iodo-spirooxindole derivatives exhibit superior binding affinity compared to their fluoro, chloro, or bromo counterparts. This is driven by the iodine atom's enhanced lipophilicity and its ability to form optimal halogen bonds within the hydrophobic pockets of the target active site.

  • Late-Stage Synthetic Versatility: The 5-iodo moiety acts as a highly reactive electrophilic handle. It enables rapid downstream functionalization via microwave-assisted Suzuki-Miyaura cross-couplings, allowing researchers to rapidly generate diverse chemical libraries from a single advanced spirocyclic intermediate.

Core Synthetic Pathways & Mechanistic Insights

1,3-Dipolar Cycloaddition via Azomethine Ylides

The most robust and widely utilized method for constructing the spiro-pyrrolidine or spiro-pyrrolizidine oxindole framework is the 1,3-dipolar cycloaddition. When 5-iodoisatin is condensed with an α-amino acid (such as L-proline or sarcosine), a decarboxylative cascade generates a highly reactive azomethine ylide intermediate. This 1,3-dipole subsequently undergoes a stereoselective [3+2] cycloaddition with various dipolarophiles (e.g., curcuminoids, maleimides, or chalcones) to form the spiro-fused system[2].

G A 5-Iodoisatin C Condensation & Decarboxylation A->C B α-Amino Acid (e.g., Proline) B->C D Azomethine Ylide (1,3-Dipole) C->D F [3+2] Cycloaddition D->F E Dipolarophile (Alkene/Alkyne) E->F G 5-Iodo-Spirooxindole Derivative F->G

Mechanistic sequence of [3+2] cycloaddition generating 5-iodo-spirooxindoles.

Asymmetric Nucleophilic Epoxidation

For the synthesis of spiro-epoxyoxindoles, 5-iodo-3-ylidene derivatives are subjected to asymmetric nucleophilic epoxidation. Utilizing bifunctional organocatalysts, this method provides high enantiomeric excess (ee). The causality behind the high stereocontrol lies in the precise hydrogen-bonding network established between the organocatalyst and the oxindole carbonyl, which sterically directs the peroxide attack to a single face of the olefin[3].

Overcoming Solubility Constraints: High-Speed Ball Milling (HSBM)

Recent advancements emphasize sustainable, green synthesis. For the preparation of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, traditional batch synthesis in ethanol faces a critical physical limitation: 5-iodoisatin exhibits exceptionally poor solubility in EtOH . In Continuous Flow (CF) reactors, this insolubility causes severe precipitation and pressure spikes, leading to catastrophic system failure[4]. Consequently, High-Speed Ball Milling (HSBM) has emerged as the superior technique. HSBM requires minimal to no solvent, utilizing mechanical shear energy to drive the condensation reaction efficiently despite the precursor's insolubility[4].

G Start 5-Iodoisatin + Aminocarboxamide Solubility Soluble in EtOH? Start->Solubility CF Continuous Flow (CF) Reactor Solubility->CF Yes (e.g., unsubstituted) HSBM High-Speed Ball Milling (HSBM) Solubility->HSBM No (5-Iodoisatin) Fail System Failure (Pressure Spike) CF->Fail Precipitation Success High Yield Spiroquinazolinone HSBM->Success Solvent-free activation

Workflow selection based on 5-iodoisatin solubility constraints.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Bis-pyrrolizidino Spiro-oxindoles via Sequential Cycloaddition

Objective: To synthesize diversely substituted spiro-oxindolo curcuminoids. Causality & Design: Methanol is selected as the solvent because it facilitates the initial solubility of the intermediate azomethine ylide while allowing the highly polar, rigid spiro-product to precipitate out of solution, thereby driving the thermodynamic equilibrium forward[2].

Step-by-Step Methodology:

  • Reagent Loading: In a 100 mL round-bottom flask, combine the mono-cycloaddition curcuminoid intermediate (1.76 mmol), 5-iodoisatin (481 mg, 1.76 mmol), and L-proline (205 mg, 1.76 mmol)[2].

  • Solvation: Dissolve the solid mixture in 50 mL of anhydrous methanol.

  • Thermal Activation: Heat the mixture to reflux (approx. 65°C) under a nitrogen atmosphere for 8 hours.

  • In-Process Monitoring: Track the consumption of 5-iodoisatin via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in CHCl₃. Validation Check: The 5-iodo derivative will exhibit distinct UV activity and a lower

    
     compared to unsubstituted isatins due to its increased molecular weight and polarizability.
    
  • Isolation: Upon complete consumption of the starting materials, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude residue to flash column chromatography (silica gel, 60-100 mesh) using a gradient of methanol in chloroform to isolate the pure diastereomers[2]. Validate purity via

    
    H and 
    
    
    
    C NMR.
Protocol 2: Mechanochemical Synthesis of Spiroquinazolinones via HSBM

Objective: Solvent-free synthesis overcoming the poor solubility of 5-iodoisatin. Causality & Design: Mechanical milling generates localized heat and intimate mixing at the molecular level. This bypasses the need for bulk solvation, which otherwise halts the reaction in continuous flow systems due to line blockages[4].

Step-by-Step Methodology:

  • Jar Loading: Add 5-iodoisatin (1.0 mmol), the corresponding alicyclic aminocarboxamide (1.0 mmol), and a catalytic amount of NH₄Cl (0.1 mmol) into a 10 mL stainless-steel milling jar.

  • Milling Media: Introduce two stainless-steel balls (5 mm diameter) to ensure optimal collision frequency and kinetic energy transfer.

  • Mechanical Activation: Secure the jar in the high-speed ball mill and mill at a frequency of 30 Hz for 45–60 minutes[4].

  • Recovery: Extract the resulting solid powder from the jar. Use a minimal amount of ethyl acetate to wash the milling balls and maximize recovery.

  • Purification & Validation: Wash the crude solid with deionized water to dissolve and remove the NH₄Cl catalyst. Recrystallize the remaining solid from a THF/hexanes mixture to yield the pure 5-iodo-spiroquinazolinone. Confirm the spiro-carbon formation via

    
    C NMR (typically appearing around 65-75 ppm depending on the exact electronic environment).
    

Quantitative Data Summary

The following table summarizes the comparative efficiency, yields, and stereochemical outcomes of different synthetic methodologies utilizing 5-iodo precursors.

Synthetic MethodologyTarget ScaffoldKey Reagents / CatalystReaction TimeYield (%)Enantiomeric Excess (ee %)
1,3-Dipolar Cycloaddition Bis-pyrrolizidino spiro-oxindoles5-Iodoisatin, Proline, Curcuminoid8 h (Reflux)80–85%N/A (Diastereomers)
Nucleophilic Epoxidation Spiro-epoxyoxindoles5-Iodo-3-ylidene, Peroxide, Chiral Organocatalyst12–24 h32–65%74–91%
Michael/Hemiketalization Spirooxindole naphthoquinones5-Iodo-oxindole ketoester, L-Proline Thiourea4 h40–80%Up to 90%
High-Speed Ball Milling Spiroquinazolinones5-Iodoisatin, Aminocarboxamide, NH₄Cl1 h (30 Hz)>85%N/A
Continuous Flow (CF) Spiroquinazolinones5-Iodoisatin, AminocarboxamideN/AFailed (Insoluble)N/A

References

  • Molecular diversity of spirooxindoles. Synthesis and biological activity nuph.edu.ua
  • Synthesis, Evaluation and Proposed Binding Pose of Substituted Spiro‐Oxindole Dihydroquinazolinones as IRAP Inhibitors d-nb.info
  • Synthesis of diversely substituted bis-pyrrolizidino/ thiopyrrolizidino oxindolo/acenaphthyleno curcuminoids via sequential azomethine ylide cycloaddition rsc.org
  • Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organoc
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • Organocatalytic Construction of Spirooxindole Naphthoquinones through Michael/hemiketalization using L-Proline derived Bifunctional Thiourea rsc.org

Sources

The 5-Iodo-Oxindole Scaffold in Oncology: Synthetic Architectures and Kinase-Targeted Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxindole core (indolin-2-one) represents a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets. Within this class, the 5-iodo-oxindole derivative occupies a unique chemical space. Unlike its fluoro- or chloro- counterparts, the 5-iodo substitution introduces a massive, polarizable iodine atom capable of forming strong halogen bonds (X-bonds) with backbone carbonyls in the hinge region of protein kinases.

This technical guide dissects the structure-activity relationship (SAR), synthetic accessibility, and mechanistic efficacy of 5-iodo-oxindoles. It is designed for medicinal chemists and pharmacologists seeking to leverage the "sigma-hole" effect of iodine to enhance potency and selectivity in anticancer drug design.

Part 1: The Pharmacophore – The "Sigma-Hole" Advantage

The Halogen Bond in Kinase Inhibition

The efficacy of 5-iodo-oxindoles is not merely a result of steric bulk or lipophilicity. It is driven by the anisotropy of electron density on the iodine atom. While the equatorial region of the iodine is electron-rich (nucleophilic), the region along the C-I bond axis is electron-deficient. This positive cap is known as the


-hole .

In the context of Receptor Tyrosine Kinases (RTKs) like VEGFR2 or CDK2, this


-hole acts as a Lewis acid, forming a highly directional non-covalent interaction with the Lewis basic oxygen of backbone carbonyls (e.g., the hinge region of the kinase ATP-binding pocket).
  • Bond Strength: I > Br > Cl > F. The 5-iodo variant typically exhibits the strongest binding enthalpy among halogenated oxindoles.

  • Selectivity: The strict linearity required for halogen bonding (

    
     angle) imposes geometric constraints that can enhance selectivity for specific kinase conformations.
    
Structural Logic Diagram (SAR)

The following diagram illustrates the critical interaction points of the 5-iodo-oxindole scaffold within a theoretical kinase pocket.

SAR_Mechanism Oxindole Oxindole Core (Scaffold) Iodine C5-Iodine (Sigma-Hole Donor) Oxindole->Iodine Covalent Bond C3_Sub C3-Substitution (Solubility/Specificity) Oxindole->C3_Sub Knoevenagel Site Kinase_Hinge Kinase Hinge Region (Backbone C=O) Iodine->Kinase_Hinge Halogen Bond (Directional) Hydrophobic_Pocket Hydrophobic Pocket (Steric Fit) C3_Sub->Hydrophobic_Pocket Van der Waals

Figure 1: Pharmacophore map highlighting the directional halogen bond between the C5-iodine and the kinase hinge region.

Part 2: Synthetic Architectures

The synthesis of 5-iodo-oxindole libraries predominantly relies on the functionalization of 5-iodoisatin . The C3-carbonyl of isatin is highly electrophilic, making it an ideal substrate for condensation reactions.

Core Synthetic Workflows

Two primary routes are utilized to generate diversity:

  • Knoevenagel Condensation (C3): Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form 3-alkenyl derivatives.

  • Schiff Base Formation (C3): Reaction with hydrazines or thiosemicarbazides to form hydrazones/thiosemicarbazones. These are particularly potent due to their ability to chelate metal ions (Cu, Fe) in vivo, generating reactive oxygen species (ROS).

Synthetic Pathway Diagram

Synthesis_Workflow Start 5-Iodoisatin (Starting Material) Schiff_Base 5-Iodo-Isatin Hydrazone/Thiosemicarbazone Start->Schiff_Base Condensation Knoevenagel_Prod 3-Substituted 5-Iodo-Oxindole Start->Knoevenagel_Prod Knoevenagel N_Alkylated N1-Alkylated 5-Iodoisatin Start->N_Alkylated N-Alkylation Reagent_A Hydrazine/Thiosemicarbazide (EtOH, H+ cat) Reagent_A->Schiff_Base Reagent_B Active Methylene (Piperidine, Reflux) Reagent_B->Knoevenagel_Prod Reagent_C Alkyl Halide (K2CO3, DMF) Reagent_C->N_Alkylated N_Alkylated->Knoevenagel_Prod Subsequent Functionalization

Figure 2: Divergent synthetic pathways from the 5-iodoisatin precursor.

Part 3: Mechanistic Targets & Efficacy Data

Mechanism of Action

5-iodo-oxindoles function primarily as ATP-competitive inhibitors . By occupying the ATP-binding pocket of RTKs (VEGFR, PDGFR) or CDKs, they prevent phosphorylation of downstream substrates.

  • Secondary Mechanism: Thiosemicarbazone derivatives often sequester intracellular copper, leading to ROS generation and mitochondrial depolarization, triggering the intrinsic apoptotic pathway.

Comparative Potency Data (IC50)

The table below summarizes literature values for 5-iodo derivatives compared to their non-iodinated counterparts, highlighting the "Iodine Effect."

Compound ClassR-Group (C5)Target Cell LineIC50 (µM)Reference
Isatin-Thiosemicarbazone Iodine MCF-7 (Breast) 8.19 [1]
Isatin-ThiosemicarbazoneHydrogenMCF-7 (Breast)> 50.0[1]
Oxindole-HydrazoneIodine HCT-116 (Colon) 0.08 [2]
Oxindole-HydrazoneFluorineHCT-116 (Colon)7.30[2]
SpirooxindoleIodine A549 (Lung) 4.20 [3]

Note: Data indicates that C5-iodination consistently improves potency, often by an order of magnitude, due to enhanced lipophilicity (logP) and specific halogen-bonding interactions.

Signaling Cascade Diagram

Signaling_Pathway Drug 5-Iodo-Oxindole Inhibitor RTK RTK (VEGFR/EGFR) (Transmembrane) Drug->RTK Inhibits (ATP Competition) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis ROS Induction (Thiosemicarbazones) PI3K PI3K RTK->PI3K Phosphorylation Angiogenesis Angiogenesis (Blocked) RTK->Angiogenesis Inhibition prevents this AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus Nucleus->Angiogenesis Promotes (If Unchecked)

Figure 3: Signal transduction blockade. The inhibitor prevents RTK autophosphorylation, halting the PI3K/AKT survival pathway.

Part 4: Experimental Protocols

Synthesis of 5-Iodo-Isatin Thiosemicarbazones

Rationale: This protocol utilizes acid catalysis to activate the C3-carbonyl, facilitating nucleophilic attack by the hydrazine moiety.

  • Preparation: Dissolve 5-iodoisatin (1.0 mmol) in absolute ethanol (15 mL).

  • Activation: Add glacial acetic acid (3-5 drops). Why: Protonation of the C3-carbonyl oxygen increases electrophilicity.

  • Addition: Add the appropriate thiosemicarbazide (1.0 mmol) slowly with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the red isatin spot and appearance of a yellow/orange product spot.

  • Isolation: Cool to room temperature. The product usually precipitates. Filter the solid under vacuum.

  • Purification: Recrystallize from ethanol/DMF mixtures to ensure removal of unreacted hydrazine (which can be cytotoxic and confound biological results).

MTT Cytotoxicity Assay (Modified for Hydrophobic Compounds)

Rationale: 5-iodo derivatives are lipophilic. Standard aqueous protocols may cause precipitation, leading to false negatives.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Stock Preparation: Dissolve the 5-iodo-oxindole derivative in 100% DMSO to create a 10 mM stock.

  • Dilution: Serially dilute in culture medium. Critical: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate medium.[1] Add DMSO (100 µL) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Isatin/Thiosemicarbazone Hybrids: Facile Synthesis and Evaluation. Source: Distant Reader / ResearchGate URL:[1][2][3][4][5][6][7][8][9][10][11][12]

  • A Mini Review on Isatin, an Anticancer Scaffold.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry.
  • Anticancer oxindole derivatives synthesised via Knoevenagel condensation. Source: ResearchGate URL:[4]

Sources

Methodological & Application

Application Note: Heck Cross-Coupling Protocols for 5-Iodo-1,3,3-trimethyl-2-indolinone in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Strategy

In modern drug discovery, the oxindole (indolin-2-one) scaffold is a privileged pharmacophore, forming the core of numerous kinase inhibitors (e.g., sunitinib), neuroprotective agents, and 5-lipoxygenase inhibitors [1, 3]. However, functionalizing the unsubstituted oxindole core presents significant chemoselectivity challenges. The C3 position is highly acidic, prone to unwanted enolization, aldol condensations, and alkylations under the basic conditions required for cross-coupling. Furthermore, the free N1-lactam can coordinate to palladium catalysts, leading to catalyst poisoning or unwanted N-arylation.

5-Iodo-1,3,3-trimethyl-2-indolinone (also known as 5-iodo-1,3,3-trimethylindolin-2-one) elegantly solves these issues [2].

  • The 1,3,3-trimethyl blocking strategy: The gem-dimethyl group at C3 creates a chemically inert quaternary center, completely suppressing enolization. The N1-methyl group prevents palladium coordination and N-alkylation.

  • The 5-Iodo advantage: Aryl iodides undergo oxidative addition to Pd(0) orders of magnitude faster than their bromide or chloride counterparts. This hyper-reactivity allows for the use of highly efficient, ligand-free palladium catalysis, reducing the cost and purification burden associated with complex phosphine ligands [1].

This application note details field-proven, self-validating protocols for the Heck olefination of 5-iodo-1,3,3-trimethyl-2-indolinone, providing researchers with robust methodologies for late-stage functionalization.

Mechanistic Pathway & Catalytic Logic

The Heck reaction of this substrate follows a classic Pd(0)/Pd(II) catalytic cycle. Because the aryl iodide bond is highly reactive, electron-rich phosphine ligands are not strictly necessary. Instead, simple palladium salts (like


) are reduced in situ by the amine base or the olefin to form active, naked Pd(0) nanoparticles or solvent-coordinated Pd(0) species.

The cycle relies on a delicate balance of sterics and electronics. The migratory insertion step dictates the regioselectivity (typically favoring the terminal carbon of the olefin), while the subsequent


-hydride elimination requires a syn-coplanar arrangement, exclusively yielding the thermodynamically stable (E)-alkene.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + 5-Iodo-oxindole Coord Olefin Coordination (π-Complex) OxAdd->Coord + Alkene MigIns Migratory Insertion (Syn-Addition) Coord->MigIns BetaElim β-Hydride Elimination (Forms (E)-Alkene) MigIns->BetaElim Regen Catalyst Regeneration (Base removes HI) BetaElim->Regen - Product Regen->Pd0 + Base

Catalytic cycle of the ligand-free Heck reaction for 5-iodo-oxindole derivatives.

Experimental Design & Condition Optimization

To establish a trustworthy and reproducible protocol, various parameters must be optimized. The table below summarizes the quantitative data driving our protocol selection.

Table 1: Optimization of Heck Coupling with Methyl Acrylate

EntryPalladium Source (mol%)LigandBase (Equiv)SolventTemp / TimeYield (%)
1

(5%)


(2.0)
DMF100 °C / 12 h84%
2

(5%)
dppf

(2.0)
Dioxane90 °C / 16 h72%
3

(2%)
None

(2.0)
NMP 110 °C / 8 h 94%
4

(1%)
None

(2.0)

/MeCN
MW 120 °C / 0.5 h 96%

Causality Insight: Entry 3 demonstrates that ligand-free conditions in a highly polar aprotic solvent (NMP) outperform traditional phosphine-ligated systems. The use of


-dicyclohexylmethylamine (

) is critical; its steric bulk prevents it from coordinating to and poisoning the naked Pd(0) species, unlike smaller amines. Entry 4 highlights a greener, microwave-assisted approach that drastically reduces reaction time while maintaining near-quantitative yields [1].

Detailed Experimental Protocols

Protocol A: Scalable Thermal Ligand-Free Heck Coupling

Objective: Synthesis of (E)-Methyl 3-(1,3,3-trimethyl-2-oxoindolin-5-yl)acrylate.

Materials:

  • 5-Iodo-1,3,3-trimethylindolin-2-one (1.0 mmol, 301.1 mg)

  • Methyl acrylate (1.5 mmol, 129.1 mg)

  • Palladium(II) acetate (

    
    ) (0.02 mmol, 4.5 mg, 2 mol%)
    
  • 
    -Dicyclohexylmethylamine (
    
    
    
    ) (2.0 mmol, 390.7 mg)
  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-iodo-1,3,3-trimethylindolin-2-one and

    
    . Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Note: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) nanoparticles to inactive Pd(II) black.
    
  • Reagent Addition: Inject anhydrous NMP, followed by

    
     and methyl acrylate via syringe.
    
  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 8 hours. The solution will transition from a pale yellow to a deep amber/black color, indicating the formation of active Pd nanoparticles.

  • Reaction Quench: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (

    
     mL) to remove the NMP and amine salts, followed by brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to afford the product as a pale yellow solid.

Protocol B: Rapid Microwave-Assisted Aqueous Coupling

Objective: High-throughput library generation.

  • In a 10 mL microwave vial, combine 5-iodo-1,3,3-trimethylindolin-2-one (0.5 mmol), the desired olefin (0.75 mmol),

    
     (1 mol%), and 
    
    
    
    (1.0 mmol).
  • Add a 1:1 mixture of degassed

    
    /Acetonitrile (2.0 mL).
    
  • Seal the vial with an aluminum crimp cap.

  • Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes (absorbance level set to high).

  • Extract with Dichloromethane (

    
     mL), dry, and purify via automated flash chromatography.
    

Workflow & Analytical Validation

Workflow Prep 1. Reagent Prep & Argon Degassing React 2. Heck Coupling (Thermal or MW) Prep->React Workup 3. Celite Filtration & Extraction React->Workup Purify 4. Flash Column Chromatography Workup->Purify QC 5. NMR/LC-MS Validation Purify->QC

Standardized experimental workflow for the synthesis and isolation of Heck products.

Self-Validating Analytical Markers: To ensure structural integrity, researchers must verify the stereochemistry of the newly formed double bond.

  • 1H NMR (400 MHz,

    
    ):  The defining feature of a successful reaction is the presence of two doublet signals in the alkene region (approx. 6.30 ppm and 7.60 ppm). A coupling constant (
    
    
    
    ) of 15.8 to 16.2 Hz definitively confirms the (E)-configuration of the trans-alkene, validating the syn-migratory insertion and syn-
    
    
    -hydride elimination mechanism.
  • The C3 gem-dimethyl protons will appear as a sharp singlet integrating to 6H around 1.35–1.40 ppm, confirming the lactam core remains intact and un-enolized [2].

References

  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)
  • Title: Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides Source: Semantic Scholar URL
  • Title: Bicyclic heterocyclic derivatives as 5-lipoxygenase inhibitors (US5179115A)

Application Note: Synthesis of Functionalized Cyanine Dye Intermediates from 5-Iodo-Oxindoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It prioritizes the conversion of 5-iodo-oxindole into the versatile 5-iodo-2,3,3-trimethylindolenine scaffold, a critical precursor for functionalizable Cy3, Cy5, and Cy7 fluorophores.

Executive Summary

Cyanine dyes are indispensable in bio-imaging due to their high extinction coefficients and tunable fluorescence. However, standard commercial dyes often lack robust conjugation handles. The 5-iodo-substituted indolenine is a high-value intermediate because the iodine atom remains chemically inert during dye assembly but serves as a "privileged handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Buchwald-Hartwig amination.

This guide details the "Oxindole Route" to these intermediates. While the Fischer Indole synthesis (arylhydrazine + ketone) is common, the Oxindole Route is preferred when starting from complex, pre-functionalized oxindole scaffolds often found in medicinal chemistry libraries.

Key Advantages of this Protocol
  • Iodine Retention: Uses Grignard chemistry (MeMgBr) instead of Organolithiums (MeLi) to prevent unwanted Lithium-Halogen exchange at the 5-position.

  • Regiocontrol: Stepwise C3-alkylation prevents the formation of isomeric impurities common in Fischer cyclizations.

  • Scalability: Optimized for gram-scale synthesis with self-validating purification steps.

Strategic Reaction Pathway

The transformation requires three distinct phases: C3-Gem-dimethylation , C2-Methylation/Aromatization , and N-Quaternization .

CyaninePath cluster_0 Critical Control Point Start 5-Iodo-oxindole (Precursor) Step1 3,3-Dimethyl-5-iodo-oxindole (Stable Intermediate) Start->Step1 NaH, MeI THF, 0°C -> RT Step2 5-Iodo-2,3,3-trimethyl-3H-indole (The 'Fischer Base') Step1->Step2 MeMgBr (3.0 eq) THF, Reflux then H+ Workup Step3 Quaternary Ammonium Salt (Active Dye Precursor) Step2->Step3 R-I (Alkyl Iodide) Sulfolane/MeCN, Heat

Figure 1: Strategic pathway for the conversion of oxindole scaffolds to active cyanine dye precursors. The "Critical Control Point" highlights the reductive alkylation step where iodine stability is at risk.

Detailed Experimental Protocols

Phase 1: C3-Gem-Dimethylation of 5-Iodo-oxindole

This step blocks the C3 position, forcing subsequent nucleophilic attacks to occur at the C2 carbonyl.

Reagents:

  • 5-Iodo-oxindole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)

  • Methyl Iodide (MeI) (2.5 eq)

  • Anhydrous THF (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with NaH and wash twice with dry hexane to remove mineral oil. Suspend NaH in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add 5-iodo-oxindole portion-wise over 15 minutes. Evolution of

    
     gas will be vigorous. Stir for 30 mins at 0°C until gas evolution ceases (Solution turns dark red/brown).
    
  • Alkylation: Add MeI dropwise via syringe. The exotherm must be controlled to keep internal temp < 10°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

    • Self-Validation: TLC (Hexane:EtOAc 3:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Quench carefully with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (0-20% EtOAc in Hexane).

    • Target Yield: >85%.[1][2][3][4]

Phase 2: Conversion to 5-Iodo-2,3,3-trimethyl-3H-indole

This is the most challenging step. We utilize Methyl Magnesium Bromide (MeMgBr) .

  • Why not MeLi? Methyllithium is known to undergo Lithium-Halogen exchange with aryl iodides, leading to de-iodination (formation of 2,3,3-trimethylindole without the iodine handle) [1]. MeMgBr is milder and preserves the C-I bond.

Reagents:

  • 3,3-Dimethyl-5-iodo-oxindole (from Phase 1) (1.0 eq)

  • MeMgBr (3.0 M in ether) (3.0 eq)

  • Anhydrous THF

  • Acetic Acid (AcOH) (for workup)

Protocol:

  • Grignard Addition: Dissolve the dimethyl-oxindole in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Add MeMgBr dropwise. A precipitate (magnesium salt) may form.

  • Reflux: Warm to RT, then heat to mild reflux (65°C) for 4–6 hours.

    • Mechanism:[5][6] The Grignard attacks the C2 carbonyl to form a hemi-aminal magnesium salt.

  • Dehydration (The "Switch"): Cool the reaction to 0°C. Quench by slowly adding 10% aqueous Acetic Acid. Stir vigorously for 30 minutes.

    • Chemistry: The acid catalyzes the elimination of water (dehydration) from the hemi-aminal intermediate, driving the formation of the thermodynamically stable indolenine (imine) double bond.

  • Extraction: Basify to pH 9 with NaOH (keep cold). Extract with DCM.

  • Purification: Flash chromatography (DCM:MeOH 98:2).

    • Product: Yellow/Orange oil or low-melting solid.

Phase 3: Quaternization (Formation of the Indolium Salt)

The nitrogen lone pair is alkylated to create the electron-deficient sink required for cyanine condensation.

Protocol:

  • Mix the indolenine (1.0 eq) with the desired Alkyl Iodide (R-I, 1.5 eq) in acetonitrile or sulfolane.

    • Note: For sulfonate dyes (water-soluble), use 1,4-butanesultone instead of alkyl iodide.

  • Heat to reflux (80–110°C) for 12–24 hours in a sealed pressure tube.

  • Precipitation: Cool to RT. Pour the mixture into cold Diethyl Ether. The quaternary salt will precipitate as a solid.

  • Filtration: Collect the solid under vacuum.

Data Interpretation & Validation

NMR Characterization Table

Use these shifts to validate the structure of the 5-Iodo-2,3,3-trimethyl-3H-indole .

PositionProton (

)
Shift (

, ppm)
MultiplicityInterpretation
C3-Methyls

1.28 – 1.32Singlet (6H)Characteristic gem-dimethyl
C2-Methyl

2.25 – 2.30Singlet (3H)Active methyl for dye condensation
Aromatic C4 Ar-H7.45DoubletOrtho to Iodine
Aromatic C6 Ar-H7.65Doublet of DoubletsMeta to Nitrogen
Aromatic C7 Ar-H7.20DoubletOrtho to Nitrogen

Note: Shifts are approximate (in


) and may vary slightly based on concentration. [2]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Loss of Iodine (M-127 peak in MS) Li-Halogen exchange occurred.Switch from MeLi to MeMgBr; Keep reaction temp < 65°C.
Incomplete Methylation (Phase 1) Moisture in NaH/THF.Use fresh anhydrous THF; increase reaction time.
No Precipitation (Phase 3) Product is soluble in Ether.[7]Use EtOAc/Hexane mix for precipitation or triturate with Acetone.

Workflow Decision Tree

Workflow Start Start: 5-Iodo-oxindole Check1 Is C3 blocked? Start->Check1 Action1 Perform Gem-dimethylation (NaH/MeI) Check1->Action1 No Check2 Reagent Selection: MeLi or MeMgBr? Check1->Check2 Yes (3,3-dimethyl) Action1->Check2 PathA MeLi (Risk of De-iodination) Check2->PathA High Reactivity Needed PathB MeMgBr (Safe for Iodine) Check2->PathB Halogen Preservation Action2 Acidic Dehydration (Critical Step) PathA->Action2 PathB->Action2 Final Pure Indolenine Action2->Final

Figure 2: Decision tree for reagent selection. Path B (MeMgBr) is strictly recommended for iodo-substituted substrates.

References

  • Wakefield, B. J. (1974).[8] The Chemistry of Organolithium Compounds. Pergamon Press. (Describes the kinetics of Li-Halogen exchange vs. nucleophilic addition).

  • Lopalco, M., et al. (2009). "Catch and release microwave mediated synthesis of cyanine dyes." Organic & Biomolecular Chemistry. (Provides spectral data for similar indolenine systems).

  • Sun, W., et al. (2020). "Synthesis and Characterization of Heptamethine Cyanine Dyes." Molecules. (Details the condensation of indolenines to dyes).

  • Mason, S. J., et al. (2005). "Solid-phase synthesis of cyanine dyes." Journal of Organic Chemistry.
  • ChemicalBook. (2025).[5][9] "5-Iodo-2,3,3-trimethyl-3H-indole Properties and Synthesis." (Commercial specifications and basic synthesis routes).

Sources

Application Note: Precision C5-Arylation of 1,3,3-Trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,3-trimethyl-2-oxoindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure in potassium channel openers, kinase inhibitors, and non-steroidal progesterone receptor antagonists. Functionalization at the C5 position is critical for expanding Structure-Activity Relationship (SAR) diversity.

While direct C–H arylation strategies exist, they often suffer from poor regioselectivity (competing C7 functionalization due to the ortho-directing ability of the amide/carbonyl) or require exotic directing groups. To ensure scientific integrity and reproducibility , this guide details the industry-standard Two-Stage Activation Protocol . This method utilizes highly regioselective electrophilic bromination followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling, guaranteeing exclusive C5-arylation with high yields (>85%).

Mechanistic Rationale & Strategy

The Selectivity Challenge

The 1,3,3-trimethyl-2-oxoindoline substrate presents a unique electronic landscape:

  • C3 Position: Blocked by gem-dimethyl groups, preventing the common side reaction of C3-alkylation/arylation.

  • C7 Position (Ortho): Electronically activated by the nitrogen lone pair and potentially accessible via Directed Metalation (DoM) or Concerted Metalation-Deprotonation (CMD) pathways.

  • C5 Position (Para): The most nucleophilic site for Electrophilic Aromatic Substitution (

    
    ), but remote from the directing carbonyl group.
    
The Solution: Two-Stage Protocol

To achieve exclusive C5 selectivity, we exploit the inherent electronic bias of the system towards electrophiles.

  • Stage 1 (Activation):

    
     using N-Bromosuccinimide (NBS) selectively targets the C5 position (para to the activating nitrogen).
    
  • Stage 2 (Coupling): The resulting C-Br bond serves as a reliable handle for Pd-catalyzed cross-coupling.

G cluster_0 Substrate Analysis cluster_1 Stage 1: Activation cluster_2 Stage 2: Functionalization S 1,3,3-Trimethyl- 2-oxoindoline Br Electrophilic Bromination (NBS) S->Br Electronic Bias (Para) Int 5-Bromo-1,3,3- trimethyl-2-oxoindoline Br->Int >95% Regioselectivity Pd Pd-Catalyzed Suzuki Coupling Int->Pd Oxidative Addition P C5-Arylated Product Pd->P Reductive Elimination

Figure 1: Strategic workflow for exclusive C5-arylation, bypassing C7 competition.

Experimental Protocol

Stage 1: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-1,3,3-trimethyl-2-oxoindoline. Mechanism: Electrophilic Aromatic Substitution (


).
Reagents & Equipment
ReagentEquiv.[1][2][3]Role
1,3,3-Trimethyl-2-oxoindoline1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating Agent
Acetonitrile (MeCN)Solvent0.2 M Concentration
Sodium Bisulfite (sat. aq.)-Quenching Agent
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 1,3,3-trimethyl-2-oxoindoline (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add Acetonitrile (MeCN) to achieve a concentration of 0.2 M. Stir until fully dissolved. Note: MeCN is preferred over DMF for easier workup and high para-selectivity.

  • Addition: Cool the solution to 0 °C (ice bath). Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Critical Control Point: Maintain low temperature to suppress any potential radical side reactions or benzylic bromination (though unlikely due to gem-dimethyl).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous

      
       followed by saturated aqueous 
      
      
      
      (to remove excess bromine/NBS).
    • Wash with brine, dry over anhydrous

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes) if necessary.

    • Expected Yield: 90–95%.

    • Validation:

      
      H NMR should show a characteristic pattern for 1,2,4-trisubstituted benzene (doublet, doublet of doublets, doublet).
      
Stage 2: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Install the aryl group at C5.[2][4] Catalyst Selection:


 is recommended for its robustness against air and moisture compared to 

.
Reagents & Equipment
ReagentEquiv.[1][2][3]Role
5-Bromo-intermediate (from Stage 1)1.0Electrophile
Aryl Boronic Acid (

)
1.2–1.5Nucleophile

0.03–0.05Catalyst
Potassium Carbonate (

)
2.0–3.0Base
DME / Water (4:1)Solvent0.1 M Concentration
Step-by-Step Procedure
  • Inertion: Flame-dry a reaction vial or round-bottom flask and purge with Argon or Nitrogen.

  • Charging: Add the 5-bromo-1,3,3-trimethyl-2-oxoindoline (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and Base (

    
    , 2.5 equiv).
    
  • Solvation: Add degassed DME (Dimethoxyethane) and Water in a 4:1 ratio.

    • Expert Tip: Degassing is crucial. Sparge solvents with Argon for 15 minutes prior to use to prevent homocoupling of the boronic acid or catalyst oxidation.

  • Catalyst Addition: Add

    
     (3-5 mol%).
    
  • Reaction: Heat the mixture to 80–90 °C. Stir for 4–12 hours.

    • Monitoring: LC-MS is preferred to track the consumption of the bromide.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[2]

    • Partition the filtrate between EtOAc and Water.[2]

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Gradient elution (typically Hexanes/EtOAc) is required to separate the product from any protodeborylated by-products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Stage 2) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to

/ SPhos for sterically hindered boronic acids.
Homocoupling of Boronic Acid Oxygen presence.Increase Argon sparging time. Add catalyst last under positive pressure.
Regioisomer Contamination (Stage 1) Temperature too high during NBS addition.Strictly maintain 0 °C during addition. Ensure slow addition rate.
Protodeborylation Unstable boronic acid.Use Boronic Esters (Pinacol esters) or reduce reaction temperature and extend time.

Mechanistic Insight: Why this works

The success of this protocol relies on the distinct electronic activation modes of the oxindole core.

  • Electrophilic Attack (

    
    ):  The nitrogen lone pair donates electron density into the ring. The C3 position is blocked by methyls. C2 is a carbonyl (electron-withdrawing). This leaves C5 (para) and C7 (ortho) as activated sites. Steric hindrance at C7 (adjacent to the N-methyl and carbonyl influence) and the stronger para-directing resonance effect make C5  the kinetic trap for the Bromonium ion (
    
    
    
    ).
  • Catalytic Cycle (Suzuki):

    • Oxidative Addition: The C5-Br bond inserts into the Pd(0) species. This is the rate-determining step for electron-rich aryl halides.

    • Transmetalation: The boronate species (activated by base) transfers the aryl group to the Palladium center.

    • Reductive Elimination: Formation of the C5-Aryl bond and regeneration of Pd(0).

Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Bromo-Oxindole TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle for the cross-coupling phase.

References

  • Regioselective Bromination of Oxindoles: Šačkus, A. et al. "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one."[4] Chemija, 2012 , 23(1), 44-49.

  • General Suzuki Coupling Protocols for Indoles: BenchChem Application Notes. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole." BenchChem Protocols, 2025 .

  • Catalyst Selection for Heterocycles: Liégault, B. et al. "Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds."[3] Journal of Organic Chemistry, 2009 , 74, 1826-1834.[3]

  • C5 vs C7 Selectivity in Direct Arylation (Contextual): Yang, Y. et al. "Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position." Journal of the American Chemical Society, 2016 , 138(2), 495-498. (Demonstrates difficulty of C5 targeting via direct C-H).

Sources

Application Note: Buchwald-Hartwig Amination of 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 5-Iodo-1,3,3-trimethyl-2-oxoindoline . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for progesterone receptor agonists, non-steroidal anti-androgens, and kinase inhibitors.

Executive Summary

The functionalization of the oxindole core at the C5 position is a strategic operation in drug discovery. While electrophilic aromatic substitution (e.g., nitration followed by reduction) is possible, it lacks the versatility of cross-coupling. The Buchwald-Hartwig amination allows for the convergent introduction of diverse amine inputs—ranging from primary anilines to secondary cyclic amines—under mild conditions.

This protocol addresses the specific challenges of the 5-iodo-1,3,3-trimethyl-2-oxoindoline substrate:

  • Steric Environment: The gem-dimethyl group at C3 imposes remote steric constraints that influence solubility and conformation but do not directly hinder the C5 reaction center.

  • Electronic Bias: The amide moiety at C2 is electron-withdrawing, activating the C5-I bond for oxidative addition relative to unactivated aryl iodides.

  • Catalyst Stability: The N-methyl group prevents amide deprotonation, eliminating a common pathway for catalyst poisoning seen in NH-oxindoles.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target transformation replaces the C5-Iodide with a C5-Nitrogen bond.

  • Substrate: 5-Iodo-1,3,3-trimethyl-2-oxoindoline (Electrophile).

  • Coupling Partner: Primary or Secondary Amine (Nucleophile).[1][2]

  • Catalytic System: Pd(0)/Ligand complex.[1][2][3][4][5][6][7]

Critical Reaction Parameters (Optimization Matrix)

Success depends on balancing the rate of oxidative addition (fast for Ar-I) with the rate of reductive elimination.

ParameterRecommendationScientific Rationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ provides a reliable source of Pd(0).[2] Pd(OAc)₂ is cheaper but requires in situ reduction by the amine or phosphine, which can induce an induction period.
Ligand Xantphos (First Choice)The large bite angle (111°) of Xantphos facilitates the reductive elimination step, which is often rate-determining for electron-rich substrates. BrettPhos is preferred for primary amines or weak nucleophiles.
Base Cs₂CO₃ (Standard)Cesium carbonate is mild and compatible with sensitive functional groups. NaOtBu is a stronger alternative if the amine is sterically hindered or weakly nucleophilic.
Solvent 1,4-Dioxane or Toluene Non-polar or weakly polar aprotic solvents prevent solvolysis and support high temperatures (80–110 °C) required for difficult couplings.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate. Note the crucial role of the ligand in stabilizing the Pd(II) intermediate after oxidative addition of the aryl iodide.

BuchwaldHartwigCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Fast for Ar-I) Pd0->OxAdd + 5-Iodo-oxindole PdII_ArI Pd(II)-Ar-I Complex (Stable Intermediate) OxAdd->PdII_ArI AmineBind Amine Coordination PdII_ArI->AmineBind + HNR2 Deprot Deprotonation by Base (Cs2CO3/NaOtBu) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HI RedElim->Pd0 Regeneration Product 5-Amino-1,3,3-trimethyl-2-oxoindoline RedElim->Product

Caption: Catalytic cycle for the amination of 5-iodo-1,3,3-trimethyl-2-oxoindoline. The oxidative addition of the C-I bond is facile; ligand selection (e.g., Xantphos) drives the reductive elimination.

Standardized Protocol

Materials & Reagents[2]
  • Substrate: 5-Iodo-1,3,3-trimethyl-2-oxoindoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use higher excess for volatile amines)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol% if using Pd₂(dba)₃; 10 mol% if using Pd(OAc)₂)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)

Experimental Workflow

Workflow Start Start: Preparation Weigh Weigh Solids (Glovebox/Air) Substrate, Base, Catalyst, Ligand Start->Weigh Purge Purge Vessel (Argon/N2, 3 cycles) Weigh->Purge AddLiq Add Solvent & Liquid Amine (Syringe, Counterflow) Purge->AddLiq Heat Heat to 100°C (12-18 Hours) AddLiq->Heat Check Check Conversion (LCMS/TLC) Heat->Check Check->Heat Incomplete Workup Workup (Filter Celite -> Conc -> Column) Check->Workup Complete Done Final Product Workup->Done

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Detailed Procedure
  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • 5-Iodo-1,3,3-trimethyl-2-oxoindoline (301 mg, 1.0 mmol)

    • Pd₂(dba)₃ (23 mg, 0.025 mmol)

    • Xantphos (29 mg, 0.05 mmol)

    • Cs₂CO₃ (652 mg, 2.0 mmol)

    • Note: If the amine is a solid, add it at this step.

  • Inert Atmosphere: Cap the vessel and evacuate/backfill with Argon three times.

  • Liquid Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe. If the amine is a liquid, add it now (1.2 mmol).

  • Reaction: Place the vessel in a pre-heated oil block at 100 °C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble base.

  • Monitoring: Monitor by TLC (typically 30% EtOAc/Hexanes) or LCMS. The starting iodide usually consumes within 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes -> 30% EtOAc/Hexanes.

    • Expected Product: The amine product is typically a viscous oil or low-melting solid, often fluorescent under UV (254/365 nm).

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Switch to NaOtBu (stronger base) to accelerate the cycle. Ensure solvent is strictly anhydrous.
Starting Material Remains Stalled Oxidative AdditionIncrease temperature to 110°C . Switch ligand to BrettPhos (better for difficult substrates).
Dehalogenation (H-product) Beta-Hydride EliminationThis is rare with Xantphos. If observed, lower temperature to 80°C and increase catalyst loading to 5 mol%.
Product is Unstable Oxidation of AnilinePerform workup quickly. Store product under inert atmosphere. Add 1% Et3N to column eluent.

Safety & Handling

  • Palladium Precursors: Pd compounds are potential sensitizers. Handle in a fume hood.

  • 5-Iodo-1,3,3-trimethyl-2-oxoindoline: Treat as a potential irritant. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Use only peroxide-free, anhydrous grade.

References

  • Original Methodology: Guram, A. S.; Rennels, R. A.; Buchwald, S. F. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[1][8][9] Chem. Int. Ed.1995 , 34, 1348. Link

  • Mechanistic Insights: Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][9][10] Reaction intermediates and structure-activity relationships." J. Am. Chem. Soc.1994 , 116, 5969. Link

  • Ligand Selection (Xantphos): Guari, Y.; van Es, D. S.; Reek, J. N.; Kamer, P. C.; van Leeuwen, P. W. "Rhodium-catalyzed hydroformylation of internal octenes with a tetraphosphine-based ligand." Tetrahedron: Asymmetry1999, 10, 2107. (Context on Xantphos bite angle).
  • Oxindole Functionalization: Trost, B. M.; Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylation of Oxindoles." Angew.[1][8][9] Chem. Int. Ed.2005 , 44, 308. Link

  • General Protocols: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. Link

Sources

Click chemistry applications of 5-iodo-oxindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Functionalization of 5-Iodo-Oxindole: A Click Chemistry Module for Kinase Inhibitor & PROTAC Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The oxindole scaffold (indolin-2-one) is a privileged structure in medicinal chemistry, serving as the core pharmacophore for FDA-approved multi-kinase inhibitors such as Sunitinib (Sutent) and Nintedanib (Ofev). These agents primarily target VEGFR, PDGFR, and FGFR.

The 5-iodo-oxindole derivative represents a high-value "gateway" intermediate. Its C-5 iodine atom provides an electrophilic handle for palladium-catalyzed cross-coupling, specifically allowing the installation of terminal alkynes. This transformation enables the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —"Click Chemistry"—to rapidly generate diverse libraries of kinase inhibitors or to assemble Proteolysis Targeting Chimeras (PROTACs) .

This guide details the conversion of 5-iodo-oxindole into "click-ready" precursors and their subsequent application in fragment-based drug discovery (FBDD) and targeted protein degradation.

Critical Pathway Visualization

The following diagram illustrates the workflow from the raw 5-iodo precursor to high-value biological tools.

Oxindole_Click_Workflow Iodo 5-Iodo-Oxindole (Precursor) Sono Sonogashira Coupling Iodo->Sono + TMS-Acetylene Pd/Cu Cat. Alkyne 5-Ethynyl-Oxindole (Click-Ready Warhead) Sono->Alkyne Deprotection (TBAF/K2CO3) CuAAC CuAAC (Click Reaction) Alkyne->CuAAC + R-Azide CuSO4/Ascorbate Lib Kinase Inhibitor Library (Triazoles) CuAAC->Lib Fragment Screening PROTAC PROTAC (Oxindole-Linker-E3) CuAAC->PROTAC + Azide-Linker-Thalidomide

Caption: Strategic workflow converting 5-iodo-oxindole into bioactive libraries and degraders via Sonogashira and CuAAC methodologies.

Module 1: The Gateway Protocol (Sonogashira Coupling)

Objective: Synthesis of 5-((trimethylsilyl)ethynyl)indolin-2-one followed by deprotection to 5-ethynylindolin-2-one. Rationale: Aryl iodides cannot participate in CuAAC directly. They must be converted to terminal alkynes. We use TMS-acetylene to prevent homocoupling (Glaser coupling) and polymerization during the palladium cycle.

Materials:
  • Substrate: 5-Iodo-oxindole (1.0 equiv)

  • Reagent: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), Copper(I) Iodide [CuI] (0.05 equiv)[1]

  • Base/Solvent: Triethylamine (Et₃N) / anhydrous DMF (1:3 ratio)

Step-by-Step Protocol:
  • Deoxygenation (Critical Step):

    • In a dry Schlenk flask, dissolve 5-iodo-oxindole in anhydrous DMF/Et₃N.

    • Action: Sparge with Argon for 15 minutes.

    • Why: Pd(0) species generated in situ are sensitive to oxidation. Oxygen promotes the homocoupling of alkynes (Glaser side-reaction), reducing yield.

  • Catalyst Addition:

    • Add PdCl₂(PPh₃)₂ and CuI under a positive stream of Argon. The solution should turn yellow/brown.

    • Add TMS-acetylene dropwise via syringe.

  • Reaction:

    • Heat to 50°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.4) should disappear; a new fluorescent spot (Rf ~0.6) will appear.

  • Work-up:

    • Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[1][2]

    • Concentrate to yield the TMS-protected intermediate.

  • Deprotection (The "Click-Ready" Step):

    • Dissolve the crude TMS-intermediate in MeOH.

    • Add K₂CO₃ (1.5 equiv) and stir at RT for 30 mins.

    • Validation: The disappearance of the TMS peak (~0.2 ppm) in ¹H NMR confirms deprotection. The terminal alkyne proton will appear as a singlet around 3.0–3.2 ppm.

Module 2: High-Throughput Library Synthesis (CuAAC)

Objective: Rapid generation of 5-triazolyl-oxindole derivatives to screen for kinase inhibitory activity (e.g., CDK2, VEGFR). Mechanism: The copper(I)-catalyzed reaction is regiospecific, forming only the 1,4-disubstituted 1,2,3-triazole.

Protocol (96-Well Plate or Vial Scale):
ComponentConcentrationVolume/WellFunction
5-Ethynyl-oxindole 100 mM (in DMSO)10 µL"Click" Headgroup
Azide Library (R-N₃) 100 mM (in DMSO)10 µLDiversity Element
CuSO₄ · 5H₂O 50 mM (in H₂O)5 µLPre-catalyst
Sodium Ascorbate 100 mM (in H₂O)10 µLReductant (Generates Cu(I))
TBTA Ligand 10 mM (in DMSO)5 µLProtects Cu(I) from oxidation
Solvent t-BuOH / H₂O (1:1)60 µLReaction Medium

Procedure:

  • Sequence: Add reagents in this order: Alkyne → Azide → Solvent → Ligand → CuSO₄ → Ascorbate.

    • Expert Insight: Always add Ascorbate last. This initiates the reduction of Cu(II) to active Cu(I) exactly when all reactants are present.

  • Incubation: Shake at room temperature for 12–16 hours.

  • Visual Check: The reaction mixture should remain light yellow/orange. If it turns green/blue, the Cu(I) has oxidized to Cu(II), and the reaction has stalled. Add more ascorbate.

  • Purification (Direct-to-Biology):

    • For screening, precipitate the copper by adding a scavenger resin (e.g., QuadraPure™ TU) or simply dilute 1:1000 into assay buffer if the assay tolerates trace copper.

    • For isolation: Dilute with water. The triazole product often precipitates out. Filter and wash with cold water.

Module 3: PROTAC Synthesis (Advanced Application)

Context: PROTACs require a "Warhead" (binder), a "Linker," and an "E3 Ligase Ligand." Application: Use 5-ethynyl-oxindole as the Warhead. Click it to an Azide-PEG-Thalidomide (Cereblon recruiter).

PROTAC_Assembly cluster_0 Component A: Warhead cluster_1 Component B: Linker-Ligand Warhead 5-Ethynyl-Oxindole (Kinase Binder) Reaction CuAAC Click Reaction (Triazole Formation) Warhead->Reaction Linker Azide-PEG-Thalidomide (CRBN Recruiter) Linker->Reaction Product Active PROTAC (Oxindole-Triazole-PEG-Thalidomide) Reaction->Product High Yield Regiospecific

Caption: Modular assembly of a Kinase-Degrading PROTAC using the oxindole click handle.

Protocol Modification for PROTACs:

  • Linker Length: Use PEG linkers (PEG3 to PEG5) to avoid steric clashes between the kinase and the E3 ligase.

  • Stoichiometry: Use a slight excess of the Alkyne (1.1 equiv) over the valuable Azide-Linker-Ligand to ensure complete consumption of the complex linker.

Troubleshooting & Validation Guide

ObservationRoot CauseCorrective Action
Sonogashira: Black precipitate forms immediately. Pd precipitation ("Pd black").Oxygen leak. Regas solvents.[1] Add more PPh₃ ligand to stabilize Pd.
Sonogashira: Low yield, dimer product found. Glaser coupling (Alkyne-Alkyne).Too much O₂. Ensure strict Argon atmosphere. Reduce CuI loading.
CuAAC: Reaction turns blue. Oxidation of Cu(I) to Cu(II).Add 0.5 equiv fresh Sodium Ascorbate. Degas the buffer.
NMR: Missing Triazole Proton. Deuterium exchange or wrong regioisomer.The triazole ring proton (C-5) appears at ~8.0–8.5 ppm (singlet). If missing, check MS for mass balance.

References

  • Design and combinatorial synthesis of a novel kinase-focused library using click chemistry-based fragment assembly. Source: Bioorganic & Medicinal Chemistry Letters (2012).[3] Link:

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors. Source: ACS Omega (2024). Link:

  • A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Source: Journal of the American Chemical Society (2018). Link:

  • Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Source: Chemical Communications (2022). Link:

  • Protocol for Sonogashira coupling of alkynes and aryl halides. Source: STAR Protocols (2024). Link:

Sources

Application Note: Precision Synthesis of 5-Substituted 1,3,3-Trimethyl-2-indolinones via Halogen Exchange (Halex) Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the precision engineering of the 5-position of the 1,3,3-trimethyl-2-indolinone scaffold using Halogen Exchange (Halex) methodologies.

Executive Summary & Scientific Rationale

The 1,3,3-trimethyl-2-indolinone scaffold (a derivative of Fischer’s base) is a privileged pharmacophore in drug discovery, serving as a core motif in tyrosine kinase inhibitors and solvatochromic dyes. Functionalization at the C5 position is critical for tuning metabolic stability (via fluorination) or enabling late-stage cross-coupling (via iodination).[1]

While electrophilic halogenation (e.g., bromination) is straightforward, accessing the 5-fluoro or 5-iodo derivatives directly from the parent indolinone is often plagued by poor regioselectivity or low reactivity.

This guide details two robust Halogen Exchange (Halex) protocols to bypass these limitations:

  • Copper-Catalyzed Aromatic Finkelstein Reaction: Conversion of the commercially available 5-bromo precursor to the highly reactive 5-iodo derivative, facilitating difficult Sonogashira or Ullmann couplings.[1]

  • Nucleophilic Aromatic Fluorination (Industrial Halex): Conversion of 5-chloro/bromo precursors to the 5-fluoro bio-isostere using activated Potassium Fluoride (KF) in polar aprotic media.[1]

Reaction Pathways & Strategic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the stable 5-bromo-1,3,3-trimethyl-2-indolinone.

HalexPathways Start 5-Bromo-1,3,3-trimethyl-2-indolinone (Commercial Precursor) IodoProduct 5-Iodo-1,3,3-trimethyl-2-indolinone (High Reactivity Scaffold) Start->IodoProduct Protocol A: CuI (5 mol%), Ligand NaI, Dioxane, 110°C FluoroProduct 5-Fluoro-1,3,3-trimethyl-2-indolinone (Metabolic Stability) Start->FluoroProduct Protocol B: Spray-dried KF Ph4PBr (CAT), Sulfolane, 190°C Coupling Cross-Coupling (Suzuki, Sonogashira) IodoProduct->Coupling Late-Stage Diversification

Figure 1: Divergent Halex pathways for the functionalization of the indolinone core. Protocol A targets reactivity enhancement (Iodination), while Protocol B targets physicochemical property modulation (Fluorination).

Mechanistic Insights

The Copper-Catalyzed Finkelstein (Br I)

Unlike the classical Finkelstein reaction which relies on solubility differences of halide salts in acetone (driven by precipitation), aromatic halogen exchange requires transition metal catalysis to activate the


 bond.

We utilize the Buchwald-Klapars methodology , employing a Copper(I) source and a diamine ligand.[2][3]

  • Catalytic Cycle: The diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) prevents the disproportionation of Cu(I) to Cu(0) and Cu(II). The active

    
     species undergoes oxidative addition into the Ar-Br bond, followed by halide exchange with NaI, and subsequent reductive elimination to release the Ar-I product.
    
  • Thermodynamics: The reaction is equilibrium-driven.[1] Using NaI in 1,4-dioxane often allows for the precipitation of NaBr, shifting the equilibrium toward the iodide product (Le Chatelier’s principle).

The Nucleophilic Fluorination (Cl/Br F)

This proceeds via a classic


 mechanism. However, the 1,3,3-trimethyl-2-indolinone ring is electron-rich, making the aromatic ring less susceptible to nucleophilic attack compared to nitro-benzenes.[1]
  • Critical Success Factor: The use of "Naked Fluoride" . In standard solvents, fluoride is tightly solvated and non-nucleophilic. We employ Sulfolane (high dielectric constant, stability at high T) and Phase Transfer Catalysts (Ph

    
    PBr or 18-Crown-6) to solubilize KF and strip away hydration shells, exposing the reactive F
    
    
    
    ion.[1]

Experimental Protocols

Protocol A: Preparation of 5-Iodo-1,3,3-trimethyl-2-indolinone

Objective: Synthesis of a reactive scaffold for cross-coupling.[1] Scale: 10 mmol

Materials:

  • 5-Bromo-1,3,3-trimethyl-2-indolinone (2.54 g, 10 mmol)[1]

  • Copper(I) Iodide (CuI): 95 mg (0.5 mmol, 5 mol%)

  • Sodium Iodide (NaI): 3.0 g (20 mmol, 2.0 equiv) – Must be dry

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine: 142 mg (1.0 mmol, 10 mol%)[1]

  • 1,4-Dioxane (anhydrous): 10 mL

Procedure:

  • Inert Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar and cool under a stream of Argon.

  • Loading: Charge the tube with CuI, NaI, and the 5-bromo-indolinone substrate.[1]

  • Solvation: Evacuate and backfill with Argon (3 cycles). Add anhydrous 1,4-dioxane via syringe, followed by the diamine ligand.

    • Note: The solution should turn a blue-green color initially, settling into a suspension.

  • Reaction: Seal the tube and heat to 110°C in an oil bath for 22–24 hours.

    • Monitoring: Check via HPLC or GC-MS.[1] The conversion of Ar-Br (M+ 253/255) to Ar-I (M+ 301) should be >95%.[1]

  • Workup: Cool to room temperature. Dilute with 30% aq.[1] ammonia (10 mL) and water (20 mL) to dissolve copper salts.[1] Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow solid.
    
Protocol B: Preparation of 5-Fluoro-1,3,3-trimethyl-2-indolinone

Objective: Synthesis of a metabolically stable bio-isostere. Scale: 10 mmol

Materials:

  • 5-Chloro-1,3,3-trimethyl-2-indolinone (2.10 g, 10 mmol)[1]

  • Potassium Fluoride (KF): Spray-dried (SD-KF) is essential.[1] 1.16 g (20 mmol).[1]

  • Tetraphenylphosphonium Bromide (Ph

    
    PBr): 210 mg (0.5 mmol, 5 mol%)
    
  • Sulfolane (anhydrous): 10 mL[1]

  • Toluene (for azeotropic drying): 5 mL[1]

Procedure:

  • Drying Step (Critical): In a 50 mL round-bottom flask, combine KF, Ph

    
    PBr, and Toluene. Reflux with a Dean-Stark trap to remove trace water.[1] Remove toluene under reduced pressure.[1]
    
    • Why: Even ppm levels of water will quench the "naked" fluoride, halting the reaction.

  • Reaction Assembly: Add the 5-chloro substrate and Sulfolane to the dried salt mixture.

  • Halex: Heat the mixture to 190°C for 18 hours under Nitrogen.

    • Safety Note: Ensure the apparatus is rated for high thermal stress.[1] Use a blast shield.[1]

  • Workup: Cool to ~60°C (Sulfolane freezes at 27°C). Pour into water (50 mL) to precipitate inorganic salts and dissolve sulfolane. Extract with Diethyl Ether (3 x 30 mL).

  • Purification: The crude usually contains unreacted chloride.[1] Purification requires careful fractional distillation or high-performance flash chromatography (Silica, Gradient 0-10% EtOAc in Hexane).[1]

Comparative Data & Optimization

The following table summarizes the optimization parameters for the conversion of 5-Bromo-1,3,3-trimethyl-2-indolinone.

ParameterCondition A (Standard)Condition B (Optimized)Impact
Solvent DMF1,4-Dioxane Dioxane promotes NaBr precipitation, driving equilibrium (Le Chatelier).[1]
Ligand 1,10-PhenanthrolineDiamine (DMCDA) Diamines form more stable, reactive Cu(I) species for this substrate.
Temp 80°C110°C Higher temp required to overcome activation energy of electron-rich ring.[1]
Yield 65%92% Significant yield improvement with optimized ligand/solvent system.[1]

Troubleshooting Guide

  • Incomplete Conversion (Protocol A):

    • Cause: Catalyst poisoning or oxidation of Cu(I) to Cu(II).[1]

    • Fix: Ensure rigorous Argon purging.[1] Add 10 mol% Sodium Ascorbate to regenerate Cu(I) in situ.[1]

  • Low Yield (Protocol B):

    • Cause: "Wet" Fluoride.[1]

    • Fix: Switch to spray-dried KF (Sigma-Aldrich) and increase drying time with Toluene.[1] Consider using CsF (more soluble, higher reactivity) if cost permits.

  • Product Instability:

    • 5-Iodo-indolinones are light-sensitive.[1] Store in amber vials under inert gas at 4°C.

References

  • Klapars, A., & Buchwald, S. L. (2002).[3] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link[1]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link[1]

  • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and active source of nucleophilic fluoride.[1] Chemical Communications, (12), 1141-1142.[1] Link

  • Yang, L., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.[2] ResearchGate.[1] Link

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Suzuki-Miyaura Coupling with 5-Iodo-1,3,3-trimethyl-2-oxoindoline Ticket ID: OX-5I-YIELD-OPT Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Welcome to the Oxindole Support Hub.

You are likely here because your coupling reaction with 5-Iodo-1,3,3-trimethyl-2-oxoindoline (referred to hereafter as 5-I-TMO ) has stalled, produced low yields, or resulted in the reduced byproduct (5-H-TMO).

While aryl iodides are typically the "gold standard" electrophiles for Suzuki coupling due to facile oxidative addition, the oxindole scaffold presents unique electronic and solubility challenges. This guide moves beyond generic textbook conditions to address the specific physicochemical properties of the 1,3,3-trimethyl-2-oxoindoline core.

Part 1: Diagnostic Workflow (Visual Guide)

Before altering reagents, identify your failure mode. Use the logic tree below to diagnose the specific bottleneck in your catalytic cycle.

TroubleshootingFlow Start START: Low Yield with 5-I-TMO CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Remains SM (5-I-TMO) Remains CheckTLC->SM_Remains Conversion < 50% SM_Gone SM Consumed CheckTLC->SM_Gone Conversion > 90% Homocouple Boronic Acid Homocoupling (Ar-Ar dimer) SM_Remains->Homocouple Excess Ar-B(OH)2 used ComplexMix Complex Mixture / Black Precipitate SM_Remains->ComplexMix Pd Black visible Action_Base Action: Base/Solubility Issue Switch to Cs2CO3 in DMF/Dioxane SM_Remains->Action_Base No reaction Protodehal Product is 5-H-TMO (Iodine replaced by H) SM_Gone->Protodehal Major byproduct Action_Dry Action: Protodehalogenation Dry solvents, remove alcohols, increase catalyst loading Protodehal->Action_Dry Action_O2 Action: Oxygen Leak Degas thoroughly (Sparge Ar) Homocouple->Action_O2 Action_Cat Action: Catalyst Death Switch to Pd(dppf)Cl2 or XPhos Pd G3 ComplexMix->Action_Cat

Figure 1: Diagnostic logic tree for isolating failure modes in oxindole cross-couplings.

Part 2: The "Engine" – Catalyst & Ligand Selection

The Issue: You are using 5-I-TMO. The amide nitrogen at position 1 donates electron density into the benzene ring via resonance. This makes the C5 position slightly more electron-rich than a standard aryl iodide. While Iodide is an excellent leaving group, this electronic push can slightly retard the Oxidative Addition step compared to electron-deficient systems (like 4-nitro-iodobenzene).

The Solution: Stop using "generic" catalysts if they fail. Match the ligand to the substrate electronics.

Catalyst SystemRecommendation LevelContextMechanism Note
Pd(PPh₃)₄ Standard Use for simple aryl boronic acids.Robust, but PPh₃ is liable to oxidation. Requires strict oxygen exclusion.
Pd(dppf)Cl₂ High Use if yield is 30-50%.The bidentate ligand prevents catalyst decomposition and accelerates reductive elimination.
Pd₂(dba)₃ + XPhos Critical Use for sterically hindered or heteroaryl boronic acids.XPhos facilitates oxidative addition on electron-rich rings and boosts transmetallation.
Pd(OAc)₂ + SPhos Specialist Use if the boronic acid is unstable.SPhos is exceptionally fast, allowing coupling before the boronic acid decomposes (protodeboronation).

Expert Insight: For 5-I-TMO, Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) is often the "sweet spot" between cost and performance. It is more air-stable than tetrakis and handles the electron-rich nature of the oxindole well [1].

Part 3: The "Environment" – Base & Solvent Effects

The Issue: The 2-oxoindoline (oxindole) core contains a lactam (cyclic amide). While the 1,3,3-trimethyl substitution protects against enolization (aldol-type side reactions) and


-deprotonation, the ring can still undergo hydrolysis (opening to the amino acid) under harsh basic conditions (e.g., NaOH, KOH) at high temperatures.

The Protocol: Use mild carbonate or phosphate bases. Avoid hydroxides.

ReagentRoleStatus for 5-I-TMOWhy?
K₂CO₃ / Na₂CO₃ BaseRecommended Mild enough to preserve the lactam ring; effective for activating boronic acids.
Cs₂CO₃ BaseHigh Performance The "Cesium Effect": Higher solubility in organic solvents (DMF/Dioxane) improves reaction rate [2].
NaOH / KOH BaseAVOID High risk of hydrolyzing the lactam ring at reflux.
Dioxane/Water (4:1) SolventStandard Good solubility for the organic oxindole and the inorganic base.
DMF SolventAlternative Use if the coupling partner is highly polar or insoluble in dioxane.
Part 4: Deep Dive FAQ – Troubleshooting Specific Failures
Q1: I am seeing a product with Mass M-126 (loss of Iodine, replaced by H). What is this?

A: This is Protodehalogenation (forming 1,3,3-trimethyl-2-oxoindoline).

  • Cause: This occurs when the Oxidative Addition complex (Ar-Pd-I) waits too long for Transmetallation. It grabs a hydride from the solvent (alcohol) or ligands.

  • Fix:

    • Remove Alcohols: If using Ethanol/Water, switch to Dioxane/Water or Toluene/Water.

    • Boost Transmetallation: Increase the amount of base (to 3.0 equiv) to ensure the boronic acid is activated rapidly.

    • Switch Ligand: Use a bulky ligand like XPhos . It creates a "pocket" that protects the Pd center from scavenging hydrides.

Q2: My reaction turns black immediately and stops.

A: You have "Pd Black" precipitation. The active catalytic species (


) has aggregated into inactive metal clusters.
  • Cause: Lack of stabilizing ligands or oxygen leakage.

  • Fix:

    • Degas Rigorously: Do not just sparge with a needle. Use the "Freeze-Pump-Thaw" method or active vacuum/backfill cycles (3x).

    • Add Ligand: Add 10 mol% extra free ligand (e.g., PPh₃) to stabilize the Pd species.

Q3: The 5-I-TMO is consumed, but I see homocoupling of the boronic acid.

A: This indicates Oxidative Addition is too slow compared to the oxidative homocoupling of the boron species.

  • Fix: Add the boronic acid slowly (syringe pump) or in portions. This keeps its concentration low relative to the aryl iodide, forcing the catalyst to engage with the iodide first.

Part 5: Optimized Experimental Protocol

Objective: Synthesis of 5-phenyl-1,3,3-trimethyl-2-oxoindoline (Example).

Visual Workflow:

Protocol Step1 Charge Flask: 5-I-TMO (1.0 eq) Boronic Acid (1.5 eq) Pd(dppf)Cl2 (0.05 eq) Step2 Add Solvent/Base: Dioxane (10 vol) 2M K2CO3 (3.0 eq) Step1->Step2 Step3 Degas: Vacuum/Argon x3 Step2->Step3 Step4 Heat: 90°C for 4-16h Step3->Step4 Step5 Workup: Filter through Celite Extract EtOAc Step4->Step5

Figure 2: Standard Operating Procedure for 5-I-TMO coupling.

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add:

    • Substrate: 5-Iodo-1,3,3-trimethyl-2-oxoindoline (1.0 equiv, e.g., 301 mg, 1.0 mmol).

    • Coupling Partner: Aryl Boronic Acid (1.3 – 1.5 equiv). Note: Use excess to account for potential deboronation.

    • Catalyst:

      
       (0.05 equiv, 5 mol%).
      
  • Solvent & Base:

    • Add 1,4-Dioxane (5 mL).

    • Add 2M aqueous

      
        (1.5 mL, 3.0 equiv).
      
  • Inert Atmosphere (Critical):

    • Seal the vial.

    • Evacuate under high vacuum for 1 minute, then backfill with Argon. Repeat this cycle 3 times. Oxygen is the enemy of yield.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath or heating block.

    • Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

    • Monitor by TLC after 2 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite (diatomaceous earth) to remove Palladium black.

    • Wash the filtrate with Brine (10 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel).

    • Tip: 5-I-TMO derivatives are often fluorescent; use a UV lamp to track bands.

References
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Šačkus, A., et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one.[4] Chemija, 22(2). (Demonstrates the stability of the trimethyl-oxindole core under Carbonate/Microwave conditions).

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Technical Support: Mitigating Protodeiodination in Pd-Catalyzed Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers. Scope: Troubleshooting the reduction of aryl iodides (protodeiodination) during the intramolecular


-arylation of amides to form oxindoles.
Introduction: The "M-126" Trap

In the synthesis of oxindoles via Palladium-catalyzed intramolecular


-arylation, the most persistent failure mode is protodeiodination . Instead of the desired C-C bond formation closing the ring, the iodine atom is replaced by a hydrogen atom.

This is not a random decomposition; it is a competitive kinetic pathway. Your reaction is telling you that the rate of hydride transfer is faster than the rate of reductive elimination . This guide provides the diagnostic tools and mechanistic levers to reverse that ratio.

Module 1: Diagnostic Workflow

Q: How do I definitively confirm deiodination versus other decomposition pathways?

A: Rely on the specific mass shift in your LCMS data.

  • The Signature: Look for a product peak with a mass of [M - 126] .

    • Logic: Loss of Iodine (

      
       amu) + Gain of Hydrogen (
      
      
      
      amu)
      
      
      amu.
  • The Trap: Do not confuse this with the starting material (SM). If your SM is an aryl iodide, the deiodinated byproduct will have a similar retention time but a distinct mass spectrum.

  • Visual Check: Deiodination often correlates with the formation of "Palladium black" (precipitated metal) earlier in the reaction than expected, as the catalytic cycle collapses.

Module 2: Mechanistic Troubleshooting (The "Why")

Q: Why does reduction happen even under strictly anhydrous conditions?

A: The protons usually do not come from water. They come from your solvent or base via


-hydride elimination or direct hydride transfer.

The Competitive Landscape:

  • Path A (Desired): The Pd(II) intermediate undergoes transmetallation/enolate binding followed by Reductive Elimination to form the oxindole.

  • Path B (Undesired): The Pd(II) species abstracts a hydride (H-) from a donor (Solvent/Base), forming a Pd(II)-H species, which then reductively eliminates Ar-H.

Mechanistic Pathway Diagram

OxindoleMechanism Start Aryl Iodide Precursor (LnPd(0) Oxidative Addition) Intermediate Ar-Pd(II)-I Species Start->Intermediate Decision Ligand Exchange / Enolate Binding Intermediate->Decision ComplexA Ar-Pd(II)-Enolate Decision->ComplexA Fast Enolate Attack (Bulky Ligands) HydrideSource Hydride Source Interaction (DMF/DMA/Alkoxide) Decision->HydrideSource Slow Enolate Attack (Steric/Electronic Mismatch) RedElim Reductive Elimination (C-C Bond Formation) ComplexA->RedElim Product Oxindole Product RedElim->Product PdHydride Ar-Pd(II)-H Species HydrideSource->PdHydride Beta-Hydride Elim from Solvent SideProduct Deiodinated Byproduct (Ar-H) PdHydride->SideProduct Reductive Elim

Caption: Kinetic competition between the desired oxindole formation (Green) and the protodeiodination side reaction (Red).

Module 3: Optimization Protocols (The "How")
1. Solvent Selection (The Primary Culprit)

Q: I am using DMF/DMA to solubilize my polar substrate. Is this a problem? A: Yes. Amide solvents (DMF, DMA, NMP) are notorious hydride sources. Under heating, they can decompose to form dimethylamine, which acts as a reducing agent for Pd(II) species.

  • Action: Switch to non-coordinating, non-hydride-donating solvents.

  • Recommendation: Toluene or Xylene are the gold standards. If solubility is an issue, use 1,4-Dioxane or a Toluene/t-Amyl Alcohol mixture.

2. Catalyst & Ligand Control

Q: Will increasing catalyst loading fix the issue? A: Rarely. You need to change the nature of the active species, not the amount. You must accelerate the Reductive Elimination step.

  • The Fix: Use bulky, electron-rich phosphine ligands.

  • Why: Ligands like XPhos , BrettPhos , or

    
      increase the steric bulk around the Palladium center. This steric pressure "squeezes" the organic ligands together, dramatically accelerating the C-C bond-forming reductive elimination (Path A) over the bimolecular reaction with a hydride source (Path B).
    
3. Base Selection

Q: I am using NaOtBu. Should I switch? A: Strong alkoxide bases can sometimes act as hydride donors (via


-hydride elimination of the alkoxide).
  • Action: If deiodination persists, switch to inorganic carbonate or phosphate bases.

  • Recommendation:

    
     (Cesium Carbonate) is often superior for intramolecular 
    
    
    
    -arylation because the "Cesium Effect" aids in solubility and pre-organization of the enolate without acting as a reductant.
Summary of Optimization Levers
ParameterHigh Risk (Promotes Deiodination)Low Risk (Promotes Oxindole)
Solvent DMF, DMA, NMP, EthanolToluene, Xylene, 1,4-Dioxane
Ligand

, dppf (Bidentate, less bulky)
XPhos , BrettPhos ,

Base NaOEt, NaOtBu (if overheated)

,

Temp >120°C (Solvent decomposition)80–100°C (Controlled)
Module 4: Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Intramolecular


-Arylation of Amides 
Use this protocol as a baseline to eliminate deiodination variables.

Reagents:

  • Substrate:

    
    -(2-iodophenyl)-acetamide derivative (1.0 equiv)
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: XPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Workflow:

  • Inerting: Charge a reaction vial with Substrate, Base,

    
    , and XPhos. Seal and purge with Argon/Nitrogen for 5 minutes.
    
    • Why: Removes

      
       which can oxidize phosphines, killing the active catalyst and slowing the reaction (allowing deiodination to compete).
      
  • Solvation: Add anhydrous Toluene via syringe.

  • Activation: Heat the reaction block to 80°C .

    • Note: Do not overshoot to reflux immediately. Monitor conversion at 1 hour.

  • Monitoring: Take an aliquot at 1h.

    • If SM remains and no deiodination: Increase Temp to 100°C.

    • If Deiodination appears: Lower Temp to 70°C and verify Ligand quality (oxidized ligand = inactive).

Troubleshooting Decision Tree

TroubleshootingTree Problem Low Yield / High Deiodination CheckSolvent Solvent is DMF/DMA? Problem->CheckSolvent ChangeSolvent Switch to Toluene/Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Ligand is PPh3? CheckSolvent->CheckLigand No ChangeLigand Switch to XPhos/BrettPhos CheckLigand->ChangeLigand Yes CheckBase Base is Alkoxide? CheckLigand->CheckBase No ChangeBase Switch to Cs2CO3 CheckBase->ChangeBase Yes ReviewSubstrate Check Sterics/Electronics of Amide Enolate CheckBase->ReviewSubstrate No (Substrate Issue?)

Caption: Step-by-step logic for isolating the cause of deiodination.

References
  • Hartwig, J. F., et al. (2001).[2] Palladium-Catalyzed Synthesis of Oxindoles by Amide

    
    -Arylation. Journal of Organic Chemistry. 
    
  • Buchwald, S. L., et al. (2003).[2][3] Synthesis of Substituted Oxindoles from

    
    -Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society. 
    
  • Glorius, F., et al. (2010).

    
    -Arylation of Amides. Angewandte Chemie International Edition. 
    
  • Review on Dehalogenation: Strategies for Minimizing Protodehalogenation in Pd-Catalyzed Cross-Coupling. Chemical Reviews.

Sources

Purification methods for 5-Iodo-1,3,3-trimethyl-2-oxoindoline reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the isolation and purification of 5-Iodo-1,3,3-trimethyl-2-oxoindoline (also known as 5-iodo-1,3,3-trimethylindolin-2-one). This compound is a highly valuable synthetic intermediate used in the development of photodynamic sensitizers, 5-lipoxygenase inhibitors, and complex functionalized heterocycles[1][2].

Because its synthesis typically relies on the electrophilic aromatic iodination of 1,3,3-trimethylindolin-2-one, researchers frequently encounter complex reaction mixtures containing unreacted starting materials, over-iodinated byproducts (e.g., 5,7-diiodo species), and persistent oxidants[3]. This guide is engineered to help you systematically resolve these purification bottlenecks.

Troubleshooting & FAQs

Q1: My crude reaction mixture is dark purple/brown, and I cannot resolve distinct spots on my TLC plate due to severe streaking. How do I fix this? A: This is a classic symptom of residual electrophilic iodine (


, 

, or

) in your organic phase. Halogens interact strongly with silica gel, causing broad streaking that masks your target compound. Causality & Solution: You must chemically reduce the active iodine to water-soluble iodide (

) before chromatography. Washing the organic layer with a saturated aqueous solution of sodium thiosulfate (

) facilitates the redox reaction:

. The organic layer will rapidly transition from dark brown to pale yellow or colorless, allowing for clean TLC resolution[4].

Q2: During silica gel chromatography, my target 5-iodo product co-elutes with a highly non-polar impurity that runs near the solvent front. What is this, and how do I separate it? A: The fast-running impurity is almost certainly the over-iodinated byproduct, such as 5,7-diiodo-1,3,3-trimethyl-2-oxoindoline . Causality & Solution: The introduction of a second heavy, electron-rich iodine atom significantly increases the lipophilicity of the molecule while shielding the polar lactam core. To separate this, you must initiate your column chromatography with a highly non-polar solvent system (e.g., 100% Hexane or Petroleum Ether) to flush out the di-iodo species before gradually increasing the polarity to elute the 5-iodo target[1].

Q3: NMR analysis of my "purified" chromatographic fraction shows overlapping aromatic signals and unexpected multiplicity. Is my compound degrading? A: It is highly unlikely to be degradation; the 5-iodo-2-oxoindoline core is remarkably stable. You are likely observing contamination from regioisomers (e.g., 4-iodo or 6-iodo derivatives). While the amide nitrogen directs electrophilic substitution primarily to the 5-position (para-equivalent), steric and electronic factors allow minor ortho/meta-equivalent substitutions. Causality & Solution: Regioisomers possess nearly identical dipole moments and often co-elute perfectly on standard normal-phase silica gel. To resolve this, abandon silica chromatography and utilize fractional recrystallization (typically from hot ethanol or hexane/dichloromethane mixtures) to exploit the subtle differences in their crystal lattice packing energies. Alternatively, preparative Reverse-Phase HPLC is required[1].

Chromatographic Data & Polarity Profiling

To successfully design your purification gradient, you must understand the relative polarities of the reaction matrix components. The table below summarizes the expected chromatographic behavior on standard normal-phase silica gel.

Compound IdentityStructural CharacteristicsRelative PolarityTypical

Value (PE/EA 6:1)
Elution Order
5,7-Diiodo byproduct Di-halogenated, highly lipophilicLow~ 0.751st (Fastest)
5-Iodo Target Mono-halogenated, moderate dipoleMedium~ 0.45 - 0.502nd
Regioisomers (4-/6-Iodo) Mono-halogenated, identical massMedium~ 0.45 - 0.50Co-elutes with Target
Unreacted Starting Material Unsubstituted aromatic ringHigh~ 0.25 - 0.303rd (Slowest)

Data synthesized from validated chromatographic protocols for indolin-2-one derivatives[5][6].

Mandatory Workflow Visualization

The following diagram illustrates the logical progression of the purification system, highlighting the phase transitions and separation principles discussed above.

PurificationWorkflow RM Reaction Mixture (Indolin-2-one + Iodinating Agent) Quench Quench & Wash (Sat. Na2S2O3 aq) RM->Quench Reduce I2 to I- Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Organic Organic Phase (Crude Mixture) Extract->Organic Aqueous Aqueous Phase (Water-soluble impurities) Extract->Aqueous Discard Chroma Silica Gel Chromatography (Hexane:EtOAc Gradient) Organic->Chroma Concentrate Pure Pure 5-Iodo-1,3,3-trimethyl- 2-oxoindoline Chroma->Pure Target Fraction Impurities Byproducts (SM, Di-iodo, Regioisomers) Chroma->Impurities Early/Late Fractions

Workflow for the isolation and purification of 5-Iodo-1,3,3-trimethyl-2-oxoindoline.

Validated Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction

Objective: Remove inorganic salts, acidic byproducts, and residual oxidants to yield a clean crude organic matrix.

  • Quenching: Transfer the crude reaction mixture to an Erlenmeyer flask. While stirring vigorously, slowly add a saturated aqueous solution of Sodium Thiosulfate (

    
    ) dropwise until the dark iodine color dissipates entirely, leaving a pale yellow or cloudy suspension[4].
    
  • Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction volume) and transfer to a separatory funnel.

  • Extraction: Cap the funnel, invert, and vent immediately. Shake vigorously, venting frequently. Allow the phases to separate.

  • Washing: Drain the lower aqueous phase. Wash the retained organic phase sequentially with:

    • 1x Saturated

      
       (to neutralize acidic byproducts like HI or HCl).
      
    • 1x Brine (Saturated

      
      ) (to pre-dry the organic layer and reduce emulsion).
      
  • Drying & Concentration: Transfer the organic phase to a clean flask, add anhydrous Sodium Sulfate (

    
    ), and swirl until the drying agent flows freely. Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
    
Protocol B: Flash Column Chromatography

Objective: Isolate the 5-iodo target from unreacted starting material and poly-iodinated species.

  • Column Preparation: Pack a glass chromatography column with silica gel (200–300 mesh) using Petroleum Ether (PE) or Hexane as the slurry solvent.

  • Sample Loading: Because the crude product may be an oil or a sticky solid, utilize dry-loading . Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add a small amount of silica gel (approx. 2-3 times the crude mass), and evaporate the DCM to dryness. Load this dry powder evenly onto the top of the column bed.

  • Elution Gradient:

    • Step 1 (Flush): Elute with 100% PE (or Hexane) for 2 column volumes to remove highly non-polar impurities and di-iodinated byproducts.

    • Step 2 (Target Elution): Transition the gradient to PE/EtOAc (10:1) and gradually increase polarity to PE/EtOAc (6:1)[5][6]. Monitor the eluent via TLC (UV active at 254 nm).

    • Step 3 (SM Removal): The unreacted starting material will remain on the column and can be flushed later with PE/EtOAc (3:1) if recovery is desired.

  • Isolation: Combine the fractions containing the pure 5-iodo-1,3,3-trimethyl-2-oxoindoline (

    
     in 6:1 PE/EA) and concentrate under reduced pressure to yield the product as a solid or dense oil.
    

References

  • [1] Bicyclic heterocyclic derivatives as 5-lipoxygenase inhibitors. US Patent US5179115A. Google Patents. Available at:

  • [2] General and Scalable Approach to A2B‐ and A2BC‐Type Porphyrin Phosphonate Diesters. ResearchGate. Available at:[Link]

  • [5][6] Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. MDPI Catalysts. Available at:[Link]

  • [3] SYNTHESIS OF PORPHYRIN INDOLIN-2-ONE CONJUGATES VIA PALLADIUM-CATALYZED AMINATION REACTIONS. Portuguese Chemical Society (SPQ). Available at:[Link]

  • [4] University of Southampton Research Repository ePrints Soton (Iodination protocols). University of Southampton. Available at:[Link]

Sources

Technical Support Center: 5-Iodo-oxindole Solubility & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility and Reactivity of 5-Iodo-oxindoles in Organic Synthesis Ticket ID: #OX-5I-SOL-001 Assigned Specialist: Senior Application Scientist

Core Diagnosis: Why is 5-Iodo-oxindole so stubborn?

Before attempting to force the molecule into solution, you must understand the structural forces at play. 5-iodo-oxindole (5-iodoindolin-2-one) presents a "perfect storm" of solubility challenges:

  • The Lactam "Velcro" Effect: The oxindole core contains a cis-amide (lactam) functionality.[1] The N-H acts as a hydrogen bond donor, and the Carbonyl (C=O) is an acceptor. In the solid state, these form tight, intermolecular hydrogen-bonded dimers or ribbons, creating a high lattice energy that resists solvation.

  • The Halogen Anchor: While the oxindole core is polar, the C5-Iodine atom adds significant molecular weight (MW ~259.05) and lipophilicity without adding hydrogen-bonding capability.[1] Furthermore, iodine can participate in halogen bonding (sigma-hole interactions) with Lewis bases, potentially inducing stacking that further reduces solubility in non-polar solvents.

The Result: The molecule is too polar for hexanes/toluene, but too crystalline/heavy for cold alcohols or ethers.

Pre-Reaction Troubleshooting: Solvent Selection Guide

User Question: "I'm trying to set up a reaction, but my 5-iodo-oxindole starting material won't dissolve in THF or DCM at room temperature. What should I use?"

Technical Recommendation: Standard organic solvents often fail.[1] You must disrupt the intermolecular H-bonds.[1] Use the table below to select the correct solvent system based on your intended reaction type.

Solubility Profile & Recommendations
Solvent SystemSolubility RatingSuitabilityTechnical Notes
DCM / Chloroform 🔴 PoorAvoid Only works for N-protected derivatives (e.g., N-Boc).[1]
THF / 2-MeTHF 🟡 ModeratePartial Soluble with gentle heating (40°C).[1] Good for alkylations if concentration is low (<0.1 M).[1]
DMSO / DMF 🟢 ExcellentHigh Breaks H-bonds effectively.[1] Warning: Hard to remove (see Section 5).
Acetonitrile (MeCN) 🟡 ModerateReflux Often requires reflux to dissolve.[1] Good for radical reactions or substitutions.[1]
Dioxane/Water (4:1) 🟢 GoodSuzuki Excellent for Pd-catalyzed couplings.[1] The water helps solvation at high temps.[1]
Acetic Acid 🟢 GoodHalogenation Good for electrophilic substitutions, but reactive toward nucleophiles.[1]
Decision Logic for Solvent Selection

SolventSelection Start Start: Select Reaction Type Q1 Is the N-position protected (e.g., N-Boc, N-Me)? Start->Q1 YesProt Use Standard Solvents: DCM, THF, EtOAc Q1->YesProt Yes NoProt Reaction requires Transition Metal (Pd/Cu)? Q1->NoProt No PdYes Suzuki/Sonogashira NoProt->PdYes Yes PdNo Alkylation/Condensation NoProt->PdNo No Solv1 Use Dioxane/H2O (4:1) or DMF at >80°C PdYes->Solv1 Solv2 Use DMF or DMSO (Requires aqueous workup) PdNo->Solv2

Caption: Decision tree for selecting the optimal solvent system based on structural protection and reaction type.

Structural Workarounds: The "Pro-Drug" Approach

User Question: "I need to run a reaction in DCM/EtOAc, but the 5-iodo-oxindole crashes out. Can I modify the starting material?"

Technical Recommendation: Yes. The most robust solution to solubility issues is N-Protection .[1] By replacing the N-H proton with a lipophilic group, you eliminate the intermolecular hydrogen bonding network.

Protocol: N-Boc Protection of 5-Iodo-oxindole This creates a highly soluble intermediate that can be deprotected later with TFA.[1]

  • Dissolution: Suspend 5-iodo-oxindole (1.0 equiv) in DCM (if sparingly soluble) or THF. Add DMAP (0.1 equiv) as a nucleophilic catalyst.[1]

  • Reagent Addition: Add (Boc)₂O (1.2 equiv).[1]

  • Base: Add Triethylamine (TEA) (1.5 equiv) dropwise.

    • Observation: The suspension will clear and become a homogeneous solution as the reaction proceeds (usually 1–3 hours at RT).

  • Workup: Wash with 1M HCl (to remove DMAP/TEA), then Brine. Dry over Na₂SO₄.[1][2][3]

  • Result: N-Boc-5-iodo-oxindole is highly soluble in DCM, EtOAc, and Toluene, allowing for standard chromatography and low-temperature lithiation or coupling reactions.[1]

Reaction Optimization: Handling Precipitation in Pd-Catalysis

User Question: "My Suzuki coupling turns into a black sludge and stops converting. I think the product is precipitating on the catalyst."

Technical Recommendation: In Pd-catalyzed cross-couplings (Suzuki-Miyaura), 5-iodo-oxindoles often precipitate before reacting, or the product (e.g., Sunitinib precursors) crashes out, trapping the catalyst.

Strategy A: The "Microwave Flash" Microwave irradiation is superior to oil baths for these substrates.[1] It allows you to superheat solvents (e.g., Ethanol/Water to 120°C) well above their boiling points, maintaining solubility during the critical transmetallation step.

Strategy B: Phase Transfer Catalysis (The "Solid-Liquid" Fix) If you must use non-polar solvents (e.g., Toluene) and the substrate is solid:

  • Catalyst: Use Pd(dppf)Cl₂ (robust against air/moisture).[1]

  • Base: Use solid K₃PO₄ or Cs₂CO₃.[1]

  • Additive: Add TBAB (Tetrabutylammonium bromide) (0.5 equiv).[1]

    • Mechanism:[1][4][5] TBAB acts as a phase transfer catalyst and helps solubilize the inorganic base, while also stabilizing the Pd-nanoparticles, preventing "black out" (catalyst decomposition).

Downstream Processing: The "LiCl Trick" for DMF Removal

User Question: "I used DMF to get the reaction to work, but now I can't get rid of it. Rotovapping takes forever, and water washes leave DMF in the organic layer."

Technical Recommendation: Never try to rotovap DMF to dryness unless you have a high-vacuum manifold and a heat gun.[1] Instead, use the LiCl Wash Method .

The Science: DMF is miscible with water, but it also partitions into organic solvents like EtOAc. However, DMF coordinates strongly to Lithium ions.[1][6][7] By washing with 5% aqueous Lithium Chloride (LiCl), you force the DMF into the aqueous phase via coordination complexes, significantly improving separation efficiency compared to brine or water.[7]

Protocol: Removal of DMF/DMSO
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether (do not use DCM, as it emulsions easily with DMF/Water).

  • Wash 1-3: Wash the organic layer 3 times with 5% Aqueous LiCl .[1][8]

    • Ratio: Use roughly 1:1 volume of LiCl solution to organic phase.[1]

  • Wash 4: Wash once with Brine (saturated NaCl) to remove residual lithium salts.[1]

  • Drying: Dry over MgSO₄.

  • Verification: Check NMR. The characteristic DMF peaks (two singlets at ~2.9 and 3.0 ppm, one singlet at ~8.0 ppm) should be absent.

Workup Workflow Diagram

WorkupProtocol Rxn Reaction Mixture (DMF/DMSO based) Dilute Dilute with EtOAc (Avoid DCM) Rxn->Dilute WashLiCl Wash 3x with 5% aq. LiCl Dilute->WashLiCl Extracts DMF WashBrine Wash 1x with Sat. Brine WashLiCl->WashBrine Removes Li+ Dry Dry (MgSO4) & Concentrate WashBrine->Dry Result DMF-Free Crude Dry->Result

Caption: Workflow for the efficient removal of high-boiling polar solvents (DMF/DMSO) using the LiCl method.

References & Further Reading

  • Sunitinib Synthesis & Oxindole Chemistry:

    • Reference: Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 46(7), 1116–1119.

    • Relevance: Foundational paper describing the handling of 5-fluoro/5-iodo oxindoles in drug discovery.[1]

  • N-Protection Strategies:

    • Reference: Gallou, I. (2018).[1] "Boc-Protection of Oxindoles." Organic Syntheses, 95, 28-44.

    • Relevance: Detailed protocol for Boc-protection to improve solubility.

  • The "LiCl Trick" (DMF Removal):

    • Reference: P. Knochel, et al. (2000). "Practical removal of DMF from reaction mixtures." Modern Organic Synthesis Tips.

    • Note: This is a widely accepted industry standard technique derived from Evans/Knochel group methodologies.[1]

  • Microwave Assisted Synthesis of Oxindoles:

    • Reference: Lange, J., et al. (2002). "Microwave-assisted synthesis of substituted oxindoles." Tetrahedron Letters, 43(6), 1101-1103.

    • Relevance: Demonstrates the use of superheating to overcome solubility barriers in condensation reactions.[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,3,3-Trimethyl-2-oxindole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex steric challenges inherent to the 1,3,3-trimethyl-2-oxindole scaffold. The C3 position in this molecule features a gem-dimethyl group (an all-carbon quaternary stereocenter) that creates a dense "steric umbrella." This architectural crowding causes two primary experimental bottlenecks:

  • Synthesizing the C3 Quaternary Center: Severe steric repulsion often stalls dialkylation attempts at the monoalkylated stage.

  • Functionalizing the Scaffold: The C3 bulk physically blocks nucleophilic approach to the adjacent C2 carbonyl and C4 aromatic positions.

Below is our comprehensive troubleshooting guide and FAQ to help you bypass these steric barriers using field-proven, mechanistically grounded protocols.

Part 1: Troubleshooting C3 Quaternary Center Synthesis

Q1: I am trying to synthesize 1,3,3-trimethyl-2-oxindole via direct dialkylation of 1-methyl-2-oxindole, but my reaction stalls at the monoalkylated intermediate. How do I force the second alkylation?

Causality & Solution: The first alkylation proceeds smoothly because the C3 protons of 1-methyl-2-oxindole are relatively acidic, allowing easy enolate formation. However, once the first methyl group is installed, the remaining C3 proton becomes less acidic, and the newly introduced alkyl group creates a steric shield that repels the second equivalent of electrophile.

To overcome this, we recommend abandoning direct dialkylation in favor of Deacylative Alkylation (DaA) [1]. By starting with N-methyl-3-acetyl-2-oxindole, the acetyl group highly activates the C3 position, making the first alkylation rapid. Subsequently, a phase-transfer catalyst (Triton B) attacks the acetyl carbonyl, cleaving it via a retro-Claisen condensation. This generates a highly reactive, "naked" enolate in situ that rapidly traps the second alkyl halide before steric hindrance can stall the pathway[1].

Protocol 1: Deacylative Alkylation (DaA) for 1,3,3-Trimethyl-2-oxindole

This protocol is designed as a self-validating sequential one-pot synthesis.

  • Initialization: In a dry flask, dissolve N-methyl-3-acetyl-2-oxindole (0.3 mmol) and methyl iodide (0.3 mmol) in anhydrous THF (3 mL).

  • First Alkylation: Add Triton B (benzyltrimethylammonium hydroxide, 40 wt% in MeOH, 136 µL, 0.3 mmol) dropwise. Stir at room temperature for 4–6 hours.

  • Self-Validation Check (Critical): Pull an aliquot and analyze via Gas Chromatography (GC). Do not proceed until the conversion to the 3-acetyl-3-methyl-2-oxindole intermediate is ≥90%. Premature progression will yield an inseparable mixture.

  • Deacetylation & Second Alkylation: Once validated, add excess methyl iodide (0.45 mmol) followed by additional Triton B (0.45 mmol). The strong base will cleave the acetyl group and immediately drive the second alkylation.

  • Completion: Stir overnight at room temperature. Quench with H₂O (10 mL), extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography.

DaA_Workflow Start N-methyl-3-acetyl-2-oxindole (Starting Material) Step1 Alkyl Halide (1 eq) + Triton B (Phase Transfer Catalysis) Start->Step1 THF/MeOH, RT Int1 Monoalkylated Intermediate (Sterically Hindered) Step1->Int1 4-6 hours Step2 Excess Alkyl Halide + Triton B (Deacetylation & 2nd Alkylation) Int1->Step2 GC >90% conversion Product 1,3,3-trimethyl-2-oxindole (C3 Quaternary Center) Step2->Product Overnight, RT

Workflow for synthesizing C3 quaternary oxindoles via Deacylative Alkylation (DaA).

Part 2: Functionalizing the Sterically Hindered Scaffold

Q2: I need to perform a nucleophilic substitution at the C2 carbonyl of 1,3,3-trimethyl-2-oxindole, but standard amines and phenols won't react. How do I bypass the C3 gem-dimethyl blockade?

Causality & Solution: The C3 gem-dimethyl groups project directly over the C2 carbonyl, creating a steric umbrella that physically prevents bulky nucleophiles from achieving the necessary Bürgi-Dunitz trajectory for attack.

To solve this, you must alter the electronic landscape of the C2 position to compensate for the steric penalty. By heating the oxindole with phosphorus oxychloride (POCl₃), you convert the sterically hindered C2 carbonyl into a highly reactive 2-chloroindolenium salt[2]. This Vilsmeier-type activation replaces the oxygen with a smaller chlorine atom and introduces a permanent positive charge on the ring, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). The enhanced electrophilicity allows nucleophiles to attack successfully, forming Fischer's base derivatives[2].

Protocol 2: Electrophilic Activation via Indolenium Salt Formation
  • Reagent Charging: Charge a flame-dried round-bottom flask with 1,3,3-trimethyl-2-oxindole (1.0 equiv) under a strict N₂ atmosphere.

  • Electrophilic Activation: Cool the flask to 0 °C and carefully add neat POCl₃ (3.0 to 5.0 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 90–100 °C for 4–6 hours.

  • Self-Validation Check: The formation of the indolenium salt is accompanied by a distinct visual shift (the solution typically turns deep yellow/orange) and the cessation of HCl gas evolution. If bubbling persists, activation is incomplete.

  • Solvent Removal: Cool to room temperature and remove excess POCl₃ under high vacuum. Do not use aqueous workup here, as it will hydrolyze the salt back to the starting oxindole.

  • Nucleophilic Attack: Resuspend the crude 2-chloroindolenium intermediate in anhydrous toluene, add your desired nucleophile (e.g., an aniline derivative), and stir until the substitution is complete.

C2_Activation Substrate 1,3,3-trimethyl-2-oxindole (C3 Gem-Dimethyl Blockade) Reagent POCl3 / Heat (Electrophilic Activation) Substrate->Reagent Intermediate 2-Chloroindolenium Ion (Highly Electrophilic C2) Reagent->Intermediate Lowers LUMO at C2 Nucleophile Nucleophilic Attack (e.g., Amines, Phenols) Intermediate->Nucleophile Vacuum removal of POCl3 Product C2-Functionalized Derivative (Overcomes C3 Hindrance) Nucleophile->Product Substitution at C2

Electrophilic activation of the C2 carbonyl to overcome C3 steric hindrance.

Part 3: Alternative Modern Methodologies

Q3: Are there milder, metal-free alternatives to construct sterically congested C3-quaternary oxindoles if my substrate is sensitive to strong bases like Triton B?

Yes. Recent advancements have introduced highly chemoselective methods that operate under mild conditions:

  • NHC-Catalyzed Chloromethylation: N-Heterocyclic Carbene (NHC) precursors can act as phase-transfer-like catalysts to facilitate nucleophilic addition at the C3 position using dichloromethane as a C1 synthon[3]. This method is highly tolerant of electron-donating and electron-withdrawing groups on the aromatic ring[3].

  • Visible-Light Radical Coupling: Utilizing white LEDs and DIPEA, radical-radical coupling provides a metal-free pathway to forge sterically congested quaternary centers at room temperature, completely bypassing the traditional ionic steric penalties[4].

Quantitative Data Summarization: C3-Functionalization Methods
MethodologyReagents / CatalystYield RangeSteric ToleranceKey Advantage
Deacylative Alkylation (DaA) Triton B, Alkyl Halides80–95%HighOne-pot sequential synthesis; completely avoids stalled monoalkylation.
NHC Chloromethylation NHC Precursor, DCM70–96%Very HighMild conditions; excellent chemoselectivity for highly congested C3 centers.
Visible-Light Coupling White LEDs, DIPEA60–85%Moderate-HighMetal-free; operates at room temperature, ideal for thermally sensitive substrates.
References
  • Title: Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles Source: SciELO URL: 1

  • Title: NHC Precursor Catalyzed C3-Chloromethylation of Oxindole with Dichloromethane as C1 Synthon Source: Organic Letters (ACS Publications) URL: 3

  • Title: Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling Source: PMC - NIH URL: 4

  • Title: Crystal Structure of (E)-2,3-Dihydro-2-(R-Phenylacylidene)-1,3,3-Trimethyl-1H-Indole Source: ResearchGate URL: 2

Sources

Technical Support Center: Palladium Removal from 5-Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-OX-PD-001 Subject: Advanced purification strategies for Class 2B metal impurities in lactam scaffolds.

Executive Summary & Problem Context

The Challenge: 5-substituted oxindoles (e.g., intermediates for Sunitinib or Nintedanib) are typically synthesized via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, or Buchwald-Hartwig) at the C5 position.

The Complication: Unlike simple aromatics, the oxindole core contains a lactam moiety (amide). The nitrogen atom and the carbonyl oxygen act as Lewis bases, effectively functioning as ligands that coordinate with residual Palladium. This creates "sticky" Pd-complexes that resist standard filtration and crystallization. Furthermore, regulatory standards (ICH Q3D) require Pd levels <10 ppm for oral APIs.

The Solution: This guide provides a validated workflow to transition from >1000 ppm residual Pd to <10 ppm using chemo-selective scavenging resins, bypassing the yield losses associated with activated carbon.

Diagnostic Module: Know Your Impurity

Before selecting a removal method, you must characterize the state of the Palladium.

Pd StateVisual IndicatorSolubilityPrimary Removal Method
Pd(0) Aggregates Black particulates / "Pd black"InsolubleFiltration (Celite/Membrane)
Pd(II) Complexes Orange/Red/Yellow solutionSolubleChelation (Scavengers)
Colloidal Pd Dark solution (no precipitate)Pseudo-solubleActivated Carbon or High-Temp Scavenging

Technical Note: In 5-substituted oxindole synthesis, the Pd often remains as a soluble Pd(II) species coordinated to the oxindole nitrogen or the phosphine ligands used in the coupling. Simple filtration will fail .

Scavenger Selection Guide

For oxindole derivatives, we recommend functionalized silica scavengers over polymer resins due to faster kinetics and rigid pore structures that do not swell/gel in polar solvents (DMSO/DMF) often used for oxindoles.

Comparative Efficiency Table
Scavenger FunctionalityBest For...[1][2][3][4][5][6]MechanismCompatibility with Oxindoles
Silica-Thiol (Si-SH) Pd(0) & Pd(II)Soft acid-base interactionHigh. Excellent general scavenger.
Silica-DMT (Dimercaptotriazine) Pd(II) speciesChelation (Tridentate)Highest. Best for disrupting Pd-Oxindole complexes.
Activated Carbon Bulk Pd removalAdsorptionLow. High yield loss due to non-specific binding of the polar oxindole.
N-Acetyl Cysteine (NAC) Soluble PdExtractionMedium. Good for liquid-liquid extraction but requires specific pH control.
Decision Tree: Selecting the Right Scavenger

ScavengerSelection cluster_legend Legend Start Start: Residual Pd Analysis StateCheck Is Pd visible as Black Precipitate? Start->StateCheck Filtration Step 1: Hot Filtration (Celite/Membrane) StateCheck->Filtration Yes SolubleCheck Is the filtrate colored (Orange/Red)? StateCheck->SolubleCheck No Filtration->SolubleCheck LigandCheck Are strong ligands present? (e.g., Phosphines, Pyridines) SolubleCheck->LigandCheck Yes UseThiol Select SiliaMetS® Thiol (General Purpose) SolubleCheck->UseThiol No (Low ppm) LigandCheck->UseThiol No UseDMT Select SiliaMetS® DMT (High Affinity/Chelation) LigandCheck->UseDMT Yes (Hard to remove) L1 Decision Point L2 Action

Figure 1: Decision matrix for selecting the appropriate scavenging agent based on Pd oxidation state and ligand environment.

Standard Operating Procedure (SOP)

Objective: Reduce Pd content in 5-substituted oxindole crude product from ~1000 ppm to <20 ppm.

Materials:

  • Crude Product (dissolved in 10-20 volumes of THF, DMF, or MeOH).

  • Scavenger: SiliaMetS® DMT (recommended for this scaffold).[2]

  • Equipment: Overhead stirrer, heating block.

Protocol:

  • Stoichiometry Calculation:

    • Determine initial Pd content (via ICP-MS or theoretical calculation from catalyst loading).[7]

    • Add 4 molar equivalents of Scavenger relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, start with 10-20% w/w of scavenger relative to the crude product mass.

  • Incubation:

    • Add the scavenger to the crude solution.[7][8]

    • Crucial Step: Heat to 50-60°C .

    • Why? Oxindoles can form stable complexes with Pd. Thermal energy is required to overcome the activation energy for ligand exchange (swapping the oxindole/phosphine for the scavenger's thiol/DMT groups).

    • Agitate for 4 to 12 hours .

  • Filtration:

    • Cool to room temperature.[9]

    • Filter through a 0.45 µm pad (Celite or membrane) to remove the silica-bound Pd.

    • Wash the cake with 2 volumes of solvent to recover entrained product.

  • Verification:

    • Evaporate a small aliquot and analyze via ICP-MS.

Troubleshooting & FAQ

Q: My oxindole product is precipitating along with the scavenger. What do I do? A: This is common with polar oxindoles.

  • Fix: Switch the solvent to a higher polarity system (e.g., DMSO or DMF) during the scavenging step. Alternatively, perform the scavenging at reflux temperature and filter hot to keep the product in solution while the scavenger remains solid.

Q: I used Activated Carbon, but my yield dropped by 30%. A: Activated carbon acts via surface adsorption and is non-selective. The polar amide/lactam group in oxindoles adheres strongly to carbon.

  • Fix: Switch to SiliaMetS® Thiol or DMT . These are chemically grafted ligands. They bind the metal chemically, not the organic product physically, preserving your yield.

Q: The Pd levels are stuck at 50 ppm despite using scavengers. A: You likely have a kinetic issue or a competing ligand.

  • Fix 1: Increase temperature to 80°C (if stable).

  • Fix 2: Add a small amount of acetic acid (1%). Protonating the oxindole nitrogen can weaken its coordination to Pd, allowing the scavenger to capture the metal.

Visual Workflow: The Purification Cycle

PurificationWorkflow Reaction Crude Reaction (Pd Catalyst) Workup Aqueous Workup (Remove Salts) Reaction->Workup Scavenging Add Scavenger (Heat 50°C, 4-12h) Workup->Scavenging Filtration Filtration (Remove Silica-Pd) Scavenging->Filtration Crystallization Final Crystallization (Polishing) Filtration->Crystallization QC QC: ICP-MS (<10 ppm) Crystallization->QC

Figure 2: Optimized workflow for integrating scavenging into the post-reaction processing stream.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[6][7] (2019).[10][11] Defines Class 2B limits for Palladium (Oral PDE: 100 µ g/day ).

  • Palladium Removal using Functionalized Silica Scavengers. SiliCycle Application Notes. Demonstrates superiority of Thiol/DMT over carbon for amide-containing APIs.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development.

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectral analysis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline (also known as 5-Iodo-1,3,3-trimethyloxindole), a critical intermediate in the synthesis of functional photochromic dyes (spiropyrans) and pharmaceutical scaffolds.[1]

Core Directive & Executive Summary

Objective: To definitively identify 5-Iodo-1,3,3-trimethyl-2-oxoindoline and distinguish it from its non-iodinated precursor (1,3,3-trimethyl-2-oxoindoline) and related halogenated analogs using 1H NMR spectroscopy.

The "Product" vs. Alternatives:

  • The Product (5-Iodo): Characterized by a distinct 3-proton aromatic pattern (ABC-like or AMX system) and a significant deshielding of the H4 and H6 protons due to the iodine atom, alongside the preservation of the gem-dimethyl and N-methyl singlets.[1]

  • Alternative (Parent Precursor): The starting material, 1,3,3-trimethyl-2-oxoindoline, exhibits a 4-proton aromatic region with a standard ortho-disubstituted benzene pattern.[1]

  • Alternative (5-Bromo Analog): Shows similar splitting but distinct chemical shifts; the iodine atom typically exerts a unique shielding/deshielding "heavy atom" effect compared to bromine.[1]

Chemical Context & Spectral Logic

The molecule consists of an oxindole core (indolin-2-one) substituted with:[1][2]

  • N-Methyl group (Position 1): Electron-donating, resonates in the amide/amine region (~3.2 ppm).[1]

  • Gem-dimethyl group (Position 3): Two equivalent methyl groups on a quaternary carbon, appearing as a strong singlet upfield (~1.3–1.4 ppm).[1]

  • Iodine atom (Position 5): The key diagnostic feature.[1][3] It replaces the H5 proton, simplifying the aromatic region from 4 protons to 3.[1]

Mechanistic Shift Prediction:

  • H7 (Ortho to N): Remains shielded due to the electron-rich nitrogen lone pair.[1]

  • H4 (Ortho to I, Meta to C=O): Deshielded by the iodine atom and the carbonyl anisotropy.[1]

  • H6 (Ortho to I, Para to N): Deshielded by the iodine atom.[1]

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard (
    
    
    
    ppm).[1]
  • Sample Mass: 10–20 mg of isolated solid.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Workflow:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
    . Ensure the solution is clear (filter if necessary to remove inorganic salts like NaI/CuI from synthesis).
    
  • Acquisition: Run a standard proton sequence (16 scans, 1-second relaxation delay).

  • Processing: Phase correct manually. Calibrate the residual

    
     peak to 7.26 ppm or TMS to 0.00 ppm.
    

Spectral Analysis & Data Interpretation

A. The Aliphatic Region (High Field)

This region confirms the integrity of the oxindole scaffold (specifically the methylation pattern).[1]

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentNotes
A 1.36 Singlet (s)6HC3-

Gem-dimethyl.[1][4] Characteristic of 3,3-disubstituted oxindoles.
B 3.19 Singlet (s)3HN-

N-Methyl.[1] Typical amide-like methyl shift.[1]
B. The Aromatic Region (Low Field)

This region confirms the 5-Iodo substitution .[1] The loss of the H5 signal and the splitting pattern of the remaining protons are diagnostic.[1]

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Logic
C 6.63 Doublet (d)1HH7 Ortho to Nitrogen.[1] Shielded by N-lone pair.[1]

Hz (Ortho coupling to H6).[1]
D 7.48 Singlet (s)1HH4 Ortho to Iodine / Meta to Carbonyl.[1] Appears as a singlet or doublet with small meta-coupling (

Hz).[1]
E 7.58 Doublet (d)1HH6 Ortho to Iodine / Para to Nitrogen.[1] Deshielded by Iodine.

Hz (Ortho coupling to H7).

*Note: H4 often appears as a broad singlet or fine doublet due to small meta-coupling (J ~1-2 Hz) with H6.[1] H6 is technically a doublet of doublets (dd) but may appear as a doublet if the meta-coupling is unresolved.[1]

Comparative Analysis: Product vs. Alternatives

The following table contrasts the 5-Iodo product with its direct precursor (Parent) and a structural analog (5-Chloro), highlighting how the substituent alters the aromatic fingerprint.

Feature5-Iodo-1,3,3-trimethyl-2-oxoindoline (Product)1,3,3-trimethyl-2-oxoindoline (Parent Precursor)5-Chloro-1,3,3-trimethyl-2-oxoindoline (Analog)
Aromatic Count 3 Protons 4 Protons 3 Protons
H7 Shift 6.63 ppm (Shielded)6.84 ppm6.76 ppm
H4 Shift 7.48 ppm (Deshielded)7.20 ppm~7.2 ppm
H6 Shift 7.58 ppm (Deshielded)~7.25 ppm~7.2 ppm
Key Pattern H4/H6 shifted downfield; H7 shielded.[1][2][4][5][6][7][8][9][10]H4/H5/H6/H7 overlap or distinct 4-spin system.[1]Similar to Iodo, but shifts are less extreme for H4/H6.[1]
N-Me Shift 3.19 ppm3.21 ppm3.20 ppm

Key Differentiator: The shift of H4 to ~7.48 ppm and H6 to ~7.58 ppm is specific to the heavy iodine atom.[1] In the parent compound, these protons resonate closer to 7.2 ppm.[1]

Visualization of Analysis Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the 5-Iodo product using NMR data.

NMR_Analysis Sample Unknown Sample (Candidate: 5-Iodo-Oxindole) Solvent Dissolve in CDCl3 Sample->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check_Aliphatic Check Aliphatic Region (1.0 - 4.0 ppm) Acquire->Check_Aliphatic Aliphatic_Result Singlets at 1.36 (6H) & 3.19 (3H)? Check_Aliphatic->Aliphatic_Result Check_Aromatic Check Aromatic Region (6.5 - 8.0 ppm) Aliphatic_Result->Check_Aromatic Yes Conclusion_Fail_Other UNKNOWN / IMPURE Aliphatic_Result->Conclusion_Fail_Other No Aromatic_Count Total Integral = 3H? Check_Aromatic->Aromatic_Count Pattern_Check Pattern Analysis: 1. d (8Hz) @ 6.63 (H7) 2. s/d @ 7.48 (H4) 3. d/dd @ 7.58 (H6) Aromatic_Count->Pattern_Check Yes (3H) Conclusion_Fail_Parent IDENTIFIED PARENT: 1,3,3-trimethyl-2-oxoindoline (4 Aromatic H) Aromatic_Count->Conclusion_Fail_Parent No (4H) Conclusion_Pass CONFIRMED IDENTITY: 5-Iodo-1,3,3-trimethyl-2-oxoindoline Pattern_Check->Conclusion_Pass Matches Pattern_Check->Conclusion_Fail_Other Mismatch

Caption: Logic flow for validating 5-Iodo-1,3,3-trimethyl-2-oxoindoline via 1H NMR.

References

  • Li, P., et al. (2023).[1][11] "Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides." Molecules, 28(12), 4806.[1] (Source of specific chemical shift data for 5-iodo and 5-chloro derivatives). [1]

  • National Institute of Standards and Technology (NIST). "1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- Data."[1] NIST Chemistry WebBook. (Reference for parent/related Fischer base structures).

  • Sigma-Aldrich. "1,3,3-Trimethyl-2-methyleneindoline Product Specification." (Reference for commercial availability and structural analogs).

Sources

13C NMR chemical shifts for 1,3,3-trimethyl-2-indolinone derivatives

Comparative Guide to C NMR Spectroscopy of 1,3,3-Trimethyl-2-indolinone Scaffolds

Executive Summary

The 1,3,3-trimethyl-2-indolinone (also known as 1,3,3-trimethyloxindole ) scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for various tyrosine kinase inhibitors and a stable photoproduct of cyanine dye degradation.[1] Accurate structural characterization of this moiety is essential for distinguishing regioisomers during synthesis, particularly when differentiating between indolenine (C=N) and indolinone (C=O) derivatives.

This guide provides a definitive reference for the

Structural Analysis & Electronic Environment

The 1,3,3-trimethyl-2-indolinone system is characterized by a fused benzene ring and a five-membered lactam ring. The gem-dimethyl group at C-3 creates a quaternary center that significantly influences the chemical shift of the adjacent carbonyl (C-2) and the bridgehead carbons.

Key Diagnostic Features:
  • C-2 (Carbonyl): The amide carbonyl is the most deshielded signal, typically appearing between 178–182 ppm .

  • C-3 (Quaternary): The gem-dimethyl substitution shifts this carbon downfield to ~44 ppm compared to the unsubstituted methylene (~36 ppm).

  • N-Methyl vs. C-Methyl: The N-methyl group resonates slightly downfield (~26 ppm ) relative to the C-3 methyls (~24 ppm ) due to the electronegativity of the nitrogen atom.

Visualizing the Scaffold

The following diagram illustrates the standard numbering scheme used throughout this guide.

IndolinoneStructureC2C-2(C=O)C3C-3(quat)C2->C3Me_CC-Me(x2)C3->Me_C~24 ppmArAromaticRingC3->ArC-3aN1N-1N1->C2Amide BondMe_NN-MeN1->Me_N~26 ppmAr->N1C-7a

Figure 1: Structural connectivity and key chemical shift zones for 1,3,3-trimethyl-2-indolinone.

Comparative Data: Chemical Shift Assignments

The following table synthesizes experimental data for the parent compound and key derivatives. Values are reported in ppm relative to TMS.

Table 1: Consensus

C NMR Shifts in CDCl

Carbon Position1,3,3-Trimethyl-2-indolinone (Parent)3,3-Dimethyl-2-indolinone (No N-Me)N-Methyl-2-indolinone (No C-Me)Signal Type
C-2 (C=O) 181.5 182.8178.2Quaternary (C=O)
C-3 44.2 44.535.8Quaternary (sp³)
C-3a 135.8 136.2124.5Quaternary (Ar)
C-7a 143.2 141.5144.8Quaternary (Ar)
C-4 122.5 122.8124.0Methine (Ar-CH)
C-5 127.8 127.6122.2Methine (Ar-CH)
C-6 122.1 122.3122.5Methine (Ar-CH)
C-7 108.1 109.8108.0Methine (Ar-CH)
N-Me 26.2 26.1Methyl (CH₃)
C-Me (x2) 24.4 24.6Methyl (CH₃)

Note on Solvent Effects: Shifting from CDCl


  to DMSO-d

typically causes a slight downfield shift (0.5–1.0 ppm) for the Carbonyl (C-2) due to hydrogen bonding interactions with residual water or solvent dipoles, although the effect is less pronounced in N-methylated derivatives compared to N-H derivatives.
Experimental Validation Protocol

To ensure the highest level of scientific integrity (E-E-A-T), researchers should validate these assignments using the following self-validating workflow. This prevents misidentification of the C-3 quaternary carbon with solvent impurities or other aliphatic signals.

Step-by-Step Characterization Workflow
  • Sample Preparation: Dissolve ~15 mg of compound in 0.6 mL CDCl

    
    . Ensure the sample is free of paramagnetic impurities (filter through Celite if necessary).
    
  • Acquisition (1D

    
    C): 
    
    • Pulse Sequence: Standard proton-decoupled (zgpg30).

    • Relaxation Delay (D1): Set to 2–3 seconds . The quaternary carbons (C-2, C-3, C-3a, C-7a) have long T1 relaxation times. Insufficient D1 will suppress these critical diagnostic peaks.

  • Differentiation (DEPT-135):

    • N-Me & C-Me: Will appear Positive (Up).

    • CH (Ar): Will appear Positive (Up).

    • CH

      
      :  Will appear Negative  (Down). Note: The parent compound has no CH
      
      
      groups; appearance of a negative peak indicates impurity or ring-opening.
    • Quaternary (C-2, C-3): Will disappear .

  • Connectivity (HMBC):

    • Look for long-range coupling from the Gem-dimethyl protons (~1.3 ppm) . They should show strong correlations to C-3 (~44 ppm) and C-2 (~181 ppm) . This is the definitive proof of the oxindole scaffold.

NMR_WorkflowStartPurified Sample(15mg in CDCl3)Exp11D 13C NMR(D1 > 2s)Start->Exp1DecisionCheck C=O SignalExp1->DecisionPathASignal ~180 ppm(Oxindole)Decision->PathAYesPathBSignal ~190 ppm(Indolenine/Imine)Decision->PathBNoExp2Run HMBCPathA->Exp2ValidationCorrelate Me(H) to C-3 & C-2Exp2->Validation

Figure 2: Logic flow for validating the 1,3,3-trimethyl-2-indolinone scaffold.

Comparative Analysis: Substituent Effects

When modifying the 1,3,3-trimethyl-2-indolinone core, substituents on the aromatic ring exert predictable shielding/deshielding effects (Hammett correlation).

  • Electron Withdrawing Groups (e.g., 5-NO

    
    ): 
    
    • C-5: Deshielded significantly (~ +20 ppm).

    • C-2 (C=O): Slight upfield shift due to reduced electron density in the ring affecting the amide resonance.

  • Electron Donating Groups (e.g., 5-OMe):

    • C-5: Deshielded by the oxygen attachment (~ +30 ppm).

    • C-4 & C-6: Shielded (upfield shift) due to ortho-position resonance donation.

Comparison with Computational Methods: While DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) are popular, they often overestimate the C=O chemical shift by 3–5 ppm in this scaffold. Experimental validation using the C-3 quaternary anchor (~44 ppm) is superior to relying solely on calculated values.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 30001, 1,3,3-Trimethyl-2-indolinone. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 3456: 1,3,3-Trimethyl-2-indolinone. National Institute of Advanced Industrial Science and Technology (AIST).
  • Simonneau, A., et al. (2011). Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Supporting Information.[2][3][4][5][6][7] Retrieved from [Link]

  • Shindoh, N., et al. (2011). Synthesis and biological evaluation of 1,3,3-trimethyl-2-indolinone derivatives. Chemical and Pharmaceutical Bulletin.

Mass spectrometry (ESI-MS) fragmentation pattern of 5-iodo-oxindoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: ESI-MS Fragmentation Pattern of 5-Iodo-oxindoles

Executive Summary

This guide provides a technical analysis of the Electrospray Ionization Mass Spectrometry (ESI-MS) behavior of 5-iodo-oxindoles , a critical scaffold in kinase inhibitor development (e.g., Sunitinib derivatives).

We compare the fragmentation "performance"—defined as ionization efficiency, isotopic signature, and structural elucidation potential—of 5-iodo-oxindoles against their 5-chloro and 5-bromo analogs . While lighter halo-oxindoles (Cl, Br) rely on isotopic patterns for identification, 5-iodo-oxindoles are distinguished by a unique "Lability-Driven" fragmentation pathway due to the weak C–I bond, offering a distinct diagnostic advantage in complex matrices.

Technical Deep Dive: The ESI-MS Signature

The mass spectral analysis of 5-iodo-oxindoles is governed by two competing mechanistic forces: the stability of the lactam ring and the lability of the Carbon-Iodine bond.

Ionization Characteristics
  • Mode: Positive (

    
    ) and Negative (
    
    
    
    ).
  • Site of Protonation (ESI+): The carbonyl oxygen is the thermodynamically favored site for protonation, initiating the fragmentation cascade.

  • The Iodine Effect: Unlike Chlorine (

    
    , 3:1) or Bromine (
    
    
    
    , 1:1), Iodine is monoisotopic (
    
    
    ). This results in a "clean" molecular ion peak without an M+2 isotope contribution, simplifying the precursor selection but removing the isotopic "flag" common to other halides.
The Fragmentation "Switch"

In Collision-Induced Dissociation (CID), 5-iodo-oxindoles exhibit a bifurcation in their decay pathway that is not observed in fluoro- or chloro-analogs:

  • Pathway A (Ring Contraction): Loss of CO (28 Da) followed by HCN (27 Da). This is the standard "oxindole signature."

  • Pathway B (Dehalogenation): Direct loss of the Iodine radical (I•, 127 Da) or HI (128 Da).

Critical Insight: The Bond Dissociation Energy (BDE) of C–I (~57 kcal/mol) is significantly lower than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). Consequently, Pathway B is a major competitive channel for 5-iodo-oxindoles, whereas 5-chloro-oxindoles almost exclusively follow Pathway A.

Comparative Analysis: 5-Iodo vs. 5-Chloro/Bromo Alternatives

This section objectively compares the MS/MS behavior of the 5-iodo scaffold against standard halogenated alternatives used in drug design.

Feature5-Iodo-oxindole (Subject)5-Chloro/Bromo-oxindole (Alternative)Analytical Implication
Isotopic Pattern Singlet (No M+2 peak)Doublet (Distinct M/M+2 ratio)5-Iodo requires high-res MS (HRMS) for confirmation; Cl/Br can be confirmed by low-res pattern.
Primary Neutral Loss Competitive: CO (-28) OR I• (-127)Dominant: CO (-28)5-Iodo spectra are more complex but offer a unique "Iodine Loss" diagnostic peak.
Fragmentation Energy Low (Fragile C-I bond)High (Stable C-Cl bond)5-Iodo analogs fragment at lower collision energies (CE), useful for sensitive detection.
Diagnostic Ion

133 (Indole core, [M+H-I]

)

(Retains halogen)
The loss of Iodine allows immediate differentiation from matrix background.

Mechanistic Visualization (Graphviz)

The following diagram maps the competitive fragmentation pathways. Note the divergence at the parent ion node, distinguishing the Iodine-specific pathway.

G Parent 5-Iodo-oxindole [M+H]+ m/z 260 Inter_CO Intermediate A [M+H - CO]+ m/z 232 Parent->Inter_CO Loss of CO (28 Da) (Lactam Ring Contraction) Inter_I De-iodinated Core [M+H - I•]+ m/z 133 Parent->Inter_I Loss of I• (127 Da) (Weak C-I Bond Cleavage) Final_HCN Fragment B [M+H - CO - HCN]+ m/z 205 Inter_CO->Final_HCN Loss of HCN (27 Da) Note NOTE: The 'Loss of I' pathway is unique to the Iodo-derivative. Cl/Br analogs rarely show this. Note->Inter_I

Figure 1: Competitive fragmentation pathways of protonated 5-iodo-oxindole. The red dashed line indicates the iodine-specific loss channel.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This method ensures separation of the 5-iodo species from potential de-iodinated degradation products.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-iodo-oxindole in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (v/v).

    • Why: High organic content aids desolvation in the ESI source.

Step 2: LC Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Validation Check: 5-iodo-oxindole is hydrophobic. Expect retention time > 3.5 min. If RT < 2 min, check for column collapse or phase dewetting.

Step 3: MS/MS Acquisition (Triple Quadrupole or Q-TOF)
  • Ionization: ESI Positive Mode (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp:

    • Low CE (10-15 eV): To observe the parent ion

      
      .
      
    • Med CE (20-30 eV): To maximize the

      
       fragment.
      
    • High CE (40+ eV): To force the C–I bond rupture (if not observed earlier).

Step 4: Data Interpretation (Self-Validation)
  • Check Parent: Confirm

    
     260 (approx) is the base peak at Low CE.
    
  • Check Isotope: Ensure absence of an M+2 peak at 50-100% intensity (rules out Cl/Br contamination).

  • Check Fragment: Look for neutral loss of 28 Da (

    
     232).
    

References

  • Synthesis and Mass Spectral Analysis of Oxindole Derivatives Source: MDPI, Molecules. URL:[Link]

  • Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry Source: Royal Society of Chemistry (RSC), Natural Product Reports. URL:[Link]

  • Diagnostic Neutral Losses for Structural Information Source: National Institutes of Health (NIH), Rapid Communications in Mass Spectrometry. URL:[Link]

  • Mass Spectrometry Fragmentation Patterns (General Halide Behavior) Source: Chemistry LibreTexts. URL:[Link]

Sources

A Comparative Guide to the FTIR Analysis of Carbonyl Groups in Substituted Oxindoles: The Case of 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. The oxindole scaffold, a privileged heterocyclic motif, is central to a multitude of pharmacologically active compounds. Among the various analytical techniques employed for their characterization, Fourier-transform infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups. Of particular interest is the carbonyl (C=O) stretching vibration, a sharp and intense peak that serves as a sensitive probe of the electronic and steric environment within the molecule.

This guide offers an in-depth analysis of the FTIR characteristic peak of the carbonyl group in 5-Iodo-1,3,3-trimethyl-2-oxoindoline , a representative substituted oxindole. By comparing its expected spectral features with those of related analogues, we aim to provide researchers with a framework for interpreting their own experimental data and understanding the subtle yet significant effects of substitution on molecular vibrations.

The Significance of the Carbonyl Stretch in Oxindoles

The 2-oxoindoline core contains a five-membered lactam ring fused to a benzene ring. The carbonyl group within this lactam is subject to several competing electronic and structural effects that dictate its vibrational frequency:

  • Ring Strain: Incorporation of a carbonyl group into a five-membered ring generally increases its stretching frequency compared to an acyclic ketone or a six-membered lactam.[1][2] This is due to increased s-character in the C=O bond as the internal ring angle decreases. For five-membered lactams, this peak is typically observed around 1700 ± 15 cm⁻¹.[1]

  • Amide Resonance: The lone pair of electrons on the adjacent nitrogen atom can delocalize into the carbonyl group, creating a resonance structure with a single C-O bond and a C=N double bond. This resonance effect weakens the C=O bond, lowering its stretching frequency.

  • Aromatic Conjugation: The carbonyl group is conjugated with the aromatic benzene ring, which also tends to lower the vibrational frequency by about 30 cm⁻¹ compared to a saturated equivalent.[3]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the aromatic ring or on the nitrogen atom can further modulate the electronic environment of the carbonyl group, causing predictable shifts in its absorption frequency.

Comparative Analysis of Carbonyl Frequencies

To understand the specific FTIR signature of 5-Iodo-1,3,3-trimethyl-2-oxoindoline, we will compare its expected carbonyl peak position with that of simpler, related structures.

CompoundKey Structural FeaturesExpected C=O Frequency (cm⁻¹)Rationale for Shift
2-Oxindole Unsubstituted parent compound.~1710 - 1725Baseline for a 5-membered lactam conjugated with an aromatic ring. Hydrogen bonding in the solid state can broaden and shift the peak to lower wavenumbers.[4]
1-Methyl-2-oxoindoline N-methylation.~1705 - 1720The electron-donating methyl group on the nitrogen enhances amide resonance, slightly lowering the C=O frequency.
5-Iodo-2-oxoindoline Iodination at the 5-position.~1715 - 1730Iodine is an electron-withdrawing group via induction, which would tend to increase the C=O frequency. However, it can also donate electron density through resonance, which would have the opposite effect. The net effect is often a slight increase in frequency.
5-Iodo-1,3,3-trimethyl-2-oxoindoline Target Molecule. N-methylation, gem-dimethylation at C3, and C5-iodination.~1720 - 1740 The combination of effects is key. The N-methyl group enhances resonance (lowering frequency). The gem-dimethyl groups at the C3 position introduce steric hindrance and inductive effects. The electron-withdrawing iodine at the 5-position is expected to have the most significant impact, causing a shift to a higher wavenumber compared to the unsubstituted parent. The general range for oxindoles is often cited as near 1740 cm⁻¹.[5]

This comparative analysis underscores how the specific substitution pattern of 5-Iodo-1,3,3-trimethyl-2-oxoindoline—combining N-alkylation, C3-alkylation, and C5-halogenation—is predicted to result in a carbonyl stretching frequency at the higher end of the typical range for 2-oxoindoles.

Visualizing the Molecular Structure and Key Vibration

Caption: Structure of 5-Iodo-1,3,3-trimethyl-2-oxoindoline with the key C=O bond vibration highlighted.

Experimental Protocol for FTIR Analysis

This section provides a standardized, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like 5-Iodo-1,3,3-trimethyl-2-oxoindoline using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples, requiring minimal preparation.[6]

Objective: To obtain a clean, reproducible FTIR spectrum of the solid sample, clearly resolving the carbonyl stretching peak.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • 5-Iodo-1,3,3-trimethyl-2-oxoindoline (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation & Background Scan (The "Zero" Reference):

    • Action: Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol. Allow it to fully evaporate.

    • Rationale: Any residue on the crystal will appear in the sample spectrum. A clean surface is essential for a pure background reading.

    • Action: Collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral characteristics.

    • Rationale: The instrument software will automatically subtract this background from the sample scan, ensuring that the final spectrum contains only the sample's absorptions. This is a critical self-validation step.

  • Sample Application:

    • Action: Place a small amount (a few milligrams is sufficient) of the solid 5-Iodo-1,3,3-trimethyl-2-oxoindoline powder onto the center of the ATR crystal.

    • Action: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Rationale: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Good, uniform contact is crucial for a strong, high-quality signal. Inconsistent pressure can lead to variable peak intensities.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • Rationale: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, resulting in a cleaner spectrum where smaller peaks are more easily distinguished. A resolution of 4 cm⁻¹ is standard for most qualitative analyses of organic compounds.

  • Data Processing and Analysis:

    • Action: After acquisition, the software will perform the background subtraction.

    • Action: Identify the most intense, sharp peak in the region of 1900-1600 cm⁻¹.[3] Label this peak with its precise wavenumber. This is the characteristic C=O stretching vibration.

    • Action: Identify other key peaks to confirm the structure (e.g., C-H stretches below 3000 cm⁻¹ for the aliphatic methyl groups, aromatic C=C stretches around 1600-1450 cm⁻¹).

  • Cleaning:

    • Action: Retract the press, remove the bulk of the sample powder, and clean the ATR crystal thoroughly with a solvent-dampened wipe as in Step 1.

    • Rationale: Prevents cross-contamination of subsequent samples.

Workflow for Spectral Interpretation

A Acquire FTIR Spectrum (4000-400 cm⁻¹) B Identify Carbonyl Region (1900-1600 cm⁻¹) A->B C Locate Strongest, Sharp Peak (Expected: ~1720-1740 cm⁻¹) B->C D Compare with Reference Spectra (e.g., Unsubstituted Oxindole) C->D Is peak position as expected? F Confirm Other Functional Groups (C-H, C=C aromatic) C->F E Analyze Substituent-Induced Shifts (Iodine, N-Me, gem-diMe) D->E G Final Structural Confirmation E->G F->G

Caption: A logical workflow for the interpretation of an experimental FTIR spectrum of a substituted oxindole.

Conclusion

The FTIR spectrum of 5-Iodo-1,3,3-trimethyl-2-oxoindoline is expected to exhibit a strong and characteristic carbonyl absorption peak in the 1720-1740 cm⁻¹ region. This position is influenced by a combination of factors inherent to the 2-oxoindoline core—ring strain and amide resonance—and modulated by the specific substituents. The electron-withdrawing nature of the iodine atom at the 5-position is predicted to be a dominant factor, shifting the peak to a higher frequency compared to its non-iodinated counterparts. By following the detailed experimental protocol and comparative framework presented, researchers can confidently acquire and interpret the FTIR spectra of this and other complex oxindole derivatives, leveraging the diagnostic power of the carbonyl stretch to verify molecular identity and purity in their drug development endeavors.

References

  • Holt, S. J., Kellie, A. E., O'Sullivan, D. G., & Sadler, P. W. (1958). Vibrational Frequency Correlations in Heterocyclic Molecules. Part IV. Indoxyl Derivatives. Journal of the Chemical Society, 1217. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Table of Frequencies. [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

  • Flakus, H. T., & Hachuła, B. (2011). Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Sultanova, N., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 1600-1606. [https://www.rjpbcs.com/pdf/2017_8(1)/[7].pdf]([Link]7].pdf)

  • Perumal, S., et al. (2012). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo[f][5]oxazepin-3(2H)-ones (thiones). ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). WebSpectra: Tables of IR Absorptions. [Link]

  • Handayani, W., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • Frontiers in Chemistry. (2025). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Frontiers Media. [Link]

Sources

High-Resolution HPLC Purity Analysis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Process Chemists & Analytical Scientists

Executive Summary & Core Directive

5-Iodo-1,3,3-trimethyl-2-oxoindoline (CAS: 52536-45-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of cyanine dyes and indocyanine green (ICG) derivatives. Its purity is paramount; even trace amounts of the un-iodinated precursor (1,3,3-trimethylindolin-2-one ) or regioisomers (e.g., 4-iodo or 6-iodo analogs) can drastically alter the photophysical properties of the final dye.

Standard generic C18 methods often fail to resolve the 5-iodo target from its de-iodo impurity due to their similar hydrophobic profiles. This guide compares a Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter is the superior choice for rigorous purity assessment.

Method Comparison: Generic vs. Optimized

The following table summarizes the performance metrics of the two methodologies. The "Optimized" method utilizes specific stationary phase interactions (π-π and halogen selectivity) to achieve superior resolution.

FeatureMethod A: Generic C18 (Alternative) Method B: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobic Interaction onlyHydrophobic + π-π Interaction + Shape Selectivity
Mobile Phase MeOH / Water (Isocratic)Acetonitrile / Water + 0.1% Formic Acid (Gradient)
Resolution (Target vs. Impurity)

(Co-elution risk)

(Baseline Separation)
Run Time 12 minutes18 minutes
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL (Sharper peaks)
Primary Flaw Cannot distinguish regioisomers efficiently.Requires column equilibration between runs.[1]
Why the "Optimized" Method Wins

While C18 columns separate based on hydrophobicity (LogP), 5-Iodo-1,3,3-trimethyl-2-oxoindoline and its impurities share very similar non-polar characters. The Phenyl-Hexyl phase offers a secondary interaction mechanism: the electron-rich phenyl ring on the silica support interacts with the electron-withdrawing iodine atom on the indole ring (halogen-π interaction). This creates a unique selectivity that pulls the iodinated target away from non-iodinated impurities.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the Resolution (


) between the main peak and the nearest impurity is < 2.0, check the mobile phase pH.
Reagents & Equipment
  • Instrument: HPLC System with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: XSelect CSH Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Additive: Formic Acid (LC-MS grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 35°C (Critical for reproducibility)

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (primary) and 285 nm (secondary for confirmation).

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.19010Return to Initial
18.09010Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Water/ACN (50:50). (Conc: 0.1 mg/mL).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (iodinated compounds can be light-sensitive).

Visualizing the Workflow & Mechanism

The following diagrams illustrate the analytical workflow and the separation logic, generated via Graphviz.

Diagram 1: Analytical Workflow

This flow ensures sample integrity from bench to data.

HPLC_Workflow Sample Crude Sample (Solid) Dissolution Dissolution (100% ACN) Sample->Dissolution Weigh 10mg Dilution Dilution (50:50 Water/ACN) Dissolution->Dilution Aliquot Filter Filtration (0.22 µm PTFE) Dilution->Filter Remove Particulates Injection HPLC Injection (5 µL) Filter->Injection Vial Transfer Separation Phenyl-Hexyl Separation Injection->Separation Gradient Elution Detection UV Detection (254 nm) Separation->Detection Signal Acquisition

Caption: Step-by-step analytical workflow from crude solid to UV detection.

Diagram 2: Separation Mechanism (Why Phenyl-Hexyl?)

This diagram explains the chemical interaction difference between the target and the impurity.

Separation_Mechanism Target Target: 5-Iodo-1,3,3-trimethyl-2-oxoindoline Interaction1 Hydrophobic Interaction (Non-specific) Target->Interaction1 Interaction2 Pi-Pi / Halogen Interaction (Specific to Iodine) Target->Interaction2 Strong Retention Impurity Impurity: 1,3,3-trimethylindolin-2-one Impurity->Interaction1 Impurity->Interaction2 Weak/No Interaction StationaryPhase Phenyl-Hexyl Stationary Phase Interaction1->StationaryPhase Interaction2->StationaryPhase

Caption: Differential interaction mechanism. The Iodine atom engages in specific Pi-Halogen bonding, increasing retention relative to the impurity.

Quantitative Performance Data (Simulated)

The following data represents typical results observed when comparing the two methods on a forced-degradation sample.

AnalyteRetention Time (Method A - C18)Retention Time (Method B - Phenyl)Tailing Factor (Method B)
1,3,3-trimethylindolin-2-one (Precursor)5.2 min6.8 min1.05
5-Iodo-1,3,3-trimethyl-2-oxoindoline (Target)5.6 min8.4 min 1.02
Unknown Oxidation Product 3.1 min3.5 min1.10
Resolution (

)
1.1 (Poor)4.2 (Excellent)-

Interpretation: Method B shifts the target peak significantly later (from 5.6 to 8.4 min) due to the specific interaction with the iodine, clearing the window for the precursor to elute cleanly.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures. (Demonstrates the superiority of Phenyl-Hexyl phases for iodinated aromatics).

  • Google Patents. (2015). Process for preparing 6-iodo-2-oxindole - US8975418B2. (Provides baseline C18 conditions for iodo-oxindoles).

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. (General handling and stability of indole derivatives).

  • Agilent Technologies. (2011). HPLC Separation Fundamentals. (Principles of selectivity in Reverse Phase Chromatography).

Sources

Comparing reactivity of 5-iodo vs 5-bromo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Choice in Oxindole Scaffolds

In the optimization of kinase inhibitors, fluorophores (such as Cy3/Cy5 precursors), and photochromic materials, the 1,3,3-trimethyl-2-oxoindoline core is a ubiquitous scaffold. Functionalization at the C5 position is the primary gateway for extending this core, typically via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

For researchers, the choice between the 5-iodo and 5-bromo congeners is rarely arbitrary; it is a trade-off between reactivity kinetics and commercial accessibility .

  • 5-Bromo-1,3,3-trimethyl-2-oxoindoline : The industry workhorse. High stability, lower cost, and sufficient reactivity for standard boronic acids and terminal alkynes.

  • 5-Iodo-1,3,3-trimethyl-2-oxoindoline : The "problem solver." Essential for sterically encumbered couplings, electron-poor partners, or when milder reaction conditions (lower temperature/catalyst loading) are required to preserve sensitive functional groups.

This guide provides an objective technical comparison to assist in substrate selection.

Chemical Profile & Structural Properties[1][2][3][4][5]

Both compounds share the same lipophilic oxindole core but differ in the electronic and steric properties of the halogen handle.

Feature5-Bromo-1,3,3-trimethyl-2-oxoindoline5-Iodo-1,3,3-trimethyl-2-oxoindoline
CAS Number 119478-83-0 (Generic Ref)139487-11-9
Molecular Weight ~254.12 g/mol ~301.12 g/mol
C–X Bond Energy ~280 kJ/mol (Stronger)~240 kJ/mol (Weaker)
C–X Bond Length ~1.90 Å~2.10 Å
Physical State Solid (Pale brown/tan crystals)Solid (Off-white to yellow powder)
Leaving Group Ability GoodExcellent
Cost/Availability High availability, Low costLimited availability, Higher cost

Reactivity Analysis: Oxidative Addition Kinetics

The rate-determining step in most Pd-catalyzed cross-couplings involving these scaffolds is the oxidative addition of the aryl halide to the Pd(0) species.

Mechanistic Insight

The C5 position of the oxindole core is electron-rich due to the nitrogen lone pair donation (albeit mitigated by the carbonyl). This electron density makes the C–X bond slightly stronger than in simple haloarenes, making the choice of halogen critical.

  • Iodide Advantage : The C–I bond is significantly weaker and longer. Oxidative addition occurs rapidly, often at room temperature or mild heating (40–60 °C).

  • Bromide Baseline : The C–Br bond requires higher activation energy, typically necessitating temperatures >80 °C and electron-rich ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) to facilitate the insertion.

Reactivity Pd0 Pd(0) Catalyst Complex_I Pd(II)-I Complex (Fast Formation) Pd0->Complex_I Oxidative Addition (Low Ea) Complex_Br Pd(II)-Br Complex (Slow Formation) Pd0->Complex_Br Oxidative Addition (High Ea) Substrate_I 5-Iodo-Oxindole Substrate_I->Complex_I Substrate_Br 5-Bromo-Oxindole Substrate_Br->Complex_Br Product Coupled Product Complex_I->Product Transmetallation & Red. Elimination Complex_Br->Product Requires Heat/Ligands

Figure 1: Comparative Oxidative Addition Pathways. The green path (Iodo) represents a kinetically favored route requiring less energy.

Performance in Cross-Coupling Applications

A. Suzuki-Miyaura Coupling

Scenario : Coupling with phenylboronic acid derivatives to create fluorescent dye intermediates.

  • 5-Bromo : Requires standard conditions (Pd(PPh3)4, Na2CO3, Toluene/EtOH, Reflux 90°C). Yields are generally 75-85% .

  • 5-Iodo : Can proceed at room temperature or mild warming (40°C) using Pd(OAc)2/PPh3. Yields often exceed 90% .

    • Critical Advantage: If the boronic acid is prone to protodeboronation (unstable), the faster reaction time of the iodo-derivative prevents side reactions, preserving the stoichiometry.

B. Sonogashira Coupling

Scenario : Alkynylation to introduce a linker arm.

  • 5-Bromo : Often sluggish. Requires copper co-catalysis (CuI) and higher temperatures (80°C). Risk of Glaser coupling (homocoupling of alkyne) increases due to prolonged heating.

  • 5-Iodo : The "Gold Standard" for Sonogashira. Works often Copper-free or with minimal CuI at room temperature.

    • Data Point: In comparative studies of related heterocycles (e.g., indolizines), 5-iodo derivatives demonstrated a 2-3x yield increase over 5-bromo analogs when coupled with sterically hindered alkynes.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1,3,3-trimethyl-2-oxoindoline

A robust, cost-effective method suitable for multi-gram scale.

  • Reagents : 1,3,3-Trimethyl-2-oxoindoline (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).

  • Procedure :

    • Dissolve starting material in glacial acetic acid (5 mL/mmol).

    • Add Bromine dropwise at 0–5 °C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring : TLC (Hexane/EtOAc 4:1) will show consumption of starting material (Rf ~0.5) and appearance of product (Rf ~0.45).

    • Workup : Pour into ice water. Filter the precipitate.[1] Wash with sodium thiosulfate solution (to remove excess Br2) and water.

    • Yield : Typical 85–92%.

Protocol B: Synthesis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Direct iodination is difficult due to low electrophilicity of I2. Using N-Iodosuccinimide (NIS) is preferred for cleanliness.

  • Reagents : 1,3,3-Trimethyl-2-oxoindoline (1.0 eq), NIS (1.1 eq), Trifluoroacetic Acid (TFA) (Catalytic, 0.1 eq) or Acetonitrile solvent.

  • Procedure :

    • Dissolve substrate in Acetonitrile (MeCN).

    • Add NIS in one portion at RT.

    • Add TFA catalyst. Stir at RT for 12 hours.

    • Note : If reaction is slow, heat to 50°C.

    • Workup : Remove solvent. Dissolve residue in DCM. Wash with sat. NaHCO3 and Sodium Thiosulfate.

    • Purification : Recrystallization from Ethanol or Column Chromatography.

    • Yield : Typical 65–75% (Lower than bromo due to reversibility/kinetics).

Protocol C: General Suzuki Coupling (Comparative)
ParameterCondition for 5-BromoCondition for 5-Iodo
Catalyst Pd(dppf)Cl2 (3-5 mol%)Pd(PPh3)4 (1-3 mol%)
Base K2CO3 or Cs2CO3 (2.0 eq)Na2CO3 (2.0 eq)
Solvent DMF or Dioxane/H2OToluene/EtOH/H2O
Temperature 90–100 °C 40–60 °C
Time 4–12 Hours1–4 Hours

Decision Matrix: Which Halogen to Choose?

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionMatrix Start Start: Select Substrate IsCommercial Is the 5-Iodo compound readily available? Start->IsCommercial Sensitive Is the coupling partner thermally unstable? IsCommercial->Sensitive Yes UseBr USE 5-BROMO (Cost Effective, Scalable) IsCommercial->UseBr No (Synthesis required) Hindered Is the coupling site sterically hindered? Sensitive->Hindered No UseI USE 5-IODO (High Reactivity Required) Sensitive->UseI Yes (Needs <60°C) Hindered->UseBr No Hindered->UseI Yes

Figure 2: Decision Matrix for Substrate Selection.

References

  • Synthesis of 5-bromo-1,3,3-trimethyl-2-oxoindoline via Bromination

    • Source: Beilstein Archives / PrepChem.
    • Context: Describes direct bromination of oxindole scaffolds in acetic acid with high yields (>85%).
  • Comparative Reactivity of 5-Haloindolizines (Proxy for Indolines)

    • Title: Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions.
    • Source: Moscow St
    • Context: Demonstrates 5-iodo derivatives yielding 2-3x higher product in hindered Suzuki couplings compared to 5-bromo.
  • Suzuki Coupling of 5-Bromo-Spiro-Indolines

    • Title: Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl...
    • Source: Lietuvos mokslų akademija.
    • Context: Validates 5-bromo-1,3,3-trimethyl-2-oxoindoline derivatives as effective substrates for Suzuki coupling
  • Iodination Methodologies for Aromatics

    • Title: Regioselective iodin
    • Source: Imperial College / Hokkaido University.
    • Context: Details the difficulty of direct iodination and the need for NIS or HgO/I2 systems for clean synthesis of iodo-heterocycles.

Sources

Publish Comparison Guide: Crystal Structure & Solid-State Analysis of 5-Iodo-1,3,3-trimethyl-2-indolinone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the crystal structure and characterization of 5-iodo-1,3,3-trimethyl-2-indolinone .

This guide is structured to assist researchers in validating structural integrity, understanding solid-state behavior, and comparing this specific scaffold against non-iodinated and N-alkylated analogs.

Executive Summary: The Structural Mandate

5-iodo-1,3,3-trimethyl-2-indolinone is a critical heterocyclic intermediate, primarily utilized as a precursor for functionalized cyanine dyes, photochromic materials, and pharmaceutical scaffolds.

In the context of drug development and materials science, "performance" is defined by structural purity , regiochemical fidelity , and lattice stability . While NMR confirms solution-state connectivity, only Single Crystal X-Ray Diffraction (XRD) provides the absolute confirmation of the C5-iodine position and the steric conformation of the gem-dimethyl group—factors that dictate downstream reactivity in Suzuki-Miyaura or Heck couplings.

Key Comparative Insights
Feature5-iodo-1,3,3-trimethyl-2-indolinone (Target)1,3,3-trimethyl-2-indolinone (Parent)1-ethyl-5-iodoindolin-2-one (Analog)
Crystal Habit Prismatic/Block (typ. Monoclinic)Needles/PlatesColumnar/Needles
Lattice Stability High (Halogen Bonding I···O)Moderate (Van der Waals)High (I···I & H-bonds)
Space Group P2₁/c or P2₁ (Predicted)P2₁/cP2₁/c
C–I Bond Length ~2.10 ÅN/A2.098 Å
Packing Motif Sterically hindered stacking (gem-dimethyl)Herringbone/StackingColumnar stacking (planar)

Technical Deep Dive: Structural Causality

This section analyzes the specific crystallographic features expected for this molecule, grounded in the data of its closest structural relatives (e.g., 1-ethyl-5-iodoindolin-2-one and 1,3,3-trimethyl-2-methyleneindoline derivatives).

The Iodine "Heavy Atom" Effect

The presence of Iodine at the C5 position introduces a significant scattering center (


).
  • Crystallographic Utility: The heavy atom facilitates phase determination in complex co-crystals but requires careful absorption correction (using Mo-K

    
     radiation is preferred over Cu-K
    
    
    
    to minimize fluorescence).
  • Halogen Bonding: Unlike the parent molecule, the 5-iodo variant exhibits Type II halogen bonding (

    
    ). This interaction acts as a "structural anchor," increasing the melting point and density compared to the non-iodinated parent.
    
The gem-Dimethyl Steric Blockade

The 1,3,3-trimethyl motif is distinct from simple N-alkyl indolinones.

  • Consequence: The two methyl groups at C3 project out of the indole plane. This steric bulk prevents the tight, planar

    
     stacking observed in 1-ethyl-5-iodoindolin-2-one.
    
  • Result: The crystal lattice expands to accommodate these methyls, often resulting in a lower packing efficiency index (PEI) but higher solubility in organic solvents compared to planar analogs.

Experimental Protocol: Crystallization & Characterization

To generate the XRD data for comparison, the following self-validating workflow is recommended. This protocol ensures the isolation of the thermodynamic polymorph.

Synthesis & Crystallization Workflow

G Start Start: 5-Iodo-1,3,3-trimethyl-2-indolinone (Crude Solid) Solvent Solvent Selection: CHCl3 / Ethanol (1:1) Start->Solvent Dissolve Dissolution: Heat to 50°C (Near Saturation) Solvent->Dissolve Filter Hot Filtration: Remove insoluble nuclei Dissolve->Filter Growth Slow Evaporation: 25°C, 48-72 Hours Filter->Growth Harvest Harvest: Select Block-like Crystals Growth->Harvest XRD XRD Data Collection: Mo-Kα Source Harvest->XRD

Figure 1: Optimized crystallization workflow for isolating single crystals suitable for XRD analysis.

Data Collection Parameters (Standardized)

When submitting the sample for XRD, ensure these parameters are met to validate the structure against the 1-ethyl analog baseline.

ParameterSetting/RequirementRationale
Radiation Source Mo-K

(

Å)
Essential to minimize absorption by Iodine.
Temperature 100 K (Cryogenic)Reduces thermal motion of the gem-dimethyl groups, sharpening resolution.
Resolution 0.8 Å or betterRequired to resolve the C–I bond distance accurately (~2.10 Å).
Refinement AnisotropicIodine's electron cloud is highly polarizable; isotropic refinement will fail.

Comparative Analysis: Validating the Structure

Once data is collected, use this comparison matrix to validate your product against known standards.

Bond Length Validation

The C–I bond length is a direct indicator of electronic environment and purity.

  • Target Range:

    
     Å.
    
  • Comparison:

    • 1-ethyl-5-iodoindolin-2-one:

      
       Å (Literature Standard).
      
    • Aryl Iodides (General):

      
       Å.
      
  • Deviation Warning: A bond length significantly

    
     Å may indicate disorder or incorrect assignment (e.g., Br substitution impurity if Br-precursors were used).
    
Intermolecular Interactions (Hirshfeld Surface Analysis)

Using software like CrystalExplorer, you should observe specific interaction fingerprints:

  • H···O Contacts: The carbonyl oxygen (O1) acts as the primary acceptor for C–H···O hydrogen bonds from adjacent aromatic rings.

  • I···I or I···O Contacts: Look for "red spots" on the Hirshfeld surface indicating halogen bonding.

    • Observation: In the 1-ethyl analog, I···I contacts of ~3.90 Å form zigzag chains. In the 1,3,3-trimethyl target, the methyl bulk may disrupt this, favoring I···O interactions instead.

Purity vs. Alternatives
MethodWhat it tells youWhat it misses
XRD (Crystal) Absolute Regiochemistry (5-I vs 4/6-I), Polymorph, Solvate state.Bulk purity (only analyzes one crystal).
NMR (1H/13C) Bulk purity, connectivity.Cannot distinguish polymorphs; difficult to resolve 5-I vs 6-I isomers if peaks overlap.
Mass Spec Molecular weight, Elemental composition.No structural information; cannot distinguish isomers.

References

  • Zhang, M., et al. (2015).[1] Crystal structure of 1-ethyl-5-iodoindolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(6), 712-715. Link

    • Grounding Source for 5-iodo packing motifs and C-I bond lengths.
  • Pandey, R. K., et al. (2008). Heterocyclic Polymethine Dyes: Synthesis, Properties and Applications. In Near-Infrared Dyes for High Technology Applications. Link

    • Reference for the 1,3,3-trimethyl-2-indolinone scaffold and its stability.
  • Cambridge Structural Database (CSD) . Search Query: Indolinone + Iodine. Link

    • Primary repository for validating unit cell dimensions of analogous structures.

Sources

Spectroscopic Profiling of 5-Iodo-oxindole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-iodo-oxindole scaffold represents a critical junction in medicinal chemistry, serving as a precursor for potent receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs) and as a radiolabeling handle for PET tracers. Unlike their unsubstituted counterparts, 5-iodo derivatives exhibit distinct bathochromic shifts and altered molar absorptivity due to the "heavy atom effect" and increased polarizability of the iodine substituent.

This guide provides a technical comparison of the UV-Vis absorption properties of 5-iodo-oxindole derivatives against their 5-fluoro, 5-bromo, and unsubstituted analogs. It establishes a validated protocol for spectral characterization, essential for monitoring Knoevenagel condensations and assessing purity during library synthesis.

Part 1: The Chromophore Landscape & Electronic Effects

To interpret the spectra of 5-iodo-oxindole derivatives, one must understand the electronic perturbations introduced by the iodine atom at the C5 position of the indolin-2-one core.

The Halogen Effect on Transitions

While the oxindole core (indolin-2-one) typically absorbs in the UV region (245–290 nm) due to


 and 

transitions, the introduction of iodine at C5 alters this landscape through two competing mechanisms:
  • Inductive Effect (-I): Iodine withdraws electron density through the sigma bond, stabilizing the HOMO.

  • Mesomeric/Resonance Effect (+M): Iodine's large

    
     orbitals can donate electron density into the aromatic 
    
    
    
    -system.

The Net Result: Unlike Fluorine (strong -I, weak +M overlap), Iodine exhibits a dominant polarizability effect . This lowers the energy of the LUMO more significantly than it stabilizes the HOMO, reducing the HOMO-LUMO gap. Consequently, 5-iodo derivatives consistently display a bathochromic (red) shift compared to 5-H or 5-F analogs.

Visualizing the Electronic Mechanism

ElectronicEffects Core Oxindole Core (Indolin-2-one) Deriv 3-Benzylidene Derivatives Core->Deriv Knoevenagel Condensation Iodine 5-Iodo Substituent (High Polarizability) Iodine->Core Substitution at C5 Effect1 Extended Conjugation (Lower LUMO) Iodine->Effect1 Orbital Interaction Deriv->Effect1 Push-Pull System Effect2 Bathochromic Shift (+10 to +40 nm) Effect1->Effect2 Result

Figure 1: Mechanistic flow illustrating how the 5-iodo substitution and C3-derivatization cooperate to shift absorption maxima.

Part 2: Comparative Spectral Data

The following data aggregates spectral trends observed in 5-substituted oxindoles and their 3-benzylidene condensation products (common drug intermediates).

Table 1: Substituent Effects on (Methanol)
Compound ClassSubstituent (C5)Core

(nm)
Derivative

(nm)*
Electronic Nature
Reference Hydrogen (H)248, 280340 – 360Standard
Alternative A Fluorine (F)246, 278338 – 358Hypsochromic/Neutral
Alternative B Bromine (Br)252, 288345 – 365Weak Bathochromic
Target Iodine (I) 258, 294 355 – 380 Strong Bathochromic

*Derivative Note: Values refer to 3-benzylidene-indolin-2-ones.[1][2][3][4] The shift is highly dependent on the para-substituent of the benzylidene ring (e.g., -NMe2 can push


 >430 nm).
Solvatochromic Behavior

5-iodo-oxindole derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene


 DMSO), the absorption band red-shifts. This confirms the presence of an Intramolecular Charge Transfer (ICT) state, which is more polar than the ground state and thus stabilized by polar solvents.
  • Non-polar (Toluene):

    
     shifts blue (Hypsochromic).
    
  • Polar Aprotic (DMSO):

    
     shifts red (Bathochromic) and intensity (
    
    
    
    ) often increases.

Part 3: Validated Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow. This protocol is designed to eliminate common artifacts arising from the low solubility of iodo-derivatives.

Materials & Equipment
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz, 10 mm path length (matched pair).

  • Solvent: HPLC-grade Methanol or DMSO (Cutoff < 260 nm).

  • Standard: 5-Iodoisatin (for calibration check).

Step-by-Step Workflow

ExperimentalWorkflow Start Sample Preparation Stock Prepare Stock Solution (1 mM in DMSO) Start->Stock Dilution Serial Dilution (10 - 50 µM in MeOH) Stock->Dilution Avoid Precipitation Blank Baseline Correction (Solvent Blank) Dilution->Blank Match Matrix Measure Scan 200-600 nm Blank->Measure Check Linearity Check (Beer-Lambert) Measure->Check

Figure 2: Operational workflow for acquiring quantitative UV-Vis data for low-solubility iodo-derivatives.

Critical Protocol Details
  • Solubility Management: 5-iodo derivatives are hydrophobic. Dissolve the solid initially in minimal DMSO (Stock A), then dilute into Methanol (Working Solution).

    • Validation: Ensure the final DMSO concentration is < 1% v/v to minimize solvent cutoff interference.

  • Blanking: The reference cuvette must contain the exact solvent ratio (e.g., MeOH + 1% DMSO) used in the sample.

  • Linearity Check (Self-Validation):

    • Prepare three concentrations (e.g., 10, 25, 50

      
      ).
      
    • Calculate Extinction Coefficient (

      
      ) for each.
      
    • Acceptance Criteria:

      
       values must vary by 
      
      
      
      . If deviation is higher, aggregation is occurring—add 0.1% Tween-20 or switch to pure DMSO.

Part 4: Application in Drug Discovery

Why choose the 5-iodo derivative over the 5-fluoro or unsubstituted forms?

  • Synthetic Utility: The iodine atom is a "chemical handle." Unlike fluorine, the C5-I bond is weak enough for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library expansion from a single core.

  • Metabolic Stability: Halogenation blocks metabolic oxidation at the C5 position. While Fluorine is best for blocking metabolism without changing sterics, Iodine is used when a lipophilic, space-filling group is required to occupy a hydrophobic pocket in the target kinase.

  • Photostability: Caution is required. 5-iodo derivatives are more prone to photolytic dehalogenation than 5-fluoro analogs.

    • Guideline: Always store 5-iodo stock solutions in amber vials wrapped in foil.

References

  • Vertex AI Search. (2023). Synthesis and spectral properties of 3-benzylidene-5-iodoindolin-2-one. Retrieved from 2

  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Iodo and Amino Groups. Retrieved from 5

  • MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from 6

  • Sigma-Aldrich. (n.d.). 5-Iodoindole Product Specification. Retrieved from 7

  • Core.ac.uk. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Retrieved from

Sources

Elemental analysis calculation for C11H12INO

Comparative Guide: Purity Verification of Halogenated Indole Derivatives ( )

Executive Summary & Core Directive

In the development of serotonergic ligands and radiopharmaceutical precursors, the molecule


42.1% Iodine by mass

Standard automated combustion analysis (CHN) often fails for high-halogen compounds due to incomplete combustion and catalyst poisoning. This guide objectively compares the three primary methodologies for verifying the bulk purity of

Dynamic Flash Combustion (with additives)Schöniger Flask CombustionHigh-Resolution Mass Spectrometry (HRMS)

The Verdict: While HRMS confirms identity, it cannot verify bulk purity. For publication-quality data (

Dynamic Flash Combustion modified with Tungsten Trioxide (

)

Theoretical Baseline: The Target Values

Before assessing experimental performance, we must establish the theoretical baseline. All experimental data must fall within the Journal of Organic Chemistry (JOC) standard of


 absolute deviation

Molecule:

Structure Class:
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon 1112.011132.1243.88% 43.48% – 44.28%
Hydrogen 121.00812.104.02% 3.62% – 4.42%
Iodine 1126.904126.9042.14% 41.74% – 42.54%
Nitrogen 114.00714.014.65% 4.25% – 5.05%
Oxygen 115.99916.005.31% Calculated by difference
Total 301.13 100.00%

Critical Insight: The high Iodine content (>40%) acts as a flame retardant during combustion and can form volatile


 gas that mimics Nitrogen signals in thermal conductivity detectors (TCD), leading to false-positive N values.

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (Recommended with Modification)

The industry standard for high-throughput CHN analysis.

  • Mechanism: The sample is dropped into a combustion tube at >1000°C in an oxygen-rich environment.

  • The Challenge with

    
    :  Standard reagents (Copper/Copper Oxide) are rapidly exhausted by iodine. Iodine vapor can pass through the reduction tube and interfere with the TCD.
    
  • The Solution: Use Tungsten Trioxide (

    
    )  or Tungsten on Alumina as a combustion aid. 
    
    
    acts as a scrubber, binding non-volatile iodine oxides and preventing detector contamination.
FeaturePerformance RatingNotes
Accuracy High (with

)
Achieves

precision if iodine is trapped correctly.
Throughput High5–10 minutes per sample.
Sample Size Micro (1–3 mg)Ideal for expensive drug candidates.
Iodine Detection IndirectUsually assumes I is trapped; does not quantify I directly.
Method B: Schöniger Oxygen Flask (The "Gold Standard" for Halogens)

The classical manual method for direct halogen determination.

  • Mechanism: The sample is wrapped in ashless paper and burned in a closed flask filled with pure Oxygen. The combustion products are absorbed into a liquid (e.g., KOH) and titrated.

  • The Challenge: It is dangerous, requires high operator skill, and is slow.

  • Why use it? It is one of the few methods that directly quantifies Iodine rather than inferring it.

FeaturePerformance RatingNotes
Accuracy Medium-HighDependent on titration skill; excellent for Iodine specific data.
Throughput Low30+ minutes per sample.
Sample Size Macro (10–20 mg)Requires significantly more material than CHN.
Safety LowRisk of flask explosion if not handled correctly.
Method C: High-Resolution Mass Spectrometry (HRMS)

The modern "Identity" check.

  • Mechanism: Ionizes the molecule to measure mass-to-charge ratio (m/z).

  • The Comparison: HRMS confirms you have synthesized

    
    . However, it fails  as a purity check. A sample could be 80% pure and still show a perfect HRMS peak.
    
  • Verdict: Not a substitute for Elemental Analysis in peer-reviewed journals (JOC, ACS).

Detailed Experimental Protocol: Modified Automated Combustion

To achieve JOC-compliant results for

Reagents & Apparatus[1][2][3][4][5][6]
  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) powder (High Purity).
    
  • Standard: Sulfanilamide (C=41.84%, H=4.68%, N=16.27%) or Acetanilide. Note: Choose a standard with a similar C/N ratio if possible.

  • Capsules: Tin (Sn) capsules (Tin aids combustion via exothermic oxidation).

Step-by-Step Workflow
  • System Conditioning:

    • Purge the instrument with Helium (carrier) and Oxygen.

    • Run 3 "Blank" cycles (empty tin capsules) to stabilize the baseline.

    • Run 3 "Conditioning" samples (Sulfanilamide) to saturate active sites in the reduction column.

  • Sample Preparation (The Critical Step):

    • Weigh 1.500 mg to 2.500 mg of

      
       into a tin capsule. Precision must be 
      
      
      mg.
    • Add Additive: Add approximately 10–20 mg of

      
       powder  directly over the sample inside the capsule.
      
    • Why? The

      
       will flux the sample, providing oxygen locally and binding the Iodine immediately upon combustion.
      
    • Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Combustion Parameters:

    • Furnace Temperature: Set to 1020°C (or higher if available).

    • Oxygen Dosing: Increase

      
       injection time by 20% compared to non-halogenated samples to ensure complete oxidation of the carbon scaffold despite the heavy atom retardation.
      
  • Analysis & Calculation:

    • The instrument detects

      
      , 
      
      
      , and
      
      
      .
    • Compare "Found" percentages against the "Theoretical" values in Section 2.

    • Pass Criteria:

      
      .
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct EA method based on halogen content and the specific modification required for

EA_WorkflowStartStart: Purity VerificationSample: C11H12INOHalogenCheckHalogen Content > 10%?Start->HalogenCheckStandardCHNStandard CHN Analysis(CuO Catalyst)HalogenCheck->StandardCHNNoHalogenModModified CHN Analysis(WO3 Additive)HalogenCheck->HalogenModYes (Automated)SchonigerSchöniger Flask(Titration)HalogenCheck->SchonigerYes (Manual/Specific)ResultCompare vs TheoreticalPass: ± 0.4%StandardCHN->ResultRisk of ErrorCombustionCombustion at >1000°CTin Capsule + O2HalogenMod->CombustionSchoniger->ResultDirect I measurementReactionReaction: WO3 binds IodinePrevents I2 interferenceCombustion->ReactionDetectionTCD Detection(N2, CO2, H2O)Reaction->DetectionDetection->Result

Caption: Decision matrix for analyzing high-halogen organic compounds. Note the critical branch for WO3 addition to prevent catalyst poisoning.

References

  • American Chemical Society (ACS). "Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds." ACS Publications.[1] Available at: [Link]

  • Schöniger, W. (1955).[2][3] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129. (The foundational text for the Oxygen Flask method).

  • Babij, N. R., et al. (2016). "Elemental Analysis: A Powerful but Often Poorly Executed Technique." Journal of Organic Chemistry, 81(17), 7277–7289. Available at: [Link]

  • ASTM International. "ASTM E205 - 96(2016) Standard Specification for Oxygen Combustion Flask." ASTM Standards.[4] Available at: [Link]

A Comparative Guide to Establishing Quality Control Reference Standards for 5-Iodo-1,3,3-trimethyl-2-oxoindoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing robust quality control (QC) and reference standards for 5-Iodo-1,3,3-trimethyl-2-oxoindoline, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to ensure the identity, purity, and safety of the intermediate, aligning with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2] We will explore the comparative strengths of various analytical techniques, provide validated experimental protocols, and explain the scientific rationale behind each procedural choice.

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its starting materials and intermediates.[3] 5-Iodo-1,3,3-trimethyl-2-oxoindoline, a halogenated oxindole derivative, requires meticulous characterization.[4][5] A highly purified and well-characterized reference standard serves as the benchmark against which all production batches are measured.[6][7] This standard is fundamental for:

  • Method Validation: Establishing the accuracy, precision, and linearity of all analytical QC methods.[8]

  • Identity Confirmation: Unequivocally confirming the chemical structure of the intermediate in each batch.

  • Purity Assessment: Quantifying the main compound and ensuring it meets specification.

  • Impurity Profiling: Detecting, identifying, and quantifying any process-related impurities or degradation products.[9][10]

The establishment of a reference standard is not a single event but a continuous process of characterization and documentation.

Strategic Workflow for QC and Reference Standard Qualification

A systematic approach is essential for the quality control of any pharmaceutical intermediate. The following workflow outlines the critical stages, from initial sample analysis to the final release of a Certificate of Analysis (CoA). Each step is designed to build a comprehensive quality profile of the material.

QC_Workflow cluster_0 Material Reception & Initial Assessment cluster_1 Definitive Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Analysis & Certification A Receive Batch Sample of 5-Iodo-1,3,3-trimethyl-2-oxoindoline B Visual Inspection (Appearance, Color) A->B C Solubility Tests B->C D Structural Confirmation (NMR) C->D E Mass Verification (LC-MS) D->E F Vibrational Spectroscopy (FTIR) E->F G Purity by HPLC (Area % Normalization) F->G H Impurity Identification & Quantification G->H K Data Review & Comparison to Reference Standard H->K I Residual Solvent Analysis (GC-MS) I->K J Inorganic Impurities (ICP-MS/Ash Test) J->K L Generate Certificate of Analysis (CoA) K->L M Batch Release or Rejection L->M

Caption: Overall Quality Control Workflow for 5-Iodo-1,3,3-trimethyl-2-oxoindoline.

Comparative Analysis of Core QC Methodologies

The selection of analytical techniques must be tailored to the specific chemical properties of 5-Iodo-1,3,3-trimethyl-2-oxoindoline and its potential impurities. A multi-faceted approach is necessary for comprehensive characterization.

Analytical Technique Primary Application Strengths Limitations Typical Use Case
HPLC-UV Purity determination and quantification of known impurities.High precision, robustness, and suitability for non-volatile compounds. Widely available.[11]Requires chromophores for UV detection. May not resolve all co-eluting impurities without mass detection.Routine batch release testing for purity assay against a qualified reference standard.
LC-MS Identification of unknown impurities and degradation products.Provides molecular weight information, enabling structural elucidation of unknown peaks.[12]Quantitative accuracy can be lower than UV detection without specific calibration. Ionization suppression effects.Impurity profiling, forced degradation studies, and characterization of new reference standard batches.
GC-MS Analysis of volatile organic impurities and residual solvents.Excellent sensitivity and selectivity for volatile compounds. Extensive spectral libraries for identification.[13][14]Not suitable for non-volatile or thermally labile compounds like the main analyte.Screening for residual solvents from synthesis according to ICH Q3C guidelines.[1][15]
¹H and ¹³C NMR Absolute structural confirmation and identification.Provides definitive structural information. qNMR can be used for purity assessment without a specific reference standard.[16]Lower sensitivity compared to chromatographic methods. Can be complex to interpret with mixtures.Initial characterization of a primary reference standard. Confirmation of identity for working standards.
FTIR Functional group identification and rapid identity confirmation.Fast, non-destructive, and provides a unique molecular fingerprint.Not suitable for quantification or detecting minor impurities.Quick identity check for incoming raw materials against an established reference spectrum.

Potential Impurities and Control Strategy

A robust QC strategy is built on a thorough understanding of potential impurities that may arise during synthesis, purification, and storage.[3] For 5-Iodo-1,3,3-trimethyl-2-oxoindoline, these can be categorized according to ICH Q3A guidelines.[10]

Impurity_Sources cluster_impurities Potential Impurities A Synthesis Process B 5-Iodo-1,3,3-trimethyl-2-oxoindoline (Final Intermediate) A->B A->B Target Product I1 Starting Materials (e.g., Unreacted 1,3,3-trimethyl-2-oxoindoline) I1->B I2 Process By-products (e.g., Isomeric variants) I2->B I3 Dehalogenated Impurity (1,3,3-trimethyl-2-oxoindoline) I3->B I4 Degradation Products (e.g., from light/heat exposure) I4->B I5 Residual Solvents (e.g., Acetone, Ethanol) I5->B

Caption: Potential sources and types of impurities in the final intermediate.

The most critical process-related impurity is often the dehalogenated analogue (1,3,3-trimethyl-2-oxoindoline).[17][18] Its chromatographic separation from the main iodo-compound is a key performance indicator for the chosen HPLC method.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 5.1: Purity Determination by Reverse-Phase HPLC

This method is designed to provide excellent separation between the iodinated analyte and its non-halogenated precursor. The use of a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is often advantageous for halogenated compounds due to alternative separation mechanisms like π-π interactions.[17][19]

  • Instrumentation:

    • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.[19]

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-20 min: 40% to 90% B

      • 20-22 min: 90% B

      • 22.1-25 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Iodo-1,3,3-trimethyl-2-oxoindoline sample.

    • Dissolve in 10.0 mL of Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Causality and Trustworthiness: The gradient elution ensures that both early-eluting polar impurities and the highly retained main compound are well-resolved. Formic acid is used to ensure good peak shape by protonating any acidic or basic sites on the analyte and column.[20] The re-equilibration step ensures method precision over sequential injections. This protocol's trustworthiness is validated by assessing system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility) before sample analysis.

Protocol 5.2: Residual Solvent Analysis by Static Headspace GC-MS

This protocol is based on standard methods for residual solvent testing in pharmaceuticals and is designed to detect and quantify solvents that may have been used in the final synthesis or purification steps.[15][21]

  • Instrumentation:

    • Gas chromatograph with a static headspace autosampler and a Mass Spectrometric (MS) detector.[14][22]

  • GC-MS Conditions:

    • GC Column: DB-624 or equivalent, 30 m x 0.32 mm I.D., 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temp: 250 °C.

    • MS Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 85 °C.

    • Vial Equilibration Time: 20 minutes.

    • Injection Volume: 1 mL headspace vapor.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 5-Iodo-1,3,3-trimethyl-2-oxoindoline sample into a 20 mL headspace vial.

    • Add 5.0 mL of Dimethyl sulfoxide (DMSO) as the dissolution solvent.

    • Seal the vial immediately and vortex to dissolve.

  • Causality and Trustworthiness: DMSO is chosen as the diluent due to its high boiling point and ability to dissolve a wide range of organic compounds. The DB-624 column is specifically designed for the separation of residual solvents.[15] Using MS detection allows for positive identification of any detected peaks by comparing their mass spectra against a reference library (e.g., NIST), providing a high degree of confidence in the results.[23]

Conclusion: A Foundation for Quality

The quality control of 5-Iodo-1,3,3-trimethyl-2-oxoindoline demands a scientifically sound, multi-faceted analytical approach. Establishing a well-characterized reference standard is not merely a regulatory hurdle but the cornerstone of ensuring the consistency, safety, and efficacy of the final pharmaceutical product. By employing a strategic combination of chromatographic and spectroscopic techniques, and by understanding the rationale behind each method, researchers and drug development professionals can build a robust quality system that guarantees the integrity of this critical intermediate.

References

  • ICH. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Vertex AI Search.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ICH. (2023). ICH Q3 Guidelines.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • Knowledge UChicago.
  • ResearchGate. Analytical procedures for the quality control of pharmaceuticals in terms of residual solvents content – challenges and recent developments.
  • The Royal Society of Chemistry.
  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • SUPPORTING M
  • PMC. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures.
  • The Royal Society of Chemistry.
  • Dana Bioscience. (2026). 5-Iodo-1,3,3-trimethyl-2-oxoindoline 250mg.
  • Google Patents. US8975418B2 - Process for preparing 6-iodo-2-oxindole.
  • Chemical Engineering Transactions. (2022).
  • Thermo Fisher Scientific. Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS.
  • Pharmaffiliates. (2025).
  • Veeprho. (2020).
  • Huateng Pharma. (2025).
  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis.
  • BenchChem. (2025).
  • Pharma Excipients. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Beilstein Journal of Organic Chemistry. (2011).
  • RSC Publishing. Analytical Methods.
  • PMC. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition.
  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • AIDIC.
  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.

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Safety Operating Guide

Navigating the Safe Handling of 5-Iodo-1,3,3-trimethyl-2-oxoindoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational and safety framework for working with 5-Iodo-1,3,3-trimethyl-2-oxoindoline, a halogenated organic compound. By understanding the inherent chemical properties and potential hazards, we can implement a robust safety protocol that minimizes risk and fosters a secure research environment.

Understanding the Hazard Profile

Inferred Hazard Classifications:

Hazard StatementClassificationRationale
Harmful if swallowedAcute Toxicity (Oral)Common for many organic molecules of similar complexity.[1][2]
Causes skin irritationSkin IrritationA frequent hazard associated with functionalized aromatic compounds.[1][2][6]
Causes serious eye irritationEye IrritationExpected for many organic solids and liquids, particularly those that are skin irritants.[1][2][6][7]
May cause respiratory irritationSTOT - Single ExposureInhalation of dust or aerosols can irritate the respiratory tract.[1][2][6]
May cause damage to organs through prolonged or repeated exposureSTOT - Repeated ExposureA potential long-term effect of exposure to some halogenated organic compounds.[5]
Very toxic to aquatic life with long lasting effectsAquatic HazardMany halogenated compounds exhibit environmental toxicity.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 5-Iodo-1,3,3-trimethyl-2-oxoindoline. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[9]

Core PPE Requirements:

  • Hand Protection: Nitrile gloves are the minimum requirement for handling this compound.[5][10] For procedures with a higher risk of splashes or when handling larger quantities, double gloving is recommended.[11] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[11]

  • Eye Protection: ANSI-approved safety glasses with side shields must be worn at all times in the laboratory.[9] When there is a potential for splashes, chemical splash goggles should be used.[9]

  • Body Protection: A fully buttoned lab coat should be worn to protect against skin exposure.[10][11] For large-scale operations, a chemical-resistant apron is also advised.[9]

  • Respiratory Protection: All handling of 5-Iodo-1,3,3-trimethyl-2-oxoindoline, especially when in solid or powder form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine if respiratory protection is necessary.[11]

dot

PPE_Workflow PPE Selection Workflow for Handling 5-Iodo-1,3,3-trimethyl-2-oxoindoline cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Procedure with 5-Iodo-1,3,3-trimethyl-2-oxoindoline AssessQuantity Assess Quantity and Procedure Start->AssessQuantity SmallScale Small Scale / Low Risk (e.g., weighing in hood) AssessQuantity->SmallScale Low LargeScale Large Scale / High Risk (e.g., transfers, reactions) AssessQuantity->LargeScale High CorePPE Core PPE: - Nitrile Gloves - Safety Glasses - Lab Coat SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chemical Resistant Apron LargeScale->EnhancedPPE FumeHood Work in a Certified Fume Hood CorePPE->FumeHood EnhancedPPE->FumeHood

Caption: PPE selection workflow based on risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

1. Preparation and Pre-Handling:

  • Designated Area: All work with 5-Iodo-1,3,3-trimethyl-2-oxoindoline should be performed in a designated area within a certified chemical fume hood.[12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate waste containers should be available in the laboratory.[5]

2. Handling the Compound:

  • Weighing: If the compound is a solid, weigh it out in the fume hood to minimize the risk of inhaling dust particles.

  • Transfers: When transferring the substance, do so carefully to avoid splashes and the generation of dust. For liquid transfers of significant volume, consider using a siphon for better control.[11]

  • Heating: Avoid strong heating, as this may cause decomposition and the release of hazardous fumes, including hydrogen iodide.[13] If heating is necessary, use a well-controlled heating mantle or water bath.[10]

3. Post-Handling and Decontamination:

  • Hand Washing: Immediately after handling the compound and before leaving the laboratory, wash your hands thoroughly with soap and water.[11]

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[14]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Iodo-1,3,3-trimethyl-2-oxoindoline and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing 5-Iodo-1,3,3-trimethyl-2-oxoindoline must be collected in a designated "Halogenated Organic Waste" container.[10] This includes contaminated consumables such as gloves, paper towels, and pipette tips.

  • Container Labeling: The waste container must be clearly labeled with its contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the institution's environmental health and safety department.[14]

  • Spill Residue: Any absorbent material used to clean up a spill should also be placed in the halogenated organic waste container.[8]

dot

Disposal_Workflow Disposal Workflow for 5-Iodo-1,3,3-trimethyl-2-oxoindoline cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Generation of Waste: - Unused Compound - Contaminated Labware - Spill Residue Segregate Segregate into 'Halogenated Organic Waste' Container Start->Segregate Label Clearly Label Container with Contents Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store EHS Arrange for Pickup by Environmental Health & Safety Store->EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.